molecular formula C4H9Cl2N3 B1518728 (1H-Pyrazol-4-yl)methanamine dihydrochloride CAS No. 1172862-88-2

(1H-Pyrazol-4-yl)methanamine dihydrochloride

Cat. No.: B1518728
CAS No.: 1172862-88-2
M. Wt: 170.04 g/mol
InChI Key: ZPDVQCYMZOCSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrazol-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C4H9Cl2N3 and its molecular weight is 170.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrazol-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c5-1-4-2-6-7-3-4;;/h2-3H,1,5H2,(H,6,7);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDVQCYMZOCSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172862-88-2
Record name (1H-pyrazol-4-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] (1H-Pyrazol-4-yl)methanamine, in particular, serves as a critical building block in drug discovery and development.[3] Its structural motif, featuring a primary amine tethered to the 4-position of the pyrazole ring, provides a versatile handle for the construction of more complex molecular architectures. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[3][4]

This technical guide provides a comprehensive overview of robust and scalable synthetic pathways to (1H-Pyrazol-4-yl)methanamine dihydrochloride. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind procedural choices, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore two primary, validated routes commencing from distinct but readily accessible pyrazole-based precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach to (1H-Pyrazol-4-yl)methanamine (the free base of our target) identifies two key C-N bond disconnections. The primary amine can be installed via the reduction of a corresponding nitrile or through the reductive amination of an aldehyde. This analysis points to two highly valuable and strategic intermediates: 1H-Pyrazole-4-carbonitrile and 1H-Pyrazole-4-carbaldehyde .

G Target This compound FreeBase (1H-Pyrazol-4-yl)methanamine Target->FreeBase Salt Formation (Final Step) Aldehyde 1H-Pyrazole-4-carbaldehyde FreeBase->Aldehyde Reductive Amination Nitrile 1H-Pyrazole-4-carbonitrile FreeBase->Nitrile Nitrile Reduction

Caption: Retrosynthetic pathways for (1H-Pyrazol-4-yl)methanamine.

Synthesis Pathway I: Via Reductive Amination of 1H-Pyrazole-4-carbaldehyde

This pathway is arguably the most common, leveraging the versatile chemistry of the aldehyde functional group. The synthesis is divided into two principal stages: the formation of the key aldehyde intermediate and its subsequent conversion to the target amine.

Part A: Synthesis of the Key Intermediate: 1H-Pyrazole-4-carbaldehyde

While several methods exist for the synthesis of pyrazole-4-carbaldehydes, including the Vilsmeier-Haack reaction[5][6], a particularly efficient and scalable approach begins with pyrazole itself. A two-step method using an N-protected 4-pyrazolylmagnesium bromide intermediate has been developed, which notably avoids the need for laborious purification of intermediates, allowing for multi-gram scale synthesis in a single run.[7]

The causality behind this approach is rooted in controlling the reactivity of the pyrazole ring. The initial iodination at the 4-position provides a handle for subsequent Grignard formation. The acidic N-H proton of the pyrazole ring would interfere with the Grignard reagent; therefore, protection with a labile group like 1-ethoxyethyl is a critical step to ensure the reaction proceeds to form the desired C-Mg bond. This organometallic intermediate is then formylated using a suitable electrophile like N,N-dimethylformamide (DMF).

G cluster_0 Workflow: 1H-Pyrazole-4-carbaldehyde Synthesis Pyrazole Pyrazole IodoPyrazole 4-Iodo-1H-pyrazole Pyrazole->IodoPyrazole Iodination (I₂, HIO₃) ProtectedIodo N-Protected 4-Iodo-1H-pyrazole IodoPyrazole->ProtectedIodo N-Protection (Ethyl vinyl ether) Grignard N-Protected 4-Pyrazolylmagnesium Bromide ProtectedIodo->Grignard Grignard Formation (i-PrMgCl) ProtectedAldehyde N-Protected 1H-Pyrazole-4-carbaldehyde Grignard->ProtectedAldehyde Formylation (DMF) FinalAldehyde 1H-Pyrazole-4-carbaldehyde ProtectedAldehyde->FinalAldehyde Deprotection (Acidic Workup)

Caption: Workflow for the scalable synthesis of 1H-Pyrazole-4-carbaldehyde.

  • Step 1: 4-Iodo-1H-pyrazole: Pyrazole (4.41 mol) is dissolved in a mixture of acetic acid and 30% aqueous H₂SO₄. The solution is heated to 60 °C, and iodine (1.77 mol) and iodic acid dihydrate (0.89 mol) are added portion-wise with stirring.

  • Step 2: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (N-Protection): To a solution of 4-iodo-1H-pyrazole (406 mmol) in benzene, a catalytic amount of 30% HCl in Et₂O and ethyl vinyl ether (1.27 eq) are added.

  • Step 3: 1H-Pyrazole-4-carbaldehyde Hydrochloride: The N-protected iodopyrazole is used to form a Grignard reagent with isopropylmagnesium chloride. This is followed by formylation with DMF and an acidic workup to yield the target aldehyde as its hydrochloride salt.

Reagent/ParameterStep 1 (Iodination)Step 2 (Protection)Step 3 (Formylation)
Key Reagents Pyrazole, I₂, HIO₃·2H₂O4-Iodo-1H-pyrazole, Ethyl vinyl etherN-Protected Iodopyrazole, i-PrMgCl, DMF
Solvent Acetic Acid / H₂OBenzeneTHF
Temperature 60 °CRoom Temperature0 °C to RT
Yield Good (used directly)Good (used directly)Good (overall)
Part B: Reductive Amination & Salt Formation

With the aldehyde in hand, the final steps involve forming the primary amine and converting it to the stable dihydrochloride salt. Reductive amination is a robust and widely used transformation that proceeds via the initial formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the amine.

  • Step 1: Reductive Amination: 1H-Pyrazole-4-carbaldehyde is dissolved in a suitable solvent such as methanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent like sodium borohydride (NaBH₄) portion-wise at 0-5 °C. The reaction is stirred until completion, as monitored by TLC.

  • Step 2: Workup and Isolation of Free Base: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is taken up in an appropriate solvent system for extraction to isolate the crude (1H-Pyrazol-4-yl)methanamine free base.

  • Step 3: Dihydrochloride Salt Formation: The crude amine is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). A solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent (like diethyl ether), and dried under vacuum.

Synthesis Pathway II: Via Reduction of 1H-Pyrazole-4-carbonitrile

An alternative and powerful strategy involves the synthesis of a 1H-pyrazole-4-carbonitrile intermediate, followed by its reduction to the primary amine. This route can be highly efficient, especially with the advent of modern one-pot, multi-component reaction protocols.[8][9]

Part A: Synthesis of the Key Intermediate: 1H-Pyrazole-4-carbonitrile

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles can often be achieved through a one-pot, three-component reaction involving an aldehyde, a hydrazine (e.g., phenylhydrazine), and malononitrile.[8][9] These methods are highly valued for their efficiency, saving energy, reducing waste, and shortening reaction times compared to traditional multi-step syntheses.[8] The reaction can be catalyzed by various means, including Lewis acids or even performed under catalyst-free microwave conditions.[8]

G cluster_1 Workflow: 1H-Pyrazole-4-carbonitrile Synthesis (One-Pot) Aldehyde Aldehyde Derivative Reaction One-Pot Reaction (Catalyst, Solvent, Heat) Aldehyde->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Malononitrile Malononitrile Malononitrile->Reaction FinalNitrile Substituted 1H-Pyrazole-4-carbonitrile Reaction->FinalNitrile

Caption: General workflow for one-pot synthesis of pyrazole-4-carbonitriles.

  • Reaction Setup: In a suitable flask, a hydrazine derivative (1 mmol), an aldehyde derivative (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., 0.05 g of a specialized LDH catalyst) are combined.[9]

  • Reaction Conditions: A solvent system (e.g., H₂O/EtOH) is added, and the mixture is stirred at a specific temperature (e.g., 55 °C) for the required time (typically 15-30 minutes).[9]

  • Workup and Isolation: The reaction progress is monitored by TLC. Upon completion, the product is isolated, often by simple filtration and washing, yielding a high-purity product.

ComponentExampleRole
Aldehyde Benzaldehyde derivativesProvides C3 and its substituent
Hydrazine PhenylhydrazineProvides N1, N2 and the N1-substituent
Active Methylene MalononitrileProvides C4, C5, and the nitrile group
Catalyst/Conditions LDH, AlCl₃, MicrowaveFacilitates condensation and cyclization
Part B: Nitrile Reduction & Salt Formation

The conversion of the cyano group to an aminomethyl group is a standard transformation. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts nitriles to primary amines. It requires anhydrous conditions and careful handling.

  • Catalytic Hydrogenation: A milder alternative using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often preferred for its safety and better functional group tolerance.

  • Step 1: Nitrile Reduction (Catalytic Hydrogenation): The 1H-pyrazole-4-carbonitrile is dissolved in a solvent like ethanol or methanol, often with an ammonia source to suppress secondary amine formation. A catalytic amount of Raney Nickel or Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to high-pressure autoclave) and stirred until hydrogen uptake ceases.

  • Step 2: Workup: The catalyst is carefully removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure to yield the crude free amine.

  • Step 3: Dihydrochloride Salt Formation: The procedure is identical to that described in Pathway I, Part B.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include those for the pyrazole ring protons (typically in the aromatic region), a signal for the methylene (-CH₂) group, and broad signals for the amine (-NH₃⁺) and pyrazole N-H protons.

  • ¹³C NMR: Will show characteristic peaks for the pyrazole ring carbons and the methylene carbon.

  • Mass Spectrometry: Will confirm the molecular weight of the free base (C₄H₇N₃, MW: 97.12 g/mol ).[10]

  • FT-IR: Will show characteristic stretches for N-H bonds (both in the amine salt and the pyrazole ring) and C-H bonds.

The dihydrochloride salt has a molecular formula of C₄H₉Cl₂N₃ and a molecular weight of 170.04 g/mol .[4]

Conclusion and Comparative Analysis

Both pathways presented offer viable and effective routes to this compound. The choice between them depends on starting material availability, scalability requirements, and laboratory safety considerations.

  • Pathway I (via Aldehyde): This route is well-documented and highly scalable, especially with the improved synthesis of the aldehyde intermediate from pyrazole itself.[7] Reductive amination is a reliable and generally high-yielding reaction.

  • Pathway II (via Nitrile): This pathway benefits from modern, highly efficient one-pot syntheses for the nitrile intermediate, which aligns with the principles of green chemistry by reducing steps and waste.[9] However, the subsequent nitrile reduction step, particularly if using LiAlH₄, requires more stringent safety precautions.

Ultimately, both strategies culminate in the desired versatile building block, empowering further research and development in medicinal and materials chemistry.

References

  • Štefane, B., & Stanovnik, B. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • Al-Ghorbani, M., et al. (2016). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kauno Technologijos Universitetas. [Link]
  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
  • Patil, S. S., et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5787-5791. [Link]
  • Molbase. (n.d.). 1H-pyrazol-4-ylmethanamine,hydrochloride | 1196153-79-3.
  • PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine.
  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-13. [Link]
  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride.
  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.
  • TSI Journals. (2018). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study.
  • Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE.
  • MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Lead Sciences. (n.d.). (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • El-Emary, T. I. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(8), 6329-6342. [Link]
  • ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole-4-carbonitrile....
  • Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 249, 109855. [Link]
  • ResearchGate. (n.d.). Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c]....
  • Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(3), 119-135. [Link]
  • Wang, L., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 86(17), 11943-11951. [Link]
  • PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine.
  • Yadav, P., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules, 29(11), 2589. [Link]
  • ResearchGate. (n.d.). F(1H‐Pyrazol‐4‐yl)methylene‐Hydrazide derivatives: Synthesis and antimicrobial activity.
  • Stevens, E. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

Sources

A Technical Guide to the Chemical and Physical Properties of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and handling protocols for (1H-Pyrazol-4-yl)methanamine Dihydrochloride (CAS No: 1172862-88-2). As a functionalized pyrazole, this compound serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous FDA-approved pharmaceuticals, underscoring the importance of its derivatives.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, synthesis, and safe utilization.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal scaffold for designing bioactive molecules.[2] A significant number of blockbuster drugs, including the anti-inflammatory agent celecoxib, the kinase inhibitors ibrutinib and ruxolitinib, and the erectile dysfunction medication sildenafil, feature a pyrazole core.[2] These successes have fueled extensive research into novel pyrazole derivatives like (1H-Pyrazol-4-yl)methanamine, which offer a versatile handle for further chemical modification and exploration of structure-activity relationships (SAR).[3] This guide focuses specifically on the dihydrochloride salt, a form chosen to enhance aqueous solubility and stability for research applications.[4]

Compound Identification and Structure

Nomenclature and Chemical Identifiers
  • Systematic Name: this compound

  • CAS Number: 1172862-88-2[5][6]

  • Molecular Formula: C₄H₉Cl₂N₃[5][7]

  • Molecular Weight: 170.04 g/mol [5][7]

  • InChI: InChI=1S/C4H7N3.2ClH/c5-1-4-2-6-7-3-4;;/h2-3H,1,5H2,(H,6,7);2*1H[5]

Molecular Structure

This compound consists of a central pyrazole ring substituted at the 4-position with a methanamine group. The dihydrochloride salt form indicates that both the primary amine and one of the pyrazole ring nitrogens are protonated, each associated with a chloride counter-ion. This dual protonation significantly influences the molecule's solubility and reactivity compared to its free base form.

Caption: Structure of this compound.

Physicochemical Properties

The accurate characterization of a compound's physical properties is a prerequisite for its effective use in any research setting. The data below has been compiled from vendor technical sheets and chemical databases.

PropertyValueSource(s)
Appearance White to off-white solid[8]
Molecular Formula C₄H₉Cl₂N₃[5][7]
Molecular Weight 170.04 g/mol [5][7]
Purity ≥97% (typical)[5][6]
Solubility Soluble in water, methanol, ethanol.[9]
Melting Point Data not available. Requires experimental determination.
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).[8][10]

Spectroscopic and Analytical Characterization

Expertise & Experience: The dihydrochloride nature of this compound requires careful consideration during analytical method development. The low volatility of the salt form makes direct GC analysis problematic, while its high polarity is well-suited for reverse-phase or ion-exchange HPLC. Spectroscopic analysis must account for the protonated state of the amine and pyrazole moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a solvent like DMSO-d₆ or D₂O, the spectrum is expected to show:

    • Two distinct singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two C-H protons on the pyrazole ring.

    • A singlet or triplet around δ 4.0-4.5 ppm for the methylene (-CH₂) protons.

    • A broad, exchangeable singlet for the pyrazole N-H proton (δ > 12 ppm in DMSO-d₆).

    • A broad, exchangeable singlet for the ammonium (-N⁺H₃) protons. The chemical shift of this peak is highly dependent on concentration and residual water.

  • ¹³C NMR: The spectrum should reveal four distinct signals: two for the sp²-hybridized carbons of the pyrazole ring, one for the sp³-hybridized methylene carbon, and potentially a fourth for the other pyrazole carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

  • A very broad band from 2500-3300 cm⁻¹ resulting from the N-H stretching vibrations of both the pyrazole N-H and the ammonium -N⁺H₃ group.

  • C-H stretching vibrations just above 3000 cm⁻¹.

  • C=N and C=C stretching vibrations within the pyrazole ring in the 1400-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Using Electrospray Ionization (ESI) in positive mode, the primary ion observed would correspond to the free base.

  • Expected [M+H]⁺: 98.08, corresponding to the monoisotopic mass of the free base C₄H₇N₃ plus a proton.

Chromatographic Purity Assessment

Trustworthiness: A self-validating chromatographic method is essential for confirming purity. This involves analyzing a blank (solvent) to identify system peaks, running the sample to determine the main peak and any impurities, and spiking the sample with a known standard if available to confirm peak identity.

A Sample Receipt & Visual Inspection B Solubility Assessment (e.g., Water, MeOH) A->B Initial Checks C Structural Confirmation (NMR, MS, IR) B->C Proceed if Soluble D Purity Analysis (HPLC-UV/MS) C->D Confirm Identity E Data Compilation & Review D->E Quantify Purity F Certificate of Analysis Generation E->F Final Approval

Caption: A typical analytical workflow for compound characterization.

Experimental Protocol 1: HPLC-UV Method for Purity Determination

  • Rationale: Reversed-phase HPLC is a robust method for analyzing polar, non-volatile compounds like amine salts. An acidic mobile phase ensures the amine remains protonated and well-behaved on the column.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Mobile Phase A.

  • Procedure:

    • Equilibrate the column with 5% B for at least 15 minutes.

    • Inject a solvent blank (Mobile Phase A) to establish the baseline.

    • Inject the prepared sample solution.

    • Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Experimental Protocol 2: GC-MS Analysis via Free-Base Conversion

  • Rationale: To overcome the non-volatility of the salt, the amine must be converted to its free base form prior to GC analysis. This is achieved by a liquid-liquid extraction following basification.[11][12]

  • Procedure:

    • Dissolve ~5 mg of the dihydrochloride salt in 2 mL of deionized water.

    • Add 1M Sodium Hydroxide (NaOH) solution dropwise until the pH is >10.

    • Extract the aqueous layer three times with 2 mL of dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter or decant the dried organic solution.

    • Analyze the resulting solution directly by GC-MS. The resulting mass spectrum should correspond to the free base (C₄H₇N₃).

Synthesis and Reactivity

Plausible Synthetic Route

While multiple synthetic routes exist for pyrazole derivatives, a common and reliable pathway to (1H-Pyrazol-4-yl)methanamine involves the reduction of a corresponding nitrile or carboxylate precursor. A plausible laboratory-scale synthesis starts from methyl 1H-pyrazole-4-carboxylate.[13]

A Methyl 1H-pyrazole-4-carboxylate B (1H-Pyrazol-4-yl)methanol A->B Reduction (e.g., LiAlH₄) C 4-(Azidomethyl)-1H-pyrazole (or other intermediate) B->C Functional Group Interconversion D (1H-Pyrazol-4-yl)methanamine (Free Base) C->D Reduction (e.g., H₂, Pd/C) E (1H-Pyrazol-4-yl)methanamine Dihydrochloride D->E Acidification (2 eq. HCl)

Caption: A plausible synthetic pathway to the target compound.

Key Chemical Reactivity
  • Amine Group: The primary amine is a nucleophile and can participate in reactions such as acylation, alkylation, and reductive amination to build more complex molecules.[4]

  • Pyrazole Ring: The pyrazole ring is relatively stable. The N-H proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation at the 1-position.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as hazardous and should be handled with appropriate care.

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Recommended Handling Procedures
  • Always handle in a well-ventilated area or a chemical fume hood.[14][15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Avoid breathing dust.[14]

  • Avoid contact with skin and eyes.[14]

  • Wash hands thoroughly after handling.[16]

Storage and Stability
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15]

  • For long-term stability, store at 2-8°C under an inert atmosphere.[8][10]

  • Incompatible with strong oxidizing agents.[17]

Conclusion

This compound is a foundational building block for chemical synthesis and drug discovery, providing a gateway to a wide array of more complex pyrazole-containing molecules. Its well-defined structure, combined with the strategic placement of a reactive aminomethyl group, makes it a valuable tool for researchers. Understanding its physicochemical properties, analytical behavior, and safety protocols, as detailed in this guide, is paramount to its successful and safe application in the laboratory.

References

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
  • STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride.
  • Journal of Chromatographic Science. (1972). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.
  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.
  • ACS Publications. (n.d.). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography.
  • ResearchGate. (2015, September 30). How analyze an amine chlorhydrate by GC ?.
  • PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine.
  • PubMed. (2023, March 25). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • Nepal Journals Online. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene).
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

Sources

An In-depth Technical Guide to (1H-Pyrazol-4-yl)methanamine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrazol-4-yl)methanamine dihydrochloride, a key heterocyclic building block, is gaining significant traction in the field of medicinal chemistry. Its rigid pyrazole core, coupled with a reactive primary amine, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its emerging applications in the development of novel therapeutics, particularly as kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The pyrazole motif is a privileged structure in drug discovery, featured in numerous approved drugs, and this particular derivative serves as a valuable starting point for the exploration of new chemical space.[1][2][3]

Physicochemical Properties and Structure

This compound is a white to off-white solid. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form, a desirable characteristic for many synthetic and biological applications.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1172862-88-2[4][5][6]
Molecular Formula C₄H₉Cl₂N₃[7]
Molecular Weight 170.04 g/mol [6]
IUPAC Name (1H-Pyrazol-4-yl)methanamine;dihydrochloride
Synonyms 4-(Aminomethyl)-1H-pyrazole dihydrochloride

The structure of (1H-Pyrazol-4-yl)methanamine features a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The aminomethyl group is attached at the C4 position of this ring. The dihydrochloride salt form indicates that both the primary amine and one of the pyrazole nitrogens are protonated.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1H-pyrazole-4-carbaldehyde. This method involves a reductive amination reaction, a robust and widely used transformation in medicinal chemistry.

Experimental Protocol:

Step 1: Formation of the Imine Intermediate

  • To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reduction of the Imine and Salt Formation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of (1H-Pyrazol-4-yl)methanamine.

  • Dissolve the crude amine in a minimal amount of methanol and cool to 0 °C.

  • Add a solution of hydrochloric acid in diethyl ether (2M, 2.2 eq) dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

G start 1H-Pyrazole-4-carbaldehyde step1 Ammonia in Methanol (Imine Formation) start->step1 intermediate Imine Intermediate step1->intermediate step2 Sodium Borohydride (Reduction) intermediate->step2 product_freebase (1H-Pyrazol-4-yl)methanamine (Free Base) step2->product_freebase step3 HCl in Diethyl Ether (Salt Formation) product_freebase->step3 final_product This compound step3->final_product

Figure 2: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides valuable information about the structure. Expected signals include two distinct singlets for the pyrazole ring protons, a singlet for the methylene (-CH₂-) protons adjacent to the amine, and a broad signal for the amine and pyrazole N-H protons, which may exchange with deuterium in solvents like D₂O.[8] The chemical shifts will be influenced by the protonation state of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrazole ring carbons and the methylene carbon. The positions of these signals are consistent with the proposed structure.[9][10][11][12][13]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of the free base, (1H-Pyrazol-4-yl)methanamine, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 98.1.[14] The fragmentation pattern under tandem mass spectrometry (MS/MS) can provide further structural confirmation. Common fragmentation pathways for benzylamine-like structures involve the loss of ammonia.[15][16][17][18]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the amine and pyrazole groups, C-H stretching for the aromatic and aliphatic portions, and C=N and C=C stretching vibrations from the pyrazole ring. The presence of the hydrochloride salt will be indicated by broad absorption bands in the 2400-3200 cm⁻¹ region, corresponding to the N-H⁺ stretching vibrations of the ammonium and pyrazolium ions.[3][19][20][21]

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final compound.[14][22][23] A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically effective for separating the target compound from any impurities.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the design and synthesis of novel drug candidates.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors.[1][3] The aminomethyl group of (1H-Pyrazol-4-yl)methanamine provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to target the ATP-binding site of specific kinases. By derivatizing the amine, researchers can generate libraries of compounds to screen for inhibitory activity against a range of kinases implicated in diseases such as cancer and inflammatory disorders.[2][24][25][26]

G start (1H-Pyrazol-4-yl)methanamine step1 Reaction with Electrophilic Partner start->step1 intermediate Derivatized Pyrazole Scaffold step1->intermediate step2 Biological Screening intermediate->step2 final_product Potent and Selective Kinase Inhibitor step2->final_product

Figure 3: Role in the discovery workflow of novel kinase inhibitors.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent a large family of drug targets. The pyrazole moiety has been incorporated into ligands that modulate the activity of GPCRs.[27] Specifically, derivatives of (1H-Pyrazol-4-yl)methanamine have been explored as allosteric modulators of metabotropic glutamate receptors (mGluRs).[24][28][29][30][31] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function. The aminomethyl group allows for the attachment of larger, more complex chemical moieties to probe the allosteric binding pockets of these important receptors.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated area.[32] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[32] Avoid inhalation of dust and contact with skin and eyes.[32] In case of contact, rinse thoroughly with water.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[32]

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the proven importance of the pyrazole scaffold in bioactive molecules, makes it an attractive starting point for the development of novel kinase inhibitors and GPCR modulators. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important chemical entity in their quest for new and improved therapeutics.

References

  • Ricci, A., Sablé, S., & De Pauw, E. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 39(6), 684–696. [Link]
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.).
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Dhe-Paganon, S., Filippakopoulos, P., & Knapp, S. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(2), 225–233. [Link]
  • Wille, S., Will, D. W., & Bretschneider, T. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules (Basel, Switzerland), 25(17), 3954. [Link]
  • Ricci, A., Sablé, S., & De Pauw, E. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF.
  • Simon, E. S., Papoulias, P. G., & Andrews, P. C. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632. [Link]
  • Yde, B., Larsen, C., & Pedersen, E. B. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules (Basel, Switzerland), 28(7), 2951. [Link]
  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732–2735. [Link]
  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Wang, X., He, Y., Zhang, H., Liu, X., Xie, C., & Chen, H. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 923–927. [Link]
  • Ali, A. A. M., Sami, I., El-nasser, K. S., & Sayed, M. (2022). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Request PDF.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.).
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Wang-Zhi/780c122045e7f86f34e628172c72b83491f865f1]([Link]
  • 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem. (n.d.).
  • 1H NMR chemical shift ppm table. (n.d.).
  • Williams, R., Johnson, K. A., Gentry, P. R., Niswender, C. M., Weaver, C. D., Lindsley, C. W., Conn, P. J., & Xiang, Z. (2008). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & medicinal chemistry letters, 18(20), 5552–5556. [Link]
  • 1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (n.d.).
  • Chemoselective Synthesis of 5-Alkylamino-1H-pyrazole-4-carbaldehydes by Cesium- and Copper-Mediated Amination | Request PDF - ResearchGate. (n.d.).
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.).
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. (n.d.).
  • Williams, R., Johnson, K. A., Gentry, P. R., Niswender, C. M., Weaver, C. D., Lindsley, C. W., Conn, P. J., & Xiang, Z. (2008). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & medicinal chemistry letters, 18(20), 5552–5556. [Link]
  • Naimi, Y., & Zargari, F. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 28(1), 134. [Link]
  • Urwyler, S. (2011). Allosteric modulators of metabotropic glutamate receptors. Neuropharmacology, 60(1), 60–69. [Link]
  • Yurttaş, L., & Atlı, Ö. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of organic chemistry, 86(13), 9219–9226. [Link]
  • Rodriguez, A. L., Grier, M. D., Jones, C. K., Herman, E. J., Lindsley, C. W., Conn, P. J., & Hopkins, C. R. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular pharmacology, 78(6), 1105–1122. [Link]
  • How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra? - ResearchGate. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.).
  • Conn, P. J., Lindsley, C. W., & Jones, C. K. (2013). Allosteric Modulation of Metabotropic Glutamate Receptors.
  • 1H NMR Chemical Shift - Oregon State University. (n.d.).
  • (1H-Pyrazol-4-yl)methanamine hydrochloride | C4H8ClN3 | CID 57415873 - PubChem. (n.d.).
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. (2013, October 13).
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
  • The infrared spectra of secondary amines and their salts - ResearchGate. (n.d.).
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
  • Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles | Analytical Chemistry - ACS Publications. (n.d.).
  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1).
  • 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study - ResearchGate. (2017, June 16).

Sources

Structure elucidation of (1H-Pyrazol-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Abstract

(1H-Pyrazol-4-yl)methanamine is a foundational heterocyclic amine scaffold crucial in the landscape of medicinal chemistry and drug development. Its utility stems from the versatile pyrazole core, which serves as a key pharmacophore in numerous therapeutic agents. The compound is typically handled as a dihydrochloride salt to enhance its aqueous solubility and stability, making it more amenable to formulation and biological testing. Unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for advancing any research or development program. This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of this compound, integrating insights from mass spectrometry, multi-dimensional NMR spectroscopy, infrared spectroscopy, and single-crystal X-ray crystallography. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to create a self-validating analytical workflow.

The Analytical Imperative: An Introduction

The journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous analytical characterization. For a molecule like this compound, every atom's position and the overall molecular architecture must be known with absolute certainty. This is not merely an academic exercise; it is fundamental to understanding structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting stringent regulatory requirements. A flawed structural assignment can invalidate extensive biological data and lead to costly development failures.

Foundational Analysis: Molecular Formula and Mass Confirmation

The first step in any structural elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial assessment.

Causality of Technique Selection: Why HRMS?

Unlike unit-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm). This precision is sufficient to distinguish between molecular formulas with the same nominal mass, offering a high degree of confidence in the elemental composition. For a polar, pre-salted compound like this compound, Electrospray Ionization (ESI) is the ideal ionization technique due to its soft nature, which minimizes fragmentation and preserves the molecular ion. The analysis is performed on the free base, which has a molecular formula of C₄H₇N₃ and a monoisotopic mass of 97.0640 Da.[1]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the dihydrochloride salt in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid. The acid ensures the amine remains protonated for efficient ESI.

  • Instrumentation: Infuse the sample solution into an ESI-equipped Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

Data Interpretation and Validation

The primary objective is to observe the protonated molecule, [M+H]⁺, where M is the free base. The measured mass should be compared against the theoretical mass.

Ion Species Theoretical m/z Expected Mass Accuracy Purpose
[C₄H₈N₃]⁺98.0718< 5 ppmConfirms the elemental composition of the free base.
[C₃¹³CH₈N₃]⁺99.0752< 5 ppmThe A+1 isotope peak confirms the number of carbon atoms.

The observation of the [M+H]⁺ ion at m/z 98.0718 with high mass accuracy provides the first piece of validated structural evidence. Further confidence can be gained through tandem MS (MS/MS) experiments, which involve isolating the parent ion and subjecting it to collision-induced dissociation to observe characteristic fragments.[2][3]

fragmentation parent [M+H]⁺ m/z 98.07 frag1 Loss of NH₃ m/z 81.04 parent->frag1 -NH₃ frag2 Loss of CH₂NH₂ m/z 68.05 parent->frag2 -CH₂NH₂ frag3 Ring Cleavage (e.g., m/z 54.04) frag2->frag3 Further fragmentation caption Figure 1: Proposed ESI-MS/MS fragmentation pathway.

Caption: Figure 1: Proposed ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. For this compound, a suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon skeleton.[4]

Causality of Experimental Design
  • Solvent Choice: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. D₂O is often preferred for hydrochloride salts as it readily dissolves them. However, labile protons (N-H and N⁺-H₃) will exchange with deuterium and become invisible. DMSO-d₆ will show these protons, providing a more complete picture.

  • 1D Experiments (¹H and ¹³C): These provide the fundamental chemical shift and multiplicity information for each unique proton and carbon environment.

  • 2D Experiments (COSY, HSQC, HMBC): These are essential for assembling the structure. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are critical for connecting non-protonated carbons and linking different fragments of the molecule.

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts of the aromatic protons in pyrazoles typically appear between 6.0 and 8.0 ppm.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using gradient-selected pulse sequences.

Predicted NMR Data and Interpretation (in DMSO-d₆)

Table 2: Predicted ¹H NMR Data

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Pyrazole N-H ~13.0 Broad singlet 1H Acidic proton, often broad.
N⁺-H₃ ~8.5 Broad singlet 3H Protons on the ammonium group, deshielded and broad due to exchange and quadrupolar coupling.
H3 / H5 ~7.8 Singlet 2H Equivalent protons on the pyrazole ring, deshielded by the aromatic system.

| C-H₂ | ~3.9 | Singlet | 2H | Methylene protons adjacent to the ammonium group and the pyrazole ring. |

Table 3: Predicted ¹³C NMR Data

Assignment Predicted δ (ppm) Rationale
C3 / C5 ~135 Aromatic carbons adjacent to nitrogen atoms.
C4 ~110 Quaternary carbon to which the aminomethyl group is attached.

| C-H₂ | ~35 | Aliphatic carbon adjacent to the ammonium group. |

The key to validating the structure lies in the HMBC spectrum. The correlations from the methylene protons (~3.9 ppm) to the pyrazole carbons C4 (~110 ppm) and C3/C5 (~135 ppm) would definitively prove the attachment of the aminomethyl group to the C4 position of the pyrazole ring.

Caption: Figure 2: Key HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid, straightforward technique used to confirm the presence of key functional groups. It serves as an excellent complementary method to NMR and MS. For this compound, the spectrum will be dominated by vibrations from the pyrazole ring, the alkyl chain, and, most importantly, the ammonium and hydrochloride moieties.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.

Data Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3400 N-H Stretch Pyrazole N-H
2500-3000 (broad) N⁺-H Stretch Ammonium (R-NH₃⁺)
2850-2960 C-H Stretch Methylene (-CH₂-)
~1600 N-H Bend Ammonium (R-NH₃⁺)

| 1450-1550 | C=C, C=N Stretch | Pyrazole ring |

The most diagnostic feature is the very broad and strong absorption band between 2500-3000 cm⁻¹, which is characteristic of the stretching vibrations in an ammonium salt. This confirms the protonation of the primary amine.[8]

Single-Crystal X-ray Crystallography: The Unassailable Proof

While the combination of MS and NMR provides definitive proof of the molecular constitution and connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure in the solid state.[9] It reveals precise bond lengths, bond angles, and the spatial arrangement of the molecule, including the positions of the chloride counter-ions and any intermolecular hydrogen bonding networks.[10][11]

Causality and Significance
Experimental Workflow
  • Crystal Growth: Grow single crystals of suitable quality, typically by slow evaporation of a solvent (e.g., methanol/ether).

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions to achieve the best fit with the experimental data.

The resulting model would visually confirm the pyrazole ring, the aminomethyl substituent at the C4 position, and the presence of two chloride ions per molecule, confirming the dihydrochloride stoichiometry.

An Integrated Workflow for Unambiguous Elucidation

The power of this approach lies not in any single technique, but in their synergistic integration. Each step provides a layer of validation for the others, culminating in an unshakeable structural assignment.

workflow cluster_nmr start Sample: (1H-Pyrazol-4-yl)methanamine dihydrochloride hrms ESI-HRMS start->hrms nmr NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir xray X-Ray Crystallography (if single crystal available) start->xray conclusion Definitive Structure Confirmed hrms->conclusion Confirms Molecular Formula [C₄H₇N₃] nmr->conclusion Confirms Atomic Connectivity & Regiochemistry nmr_1h 1D: ¹H & ¹³C nmr_2d 2D: COSY, HSQC, HMBC ftir->conclusion Confirms Functional Groups (Ammonium Salt) xray->conclusion Provides Absolute 3D Structure & Stoichiometry caption Figure 3: Integrated analytical workflow for structure elucidation.

Sources

A Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural features and synthetic accessibility have enabled the development of a vast library of derivatives.[3] These compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic agent development across multiple disease areas.[4][5][6] This guide provides an in-depth exploration of the significant biological activities of novel pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed protocols for activity assessment, and offer insights into the structure-activity relationships that govern their therapeutic potential.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in the design of bioactive molecules. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, the anticancer agent ruxolitinib, and the anti-obesity drug rimonabant, underscores its pharmacological importance.[1][3] The pyrazole ring's aromaticity, combined with its ability to act as both a hydrogen bond donor and acceptor, allows for versatile interactions with a wide range of biological targets.[4] Chemists can readily modify the pyrazole ring at multiple positions, enabling fine-tuning of a compound's steric, electronic, and lipophilic properties to enhance potency, selectivity, and pharmacokinetic profiles.[4][7] This synthetic tractability has fueled extensive research, leading to the discovery of novel derivatives with potent activities against cancer, microbial infections, and inflammatory conditions.[3][8][9]

Key Biological Activities of Novel Pyrazole Derivatives

Recent research has highlighted the efficacy of pyrazole derivatives in several key therapeutic areas.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating multiple mechanisms of action.[1][7] They have been shown to interact with various critical targets in cancer cells, including protein kinases, tubulin, and DNA.[1][4][7]

Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cell growth, differentiation, and proliferation.[4][7] By blocking these enzymes, pyrazole compounds can halt the cell cycle and induce apoptosis (programmed cell death).[4]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[7][10] This disruption of the cellular skeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

  • DNA Intercalation and Topoisomerase Inhibition: Certain pyrazole compounds can insert themselves between the base pairs of DNA (intercalation) or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[7] This leads to DNA damage and triggers cell death pathways.

Examples of Anticancer Activity:

Compound ClassCancer Cell Line(s)Reported IC50 ValuesReference
Imidazole-2-thione tethered acenaphthylenoneMCF-7 (Breast)More active than doxorubicin[7]
1,2,3-triazole-pyrazole hybridsHepG-2, HCT-116, MCF-712.22 - 14.64 µM[8]
Pyrazole-containing imide derivativesA-549 (Lung)3.22 - 27.43 µM[8]
Ferrocene-pyrazole hybridsHCT-116 (Colon)3.12 µM[1]
Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents.[11] Pyrazole derivatives have shown significant promise, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[9][12][13]

Mechanisms of Action:

  • Inhibition of Essential Enzymes: Pyrazole compounds can target key bacterial enzymes that are not present in humans, such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[14]

  • Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

  • Metabolic Pathway Interruption: They can also inhibit specific metabolic pathways essential for the survival of microorganisms.[12]

Spectrum of Activity:

  • Antibacterial: Novel pyrazole-thiazole hybrids have demonstrated potent activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14] Derivatives have also shown effectiveness against both Gram-positive (e.g., Listeria monocytogenes) and Gram-negative (e.g., Escherichia coli, Salmonella gallinarum) bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.5-4 µg/mL.[12]

  • Antifungal: Pyrazole derivatives have also been evaluated for their antifungal properties against various phytopathogenic fungi and human fungal pathogens.[5][9]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, are well-established anti-inflammatory agents.[3][15]

Mechanism of Action: The primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[16][17]

  • COX-1 vs. COX-2 Inhibition: The COX enzyme has two main isoforms. COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining. COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[17] Many novel pyrazole derivatives are designed to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16][18]

Some pyrazole compounds have demonstrated anti-inflammatory activity comparable or superior to established drugs like celecoxib and diclofenac in preclinical models, such as the carrageenan-induced rat paw edema assay.[8][16][18]

Mechanistic Insights and Signaling Pathways

Understanding the molecular pathways affected by pyrazole derivatives is crucial for rational drug design.

Anticancer Signaling Pathway: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) like EGFR or downstream intracellular kinases like CDKs. Inhibition of these pathways disrupts signals that promote cell proliferation and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition Pyrazole->CDK Inhibition

Caption: Pyrazole derivatives inhibiting key kinase signaling pathways.

Anti-inflammatory Pathway: COX-2 Inhibition

The anti-inflammatory action is primarily mediated by blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins by the COX-2 enzyme.

antiinflammatory_pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs Inflammation Pain, Swelling, Inflammation PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 enzyme by pyrazole derivatives.

Essential Experimental Protocols for Bioactivity Screening

Rigorous and standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell viability and is a standard initial screening method for cytotoxicity.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic (typically <0.5%).

  • Controls:

    • Negative Control: Wells with cells treated with vehicle (e.g., DMSO) only.

    • Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin).

    • Blank Control: Wells with medium but no cells.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Antibacterial Activity (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Controls:

    • Growth Control (Negative): Wells with bacteria and broth only (no compound).

    • Sterility Control: Wells with broth only (no bacteria or compound).

    • Positive Control: Wells with bacteria and a known antibiotic (e.g., Ciprofloxacin).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

experimental_workflow cluster_prep Preparation cluster_screening Primary Biological Screening cluster_analysis Data Analysis & Follow-up A1 Synthesize & Purify Novel Pyrazole Derivative A2 Characterize Structure (NMR, Mass Spec) A1->A2 B1 Anticancer Screening (MTT Assay) A2->B1 B2 Antimicrobial Screening (MIC Assay) A2->B2 B3 Anti-inflammatory (COX-2 Inhibition Assay) A2->B3 C1 Determine IC50 / MIC B1->C1 B2->C1 B3->C1 C2 Identify 'Hit' Compounds C1->C2 C3 Mechanism of Action Studies C2->C3 C4 Lead Optimization (SAR Studies) C3->C4

Caption: General workflow for the evaluation of novel pyrazole derivatives.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly fertile ground for the discovery of new therapeutic agents.[3][7] The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, highlight the immense potential of its derivatives.[5][8][19] Future research should focus on leveraging computational tools for in-silico screening and rational design to predict activity and ADME (absorption, distribution, metabolism, and excretion) properties.[20] The exploration of hybrid molecules, where the pyrazole core is combined with other pharmacologically active moieties, may lead to compounds with enhanced efficacy or novel mechanisms of action.[2][8][11] As our understanding of disease pathology deepens, the versatility of the pyrazole nucleus will undoubtedly be harnessed to develop next-generation therapies targeting a wide array of human ailments.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). National Library of Medicine.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2017). MDPI.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2024). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Library of Medicine.
  • Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review. (2022). Taylor & Francis Online.
  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). SpringerLink.
  • Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. (2023). ResearchGate.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Bentham Science.
  • Pyrazoles as anticancer agents: Recent advances. (2022). SRR Publications.
  • Synthesis and biological evaluation of novel pyrazole compounds. (2010). PubMed.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2021). Journal of Chemical Reviews.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021). National Library of Medicine.
  • Review: biologically active pyrazole derivatives. (2017). RSC Publishing.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Library of Medicine.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2022). National Library of Medicine.
  • Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. (n.d.). Bentham Science.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2016). National Library of Medicine.
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Biotechnology.

Sources

The Pyrazole Scaffold: A Privileged Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity.[3] This guide provides a comprehensive technical overview of the therapeutic applications of pyrazole-containing compounds, intended for researchers, medicinal chemists, and drug development scientists. We will explore the fundamental chemistry, delve into key therapeutic areas with mechanistic insights, detail rational drug design principles based on structure-activity relationships (SAR), and provide actionable experimental protocols. This document synthesizes field-proven insights to explain the causality behind experimental choices and molecular design, grounding all claims in authoritative, verifiable references.

The Pyrazole Core: Chemical Properties and Medicinal Significance

The pyrazole ring is a π-excessive aromatic system.[4][5] Its two nitrogen atoms confer distinct properties: the N-1 nitrogen is typically pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[6] This duality, combined with its planar structure and metabolic stability, allows the pyrazole core to serve as a versatile bioisostere for other aromatic rings like benzene, often leading to improved potency and physicochemical properties such as water solubility.[2][6] This adaptability has led to the successful development of numerous FDA-approved drugs across diverse therapeutic areas.[6][7]

Major Therapeutic Applications and Mechanisms of Action

The versatility of the pyrazole scaffold is evident in its broad range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[5][8]

Anti-Inflammatory Agents: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment for inflammation and pain.[9] However, traditional NSAIDs non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 inhibition is responsible for the desired anti-inflammatory effects, COX-1 inhibition can lead to significant gastrointestinal side effects.[10][11]

Mechanism of Action: Pyrazole-based drugs, most notably Celecoxib (Celebrex) , were designed as highly selective COX-2 inhibitors.[10][12][13] The mechanism relies on blocking the conversion of arachidonic acid to prostaglandin H2, a key precursor for pro-inflammatory prostaglandins.[13][14] The diaryl-substituted pyrazole structure of celecoxib, with its polar sulfonamide side chain, binds to a hydrophilic side pocket present in the active site of COX-2, a feature absent in COX-1.[10][12] This structural difference is the basis for its ~10-20 fold selectivity, which reduces inflammation and pain while minimizing the risk of gastric ulcers associated with non-selective NSAIDs.[10][11]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Pro-inflammatory Prostaglandins COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2 Inhibition

Caption: Selective inhibition of the COX-2 pathway by pyrazole-based drugs like Celecoxib.

Anticancer Therapeutics: Targeting Kinase Signaling

The dysregulation of protein kinase signaling is a hallmark of many cancers.[15] The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[16][17]

CDKs are crucial regulators of the cell cycle, and their hyperactivity is common in tumors.[18][19] Pyrazole-based compounds have been developed as potent inhibitors of various CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells.[18][20][21] For instance, novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown CDK2 inhibitory activity in the low nanomolar range, inducing cell cycle arrest at the S and G2/M phases.[21]

The JAK/STAT signaling pathway is central to immune responses, and its aberrant activation is implicated in myeloproliferative neoplasms and other cancers.[22][23] Ruxolitinib (Jakafi) is a pyrazole-containing drug that potently inhibits JAK1 and JAK2.[2][24]

Mechanism of Action: Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival.[22] Ruxolitinib and other pyrazole-based JAK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation of STATs, thereby blocking the downstream signaling cascade.[22][25]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Nuclear Translocation Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.

Neurological Applications

Pyrazole derivatives have been explored for various neurological and psychiatric conditions.

  • CB1 Receptor Antagonism: The pyrazole derivative Rimonabant was developed as a potent and selective antagonist for the cannabinoid CB1 receptor, initially for treating obesity.[26][27] Although later withdrawn due to psychiatric side effects, the structure-activity relationship studies on this compound provided invaluable insights into the structural requirements for CB1 antagonism, including the need for specific phenyl rings at the 1 and 5 positions and a carboxamide group at the 3-position of the pyrazole ring.[26][27][28]

  • Neuroprotection: Emerging research highlights the neuroprotective potential of pyrazole compounds.[29][30][31] Certain pyrazoline derivatives have shown protective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model for Parkinson's disease, by mitigating oxidative stress.[32] Other studies have demonstrated that novel pyrazole derivatives can suppress the expression of pro-inflammatory cytokines in microglial cells, suggesting a therapeutic role in mitigating secondary inflammation following spinal cord injuries.[33]

Antimicrobial Agents

With the rise of antibiotic resistance, there is a critical need for novel antimicrobial agents.[8][34] The pyrazole scaffold has been incorporated into compounds exhibiting a broad spectrum of antibacterial and antifungal activities.[35][36][37] These derivatives can target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[34] For example, certain pyrazole-thiazole hybrids and aminoguanidine-derived diphenyl pyrazoles have demonstrated potent activity against resistant strains like MRSA, with MIC values comparable or superior to existing antibiotics.[34][35]

Drug Design and Development

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole core and its substituents is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The causality behind these choices stems from understanding the steric and electronic requirements of the target's binding pocket.

Target ClassPosition 1 SubstituentPosition 3 SubstituentPosition 5 SubstituentRationale & Outcome
COX-2 Aryl (e.g., 4-sulfonamidophenyl)TrifluoromethylAryl (e.g., 4-methylphenyl)The N1-aryl group with a sulfonamide moiety is critical for binding to the COX-2 specific side pocket, conferring high selectivity.[10][12]
JAK Kinases (Varies)Linked to a deazapurine coreSubstituted pyrazole ringThe pyrazole ring acts as a key pharmacophore that orients the molecule within the ATP-binding site of the kinase.[22][24]
CDK2 (Varies)N-(1H-pyrazol-4-yl)4-(1-methyl-1H-pyrazol-4-yl)Bioisosteric replacement of phenylsulfonamide with pyrazole groups led to potent and selective CDK2 inhibitors.[21]
CB1 Receptor 2,4-dichlorophenylPiperidinyl carboxamidepara-substituted phenylThese specific substitutions were found to be essential for potent and selective antagonistic activity at the CB1 receptor.[26][27]
Synthetic Strategies and Experimental Protocols

The construction of the pyrazole ring is a well-established field, with several reliable methods. The choice of method is dictated by the desired substitution pattern, scalability, and availability of starting materials.

Workflow for Pyrazole Synthesis and Screening:

Caption: General workflow from synthesis to lead optimization for pyrazole compounds.

The Knorr synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a primary and highly efficient method for preparing substituted pyrazoles.[5][9]

Objective: To synthesize 1-phenyl-3-methyl-5-phenyl-1H-pyrazole.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane) (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diphenyl-1,3-propanedione (e.g., 2.24 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL). Stir the mixture until the solid is fully dissolved. Causality: Acetic acid serves as both the solvent and an acid catalyst. It protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack.

  • Reagent Addition: Add phenylhydrazine (e.g., 1.19 g, 11 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.

  • Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring. A solid precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from hot ethanol to yield the pure product as white crystals. Causality: Recrystallization is a purification technique that leverages differences in solubility between the desired product and impurities at different temperatures to obtain a highly pure solid.

  • Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. Expected yield is typically >80%.

Future Perspectives

The therapeutic journey of pyrazole compounds is far from over. Future research is likely to focus on several key areas:

  • Novel Targets: Exploring the application of pyrazole scaffolds against emerging therapeutic targets, particularly within the "dark kinome".[38]

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual COX/LOX or multi-kinase inhibitors) to achieve synergistic effects and overcome drug resistance.[9]

  • Green Synthesis: Expanding the use of environmentally friendly synthetic methods like microwave-assisted, ultrasound, and mechanochemical techniques to improve efficiency and reduce waste.[9][39]

  • Targeted Delivery: Developing pyrazole-based conjugates or formulations for targeted drug delivery, enhancing efficacy while minimizing systemic toxicity.

References

  • Celecoxib - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. (URL: [Link])
  • Celecoxib - Wikipedia. (URL: [Link])
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (URL: [Link])
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: [Link])
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [Link])
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: [Link])
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (URL: [Link])
  • What is the mechanism of Celecoxib?
  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. (URL: [Link])
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Celecoxib: Mechanism of Action & Structure - Study.com. (URL: [Link])
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis. (URL: [Link])
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF - ResearchG
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (URL: [Link])
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (URL: [Link])
  • Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed. (URL: [Link])
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (URL: [Link])
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: [Link])
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Public
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchG
  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxid
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: [Link])

Sources

(1H-Pyrazol-4-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of a Versatile Scaffold in Medicinal Chemistry

Introduction: The Enduring Prominence of the Pyrazole Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design.[1][2] A multitude of approved drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and treatments for erectile dysfunction like sildenafil, feature the pyrazole core, underscoring its profound impact on modern medicine.[3] The metabolic stability and synthetic tractability of the pyrazole ring further enhance its appeal to researchers and drug development professionals.

Within the vast landscape of pyrazole-based building blocks, (1H-Pyrazol-4-yl)methanamine dihydrochloride has emerged as a particularly valuable synthon. Its simple yet functionalized structure, featuring a reactive primary amine tethered to the C4 position of the pyrazole ring, provides a versatile handle for the construction of more complex molecular architectures. This guide offers a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, and, most importantly, its burgeoning applications in the discovery of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design. This section details the key identifiers and physicochemical characteristics of this compound.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-(Aminomethyl)-1H-pyrazole dihydrochloride[4]
CAS Number 1172862-88-2[5][6]
Molecular Formula C₄H₉Cl₂N₃[5]
Molecular Weight 170.04 g/mol [5]
Appearance White to off-white solid (typical)Commercial Suppliers
Melting Point Not explicitly reported in reviewed literature.-
Solubility Expected to be soluble in water and polar protic solvents.General knowledge

Computed Properties of the Parent Compound, (1H-Pyrazol-4-yl)methanamine: [4][7]

PropertyValue
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
XLogP3 -0.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Synthesis of this compound: A Practical Approach

A plausible and widely applicable method for the synthesis of (1H-Pyrazol-4-yl)methanamine involves the reduction of 1H-pyrazole-4-carbonitrile. This transformation can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting free amine can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Synthesis Start 1H-Pyrazole-4-carbonitrile Intermediate (1H-Pyrazol-4-yl)methanamine Start->Intermediate Reduction (e.g., LiAlH₄, THF) Final (1H-Pyrazol-4-yl)methanamine dihydrochloride Intermediate->Final Salt Formation (HCl in ether or alcohol)

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, non-validated procedure based on analogous reductions of heterocyclic nitriles. Researchers should adapt and optimize these conditions based on their specific laboratory settings and safety protocols.

Step 1: Reduction of 1H-Pyrazole-4-carbonitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 1H-pyrazole-4-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (the reaction progress should be monitored by Thin Layer Chromatography or LC-MS).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid through a pad of Celite® and wash the filter cake thoroughly with THF. Concentrate the combined filtrate under reduced pressure to yield crude (1H-Pyrazol-4-yl)methanamine.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude (1H-Pyrazol-4-yl)methanamine in a minimal amount of a suitable solvent such as methanol or ethanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether or isopropanol (typically 2.0-2.2 equivalents) dropwise with stirring.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). A singlet or a multiplet corresponding to the methylene protons of the aminomethyl group would likely appear in the range of δ 3.5-4.5 ppm. The N-H protons of the pyrazole and the ammonium group will be visible, with their chemical shifts and multiplicities dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbon atoms of the pyrazole ring and the methylene carbon of the aminomethyl group. The chemical shifts of the pyrazole carbons are typically found in the range of δ 100-140 ppm.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the pyrazole ring and the ammonium group (broad bands in the range of 3400-2500 cm⁻¹). C-H stretching and C=N and C=C stretching vibrations of the pyrazole ring are also expected.

  • Mass Spectrometry: The mass spectrum of the free base, (1H-Pyrazol-4-yl)methanamine, would show a molecular ion peak (M⁺) at m/z = 97.12.[4][7]

Applications in Drug Discovery: A Building Block for Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors. The primary amine provides a convenient point of attachment for constructing more elaborate structures that can interact with the active sites of various kinases.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. Several research programs have utilized 4-amino-(1H)-pyrazole derivatives as a core scaffold for the development of potent JAK inhibitors.[10] The aminomethyl group of (1H-Pyrazol-4-yl)methanamine can be acylated or used in reductive amination reactions to introduce substituents that can occupy key pockets within the ATP-binding site of JAKs.

JAK_Inhibition cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor (1H-Pyrazol-4-yl)methanamine -derived Inhibitor Inhibitor->JAK Inhibition

Figure 2: Simplified schematic of JAK-STAT signaling and the inhibitory action of pyrazole-based compounds.

Other Kinase Targets

Beyond JAKs, the (1H-Pyrazol-4-yl)methanamine scaffold has been explored for the inhibition of other kinase families:

  • CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is often associated with cancer. The pyrazole moiety is a known hinge-binding motif for many kinase inhibitors, and derivatives of (1H-Pyrazol-4-yl)methanamine have been investigated as potential CDK2 inhibitors.[11]

  • IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. Inhibitors of IRAK4 are being pursued as potential treatments for inflammatory diseases. N-(1H-pyrazol-4-yl)carboxamides, which can be synthesized from (1H-Pyrazol-4-yl)methanamine, have been identified as potent IRAK4 inhibitors.

  • DYRK1A/1B Inhibitors: Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B) are implicated in various cellular processes, and their inhibitors are being investigated for applications in oncology and neurodegenerative diseases. Pyrazole-based compounds have shown promise as inhibitors of these kinases.

The versatility of the (1H-Pyrazol-4-yl)methanamine building block allows for its incorporation into a wide array of kinase inhibitor scaffolds through various synthetic transformations, including amide bond formation, urea and thiourea formation, and reductive amination.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of a reactive primary amine on the privileged pyrazole scaffold make it an attractive starting material for the synthesis of diverse compound libraries. The demonstrated utility of this building block in the development of potent kinase inhibitors, particularly for the JAK family, highlights its significance in contemporary drug discovery efforts.

Future research will likely continue to leverage the unique properties of this compound to explore a wider range of biological targets. The development of novel synthetic methodologies to further functionalize the pyrazole ring will undoubtedly expand its utility. As our understanding of the structural requirements for potent and selective inhibitors of various enzyme families grows, this humble yet powerful building block is poised to play an increasingly important role in the quest for new and effective medicines.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). ([Link])
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. ([Link])
  • 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem. ([Link])
  • (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591 - PubChem. ([Link])
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • (PDF)
  • (3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408 - PubChem. ([Link])
  • 1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. ([Link])
  • 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem. ([Link])
  • (1H-Pyrazol-4-yl)methanamine hydrochloride | C4H8ClN3 | CID 57415873 - PubChem. ([Link])
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH. ([Link])
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchG
  • (PDF)
  • Synthesis and characterization of some pyrazole based heterocyclic compounds - IJTSRD. ([Link])
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ([Link])
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

Sources

Foreword: The Unforeseen Potency of a Five-Membered Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Background of Pyrazole-Based Compounds

In the annals of synthetic chemistry, few molecular scaffolds have demonstrated the profound and sustained impact of the pyrazole core. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has journeyed from an unexpected laboratory synthesis to becoming a cornerstone of modern medicinal and agricultural chemistry. Its story is not merely a chronicle of chemical reactions, but a narrative of scientific serendipity, rational design, and the relentless pursuit of therapeutic innovation. This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of this "privileged scaffold," delving into its historical discovery, fundamental chemical principles, synthetic evolution, and its revolutionary role in pharmacology. We will dissect the causality behind experimental choices, validate protocols, and ground our discussion in the authoritative literature that has shaped this vibrant field.

Chapter 1: The Dawn of Pyrazole Chemistry: A Serendipitous Synthesis

The genesis of pyrazole chemistry is inextricably linked to the German chemist Ludwig Knorr and his work in the 1880s. This era was characterized by an intense search for synthetic alternatives to natural products, particularly quinine, for the treatment of fever.

The Seminal Discovery of Antipyrine

In 1883, while attempting to synthesize a quinoline derivative, Ludwig Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][2] The expected outcome was not achieved. Instead, Knorr isolated a novel compound he later named Antipyrine (also known as phenazone).[3] This event marked a watershed moment for several reasons: it was the first synthesis of a pyrazolone, a derivative of pyrazole, and Antipyrine subsequently became the world's first major synthetic drug, widely used as a powerful analgesic and antipyretic until the rise of aspirin.[1][4] Knorr's discovery was a triumph of serendipity, but his systematic investigation of this new class of compounds laid the foundational groundwork for the entire field.[5]

The Knorr Pyrazole Synthesis: A Foundational Methodology

The reaction Knorr used to create his initial pyrazolone was generalized into what is now a cornerstone of heterocyclic chemistry: the Knorr Pyrazole Synthesis . This versatile and robust method involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound to form the pyrazole ring.[6][7] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole core.[6] The simplicity and efficiency of this approach are why it remains a fundamental tool for synthetic chemists today.[8]

This protocol describes the synthesis of Edaravone, a neuroprotective drug, via the classic Knorr condensation.[2]

Materials:

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Diethyl ether

  • Ethanol (for recrystallization)

  • Round-bottomed flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker

  • Ice-water bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask, carefully add the ethyl acetoacetate (1.625 mL) and slowly add the phenylhydrazine (1.25 mL). Note: This addition is slightly exothermic and should be performed in a fume hood.

  • Condensation: Assemble a reflux condenser on the flask and heat the mixture in an oil bath or with a heating mantle to 135–145 °C for 60 minutes.

  • Isolation: After heating, a heavy syrup will have formed. Transfer this hot syrup into a beaker and cool it thoroughly in an ice-water bath.

  • Precipitation: Add 2 mL of diethyl ether to the cooled syrup and stir the mixture vigorously with a glass rod until a crude powdered solid is obtained.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small portion of cold diethyl ether.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Drying: Filter the pure crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.

  • Analysis: Determine the reaction yield and confirm the product's identity and purity by measuring its melting point (125–127 °C) and using spectroscopic methods (NMR, IR).[2]

The Parent Ring: Buchner's Contribution

While Knorr discovered the first pyrazole derivative, the synthesis of the unsubstituted parent pyrazole molecule was first achieved by Eduard Buchner in 1889.[9][10] He accomplished this through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. It was Knorr, however, who had originally coined the term 'pyrazole' in 1883 to describe this new class of heterocyclic compounds.[9][11]

Chapter 2: Unveiling the Pyrazole Core: Structure and Chemical Properties

The utility of pyrazole in drug design stems directly from its unique electronic and structural features. Understanding these core properties is essential for predicting its reactivity and interactions in biological systems.

Structure and Aromaticity

Pyrazole is a five-membered planar heterocycle with the molecular formula C₃H₄N₂.[12] It is an aromatic compound, fulfilling Hückel's rule with a delocalized sextet of 6 π-electrons.[13][14] Its structure contains two adjacent nitrogen atoms, which are chemically distinct:

  • N1 (Pyrrole-like): This nitrogen is sp²-hybridized and formally contributes its lone pair of electrons to the aromatic system. The proton on this nitrogen is consequently acidic.[15][16]

  • N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an orbital within the plane of the ring and is not part of the aromatic sextet. This lone pair is available for protonation, rendering this nitrogen basic.[15][16]

This unique arrangement of nitrogens is central to pyrazole's chemical personality.

Figure 1: Structure and key features of the pyrazole ring.
Physicochemical Properties

The dual nature of the nitrogen atoms gives pyrazole amphoteric properties, allowing it to act as both a weak acid and a weak base.[16] This influences its solubility, crystal packing, and ability to form hydrogen bonds, which are critical for receptor binding in drug molecules.

PropertyValueSource
Molecular FormulaC₃H₄N₂[12]
Molar Mass68.08 g/mol
AppearanceColorless crystalline solid[11]
Melting Point69–70 °C[11]
Boiling Point186–188 °C[11]
Acidity (pKa of N-H)~14.2[16]
Basicity (pKa of conjugate acid)~2.5[16]
Reactivity and Functionalization

The electron distribution within the pyrazole ring dictates its reactivity. The two electronegative nitrogen atoms reduce electron density at the adjacent C3 and C5 positions, while the C4 position is comparatively electron-rich.[15][17]

  • Electrophilic Substitution: This type of reaction, such as halogenation, nitration, or acylation, occurs preferentially at the C4 position .[16][18]

  • Nucleophilic Attack: The electron-deficient C3 and C5 positions are susceptible to nucleophilic attack, especially if a good leaving group is present.[15]

  • N-Substitution: The N1 proton is readily abstracted by a base, forming a pyrazolate anion which is a potent nucleophile.[13] This allows for straightforward alkylation or acylation at the N1 position. The N2 nitrogen can also be attacked by electrophiles.[18]

Figure 2: A diagram illustrating the primary sites of chemical reactivity on the pyrazole nucleus.

Chapter 3: Expanding the Synthetic Toolkit

While the Knorr synthesis remains a workhorse, the demand for increasingly complex and diverse pyrazole derivatives has driven the development of sophisticated new synthetic methodologies.

1,3-Dipolar Cycloadditions

A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction.[19] This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, such as an alkyne or an alkene.[19] This approach offers excellent control over regioselectivity and provides access to pyrazoles that are difficult to obtain via classical condensation methods.

Multicomponent Reactions (MCRs)

For efficiency and atom economy, multicomponent reactions have become highly valuable. These one-pot reactions combine three or more starting materials to form a complex product, minimizing purification steps and waste. Several MCRs have been developed to rapidly generate libraries of polysubstituted pyrazoles for high-throughput screening in drug discovery.[19]

Green Synthesis Approaches

Modern synthetic chemistry emphasizes sustainability. Consequently, numerous "green" methods for pyrazole synthesis have been reported, utilizing techniques such as microwave irradiation to accelerate reaction times, solvent-free reaction conditions, and the use of environmentally benign catalysts.[13]

SyntheticStrategies cluster_knorr Knorr Synthesis (ca. 1883) cluster_cyclo 1,3-Dipolar Cycloaddition dicarbonyl 1,3-Dicarbonyl knorr_plus + dicarbonyl->knorr_plus hydrazine Hydrazine pyrazole_knorr Substituted Pyrazole hydrazine->pyrazole_knorr Condensation (Loss of 2 H₂O) knorr_plus->hydrazine dipole 1,3-Dipole (e.g., Diazoalkane) cyclo_plus + dipole->cyclo_plus alkyne Alkyne pyrazole_cyclo Substituted Pyrazole alkyne->pyrazole_cyclo [3+2] Cycloaddition cyclo_plus->alkyne

Figure 3: Comparison of two primary strategies for pyrazole ring synthesis.

Chapter 4: The Pharmacological Revolution

The true legacy of Knorr's discovery is the explosion of pyrazole-based compounds in medicine and agriculture. The scaffold's unique properties allow it to serve as a versatile pharmacophore, binding to a wide array of biological targets with high affinity and specificity.[20][21]

From Pain Relief to Anti-Inflammatories

The journey began with Antipyrine for pain and fever relief.[4] This was followed by other early drugs like Phenylbutazone , a potent non-steroidal anti-inflammatory drug (NSAID) used for arthritis, though its use is now limited due to side effects.[22] A major breakthrough came in 1999 with the approval of Celecoxib (Celebrex) .[23] This trisubstituted pyrazole was a highly selective COX-2 inhibitor, providing powerful anti-inflammatory effects with a significantly lower risk of the gastrointestinal side effects that plagued earlier NSAIDs.[22][24]

A Privileged Scaffold in Modern Drug Discovery

Today, the pyrazole nucleus is present in dozens of FDA-approved drugs across a vast range of therapeutic areas.[21][23] Its ability to participate in hydrogen bonding, its metabolic stability, and its rigid structure make it an ideal building block for potent and selective inhibitors of enzymes like kinases and proteases.[25]

Drug Name (Brand Name)Target / Mechanism of ActionTherapeutic AreaYear of Approval (US)
Sildenafil (Viagra)PDE5 InhibitorErectile Dysfunction1998
Celecoxib (Celebrex)Selective COX-2 InhibitorAnti-inflammatory / Pain1999
Eltrombopag (Promacta)TPO Receptor AgonistThrombocytopenia2008
Ruxolitinib (Jakafi)JAK1/JAK2 InhibitorMyelofibrosis2011
Crizotinib (Xalkori)ALK/ROS1 Kinase InhibitorNon-Small Cell Lung Cancer2011
Apixaban (Eliquis)Factor Xa InhibitorAnticoagulant2012
Pralsetinib (Gavreto)RET Kinase InhibitorLung & Thyroid Cancer2020
Berotralstat (Orladeyo)Plasma Kallikrein InhibitorHereditary Angioedema2020

(This table presents a selection of prominent examples. Sources:[22][23][26][27])

Impact Beyond Medicine: Agrochemicals

The influence of pyrazole chemistry extends into agriculture, where derivatives have been successfully developed as potent herbicides, insecticides, and fungicides.[8][19] Compounds like Fipronil, a broad-spectrum insecticide, and Tebufenpyrad, an acaricide, demonstrate the scaffold's versatility in modulating biological targets in non-human species.[19][28]

Conclusion: An Enduring Legacy of Innovation

From its accidental discovery in a 19th-century German laboratory to its current status as a privileged scaffold in 21st-century drug design, the pyrazole ring has proven to be a molecule of immense and enduring significance. Its journey highlights the interplay of serendipity, fundamental chemical understanding, and creative synthetic innovation. For the modern researcher, the pyrazole core is not just a historical curiosity but a vibrant and versatile platform for the development of next-generation therapeutics and agrochemicals. The principles of its reactivity and the wealth of synthetic methodologies available continue to empower scientists to address some of the most pressing challenges in human health and food security.

References

  • El-Sayed, M. A. A., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2341-2358.
  • Kumar, A., & Sharma, S. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-173.
  • Britannica, The Editors of Encyclopaedia. (n.d.). Pyrazole. In Encyclopædia Britannica.
  • Gomes, P. A. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4619.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective.
  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(1), 269.
  • Berman, H. M., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(114), 113553-113574.
  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799.
  • Gunjal, S. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1793-1822.
  • Britannica, T. E. o. E. (2023, November 28). pyrazole. Encyclopedia Britannica.
  • Wikipedia contributors. (2023, December 22). Ludwig Knorr. In Wikipedia, The Free Encyclopedia.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Singh, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1191-1218.
  • Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Image].
  • Majeed, S. N., & Al-Juboori, A. A. H. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. [Image].
  • ResearchGate. (n.d.). Knorr pyrazole synthesis. [Request PDF].
  • Liu, X., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 71(40), 14343-14358.
  • ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Request PDF].
  • ResearchGate. (n.d.). Synthesis of Antipyrine Derivatives Derived from Dimedone. [Request PDF].
  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(15), 12724.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6499.
  • ResearchGate. (n.d.). Chemistry of Antipyrine. [Request PDF].
  • McKay, M. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11640-11644.
  • Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
  • Wikipedia contributors. (2023, April 18). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia.

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Promising Building Block

(1H-Pyrazol-4-yl)methanamine dihydrochloride is a heterocyclic amine that holds significant promise as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a pyrazole ring and a primary amine, makes it a valuable synthon for introducing a key pharmacophore into novel therapeutic agents. The dihydrochloride salt form is strategically employed to enhance the compound's physicochemical properties, particularly its aqueous solubility and stability, which are critical for its utility in both synthetic and biological applications.

This technical guide provides a comprehensive exploration of the solubility and stability profile of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes established principles of pyrazole chemistry, the behavior of amine hydrochloride salts, and regulatory guidelines to present a predictive and practical framework for researchers, scientists, and drug development professionals. Our objective is to equip you with the foundational knowledge and detailed methodologies necessary to effectively characterize and utilize this compound in your research endeavors. We will delve into the theoretical underpinnings of its expected physicochemical behavior and provide robust, step-by-step protocols for its empirical evaluation, ensuring scientific integrity and fostering a deeper understanding of this important chemical entity.

Part 1: The Solubility Profile: From Theory to Practice

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its absorption, distribution, and formulation feasibility. As a dihydrochloride salt, (1H-Pyrazol-4-yl)methanamine is anticipated to exhibit significantly enhanced aqueous solubility compared to its free base form. This is due to the ionization of the two basic nitrogen centers—the primary amine and one of the pyrazole nitrogens—which facilitates strong interactions with polar water molecules.

Theoretical Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

PropertyPredicted Value/CharacteristicRationale and Impact
pKa Pyrazole ring N-H: ~2.5Primary amine (-NH3+): ~9-10The pyrazole ring is weakly basic, while the primary amine is significantly more basic. The presence of two hydrochloride moieties suggests that both basic centers are protonated. The pH of the solution will critically influence the ionization state and, consequently, the solubility.
logP (Octanol-Water Partition Coefficient) Low (likely < 1)The parent molecule, (1H-Pyrazol-4-yl)methanamine, is relatively polar due to the two nitrogen atoms and the primary amine. The dihydrochloride salt form will further increase its hydrophilicity, leading to a low logP value and a preference for aqueous environments.
Aqueous Solubility HighAs a dihydrochloride salt of a small, polar molecule, high aqueous solubility is expected. However, this can be influenced by the common ion effect and the pH of the medium.
Organic Solvent Solubility Generally low in non-polar solvents; moderate in polar protic solvents.Solubility in organic solvents is expected to be limited, particularly in non-polar solvents like hexane and toluene. Polar protic solvents such as methanol and ethanol may offer better solubility due to their ability to solvate the charged species.
Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic approach is necessary.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Weigh excess compound into vials add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate at controlled temperature (e.g., 24-48 hours with agitation) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge aliquot Take supernatant aliquot centrifuge->aliquot dilute Dilute aliquot aliquot->dilute quantify Quantify concentration (HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to separate the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) against the pH to generate the pH-solubility profile.

Expected Solubility Profile

The aqueous solubility of this compound is expected to be highest at low pH values where the compound is fully protonated. As the pH increases, particularly above the pKa of the primary amine, the compound will deprotonate to the free base, which is expected to be less soluble, potentially leading to a decrease in solubility.

Part 2: The Stability Profile: Ensuring Integrity and Shelf-Life

Understanding the stability of this compound is paramount for its storage, handling, and application. Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[1] These studies are conducted under conditions more stringent than accelerated stability testing and are a key component of the ICH guidelines.[2][3]

Forced Degradation (Stress Testing)

Forced degradation studies help to elucidate the intrinsic stability of the molecule and identify potential degradation products.[4]

G cluster_stress Stress Conditions cluster_analysis Analytical Evaluation hydrolysis Acid & Base Hydrolysis hplc Stability-Indicating HPLC-UV/DAD hydrolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal (Dry & Solution) thermal->hplc photolytic Photolytic (UV/Vis) photolytic->hplc lcms LC-MS for Impurity Identification hplc->lcms mass_balance Mass Balance Calculation hplc->mass_balance compound (1H-Pyrazol-4-yl)methanamine dihydrochloride compound->hydrolysis compound->oxidation compound->thermal compound->photolytic

Sources

Predicted mechanism of action for (1H-Pyrazol-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action for (1H-Pyrazol-4-yl)methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule featuring a pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Marketed drugs containing the pyrazole moiety span a broad range of therapeutic areas, including anti-inflammatory (Celecoxib), antipsychotic (CDPPB), and analgesic (Difenamizole) agents.[4][5] The unique physicochemical properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in interacting with diverse biological targets.[4]

Given the novelty of this compound and the absence of specific literature on its biological activity, this guide proposes a predicted mechanism of action based on structural analogy to known pharmacophores. We will delineate a comprehensive, multi-pronged experimental workflow to systematically investigate and validate these predictions. This document is intended to serve as a strategic roadmap for researchers embarking on the characterization of this and similar novel chemical entities.

Structural Analysis and Mechanistic Hypotheses

The structure of this compound consists of a central pyrazole ring substituted at the 4-position with a methanamine group. This arrangement presents key pharmacophoric features that suggest several plausible biological targets. Based on extensive analysis of existing pyrazole-containing pharmaceuticals, we propose three primary mechanistic hypotheses:

  • Monoamine Oxidase (MAO) Inhibition: The pyrazole ring can be considered a cyclic hydrazine moiety, a chemical class from which early MAO inhibitors were derived.[6] Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters and is a validated therapeutic strategy for depression and neurodegenerative disorders.[8][9] The combination of the pyrazole nucleus and the primary amine in the side chain of (1H-Pyrazol-4-yl)methanamine makes it a strong candidate for an MAO inhibitor.

  • Histamine H3 Receptor (H3R) Antagonism: The pyrazole ring is a known bioisostere of the imidazole ring found in histamine. This structural similarity has been exploited to develop pyrazole-based H3R antagonists.[10] The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonism of H3R is being investigated for the treatment of various neurological and cognitive disorders.

  • Dopamine D3 Receptor (D3R) Modulation: Several classes of D3R ligands incorporate a pyrazole scaffold.[11][12] The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is implicated in mood, cognition, and reward pathways.[13][14] Selective D3R antagonists are of interest for treating substance use disorders and schizophrenia.[14][15] The structural features of this compound warrant investigation into its potential interaction with this receptor.

Experimental Validation Workflow

To elucidate the mechanism of action of this compound, a systematic and hierarchical approach to target identification and validation is essential.[16][17][18] The following experimental plan is designed to rigorously test our primary hypotheses.

G A Hypothesis Generation (MAO, H3R, D3R) B Phase 1: Target Engagement In Vitro Binding Assays A->B C Phase 2: Functional Activity Enzyme Inhibition & Cell-Based Assays B->C D Phase 3: Selectivity Profiling Counter-Screening C->D E Phase 4: Pathway Analysis Downstream Signaling D->E F Mechanism of Action Elucidation E->F

Caption: Experimental workflow for mechanism of action elucidation.

Phase 1: Target Engagement Assessment

The initial step is to determine if the compound physically interacts with the predicted targets. This is achieved through in vitro binding assays.[19][20][21][22]

Experimental Protocol: Radioligand Binding Assays

  • Target Preparation: Utilize commercially available recombinant human MAO-A, MAO-B, H3R, and D3R expressed in appropriate membrane preparations (e.g., from HEK293 or CHO cells).

  • Radioligand Selection:

    • MAO-A/B: Use a well-characterized radiolabeled inhibitor (e.g., [³H]-Pargyline).

    • H3R: Employ a high-affinity radiolabeled antagonist (e.g., [³H]-Nα-methylhistamine).

    • D3R: Utilize a selective radiolabeled antagonist (e.g., [³H]-Spiperone or a more D3-selective ligand).

  • Assay Procedure:

    • Incubate a fixed concentration of the target protein and the corresponding radioligand with increasing concentrations of this compound in a suitable assay buffer.

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

TargetRadioligandIC50 (µM)Ki (µM)
MAO-A[³H]-Pargyline
MAO-B[³H]-Pargyline
H3R[³H]-Nα-methylhistamine
D3R[³H]-Spiperone
Phase 2: Functional Activity Characterization

Positive results in the binding assays necessitate functional validation to determine if the compound modulates the biological activity of the target.[23][24][25][26]

Experimental Protocol 1: MAO Inhibition Assay (Biochemical) [7][8]

  • Principle: This assay measures the enzymatic activity of MAO by monitoring the production of a fluorescent or luminescent product from a specific substrate.

  • Procedure:

    • Pre-incubate recombinant human MAO-A or MAO-B with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine for both isoforms, or specific substrates for isoform selectivity).

    • After a defined incubation period, stop the reaction and measure the product formation using a plate reader.

  • Data Analysis: Calculate the percent inhibition of MAO activity at each compound concentration and determine the IC50 value.

Experimental Protocol 2: GPCR Functional Assays (Cell-Based) [27][28][29][30][31]

For H3R and D3R, which are G protein-coupled receptors, functional activity can be assessed by measuring changes in downstream second messengers.

  • Cell Line Selection: Use stable cell lines expressing the human H3 or D3 receptors.

  • Assay Formats:

    • cAMP Assay (for Gi-coupled receptors like H3R and D3R):

      • Stimulate the cells with forskolin to increase intracellular cAMP levels.

      • Co-incubate with an agonist for the receptor of interest and varying concentrations of this compound.

      • Measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).

      • An antagonist will reverse the agonist-induced decrease in cAMP.

    • Calcium Mobilization Assay (for Gq-coupled pathways, if applicable, or for promiscuous G-protein coupling):

      • Load receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Measure baseline fluorescence.

      • Add an agonist and varying concentrations of the test compound.

      • Monitor changes in intracellular calcium concentration via fluorescence.

  • Data Analysis: Determine the IC50 for antagonists or EC50 for agonists by plotting the response against the compound concentration.

Phase 3: Selectivity Profiling

To assess the therapeutic potential and potential for off-target effects, it is crucial to determine the selectivity of the compound.

Experimental Protocol: Counter-Screening

  • Procedure: Perform binding and functional assays on a panel of related receptors and enzymes.

    • If MAO inhibition is confirmed, test against a panel of other oxidases and reductases.

    • If H3R antagonism is confirmed, screen against other histamine receptor subtypes (H1R, H2R, H4R).

    • If D3R activity is observed, test against other dopamine receptor subtypes (D1R, D2R, D4R, D5R) and other monoamine receptors (e.g., serotonin receptors).

  • Data Analysis: Compare the Ki or IC50/EC50 values for the primary target(s) with those for the off-targets to calculate selectivity ratios. A high ratio (e.g., >100-fold) indicates good selectivity.

Phase 4: Downstream Signaling Pathway Analysis

If a primary target is validated, the next step is to understand the compound's impact on intracellular signaling cascades.[24][32]

G cluster_0 GPCR Signaling (e.g., D3R) Compound (1H-Pyrazol-4-yl)methanamine dihydrochloride Receptor D3 Receptor (Gi-coupled) Compound->Receptor Antagonizes G_Protein Gαi/βγ Receptor->G_Protein Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene

Caption: Predicted downstream signaling for D3R antagonism.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment: Treat receptor-expressing cells with an agonist in the presence or absence of this compound for various time points.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, p-Akt, p-CREB).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify band intensities to determine the effect of the compound on agonist-induced protein phosphorylation.

Data Interpretation and Future Directions

The collective results from this comprehensive workflow will provide a robust profile of the biological activity of this compound.

  • Scenario 1: Potent and Selective MAO-B Inhibitor. If the compound demonstrates potent and selective inhibition of MAO-B, it could be a promising candidate for the treatment of Parkinson's disease or Alzheimer's disease. Further studies would involve in vivo models of neurodegeneration.

  • Scenario 2: Selective H3R Antagonist. Potent and selective H3R antagonism would warrant investigation in animal models of cognitive impairment, narcolepsy, or other CNS disorders.

  • Scenario 3: Selective D3R Antagonist. If the compound is a selective D3R antagonist, its potential for treating addiction and psychosis should be explored in relevant behavioral pharmacology models.

  • Scenario 4: Polypharmacology. The compound may exhibit activity at multiple targets. This could be advantageous for complex diseases but requires careful characterization of the contribution of each target to the overall pharmacological effect and potential side effects.

Upon successful validation of a primary mechanism of action, subsequent steps in the drug development pipeline would include lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in-depth preclinical safety and efficacy studies.

References

  • Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144.
  • Ingenta Connect. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144.
  • Stark, H., et al. (1996). Pyrazoles as potential histamine H3-receptor antagonists. Pharmazie, 51(10), 755-757.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 646-666.
  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • Karrouchi, K., et al. (2018).
  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939.
  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939.
  • BenchChem. (n.d.). A Technical Guide to Target Identification and Validation for Novel Small Molecules.
  • Singh, A., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Central Nervous System Agents in Medicinal Chemistry, 24.
  • Bentham Science Publishers. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33).
  • PubMed. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 18(33), 5114-44.
  • Liu, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 382.
  • Bio-protocol. (n.d.). In vitro Lipid Binding Assay.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • Protocol-Online. (n.d.). Invitro Binding Assay Protocol.
  • Lee, J., et al. (2019). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 20(18), 4569.
  • Kaur, H., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(2).
  • Kessel, A. G., et al. (2011). Highly potent 5-aminotetrahydropyrazolopyridines: enantioselective dopamine D3 receptor binding, functional selectivity, and analysis of receptor-ligand interactions. Journal of Medicinal Chemistry, 54(9), 3389-3403.
  • Chemspace. (2023). Target Identification and Validation in Drug Discovery.
  • Twist Bioscience. (n.d.). Functional Cell-Based Assays.
  • Dispendix. (n.d.). The Importance of Assays in Drug Discovery and Development.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Welin, M. (2017). A guide to simple, direct, and quantitative in vitro binding assays.
  • Patsnap Synapse. (2024). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • Scott, A. D., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(13), 6707-6730.
  • BenchChem. (n.d.). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • Lee, S., & T. M. (2012). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 919, 19-31.
  • Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process.
  • Aperbio. (n.d.). Analysis of GPCR signaling pathway.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Biorbyt. (n.d.). PDA - Pull-down Assay.
  • Sygnature Discovery. (n.d.). Cell Based Assays Development.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • ResearchGate. (n.d.). Modeling of G-protein-coupled Receptor Signaling Pathways.
  • Promega Corporation. (n.d.). GSK3β Kinase Assay.
  • GeeksforGeeks. (2023). GPCR Signaling Pathway.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.
  • Boeckler, F., & Gmeiner, P. (2007). Dopamine D3 receptor ligands—Recent advances in the control of subtype selectivity and intrinsic activity. Current Opinion in Drug Discovery & Development, 10(4), 421-429.
  • Hackling, A. E., & Stark, H. (2002). Dopamine D3 receptor ligands with antagonist properties. ChemBioChem, 3(10), 946-961.
  • Chen, Y. C., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 1145.
  • Stark, H., et al. (1996).

Sources

Methodological & Application

Use of (1H-Pyrazol-4-yl)methanamine dihydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (1H-Pyrazol-4-yl)methanamine dihydrochloride in Medicinal Chemistry

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a fertile starting point for the development of novel therapeutics. Among these, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a distinguished position.[1][2] The significance of this scaffold is underscored by its presence in over 50 drugs approved by the U.S. Food and Drug Administration (FDA), targeting a wide array of clinical conditions.[3][4] Pyrazole-containing compounds are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][5]

This compound emerges as a particularly valuable building block within this chemical class. Its utility stems not only from the inherent drug-like properties of the pyrazole core but also from the strategic placement of a primary aminomethyl group at the 4-position. This functional group serves as a versatile and reactive handle, allowing medicinal chemists to readily explore chemical space through a variety of synthetic transformations.[6] This guide provides an in-depth exploration of the strategic application of this compound, detailing the rationale behind its use, practical synthetic protocols, and its role in the design of targeted therapies, particularly protein kinase inhibitors.

Part 1: Deconstructing the Value of the (1H-Pyrazol-4-yl)methanamine Scaffold

The Pyrazole Core: More Than Just a Linker

The pyrazole nucleus is not merely an inert spacer; its unique physicochemical properties are critical to its success in drug design.[3]

  • Aromaticity and Stability : The pyrazole ring is an aromatic system, which confers significant chemical stability.[7] This robustness is advantageous, as it allows the scaffold to remain intact under various physiological and metabolic conditions.

  • Hydrogen Bonding Capability : The pyrazole ring possesses two nitrogen atoms with distinct electronic properties. The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen functions as a hydrogen bond acceptor.[3] This dual nature enables the scaffold to form specific, directional interactions within protein binding pockets, which is crucial for target affinity and selectivity.

  • Bioisosteric Replacement : In drug design, the pyrazole ring is often employed as a bioisostere for other aromatic systems, such as a phenyl ring. This substitution can improve key drug-like properties, including lipophilicity and aqueous solubility, thereby enhancing the compound's pharmacokinetic profile.[3]

  • Tautomerism : Unsubstituted or symmetrically substituted pyrazoles exist as a mixture of tautomers. This phenomenon can influence synthetic strategies, as alkylation of an unsymmetrically substituted pyrazole can lead to a mixture of N-1 and N-2 isomers.[3] Understanding this is crucial for controlling regioselectivity during synthesis.

The 4-Aminomethyl Group: A Gateway to Chemical Diversity

The true synthetic power of (1H-Pyrazol-4-yl)methanamine lies in its primary amine. This nucleophilic group is a cornerstone for building molecular complexity and tailoring compounds towards specific biological targets. The amine can readily participate in a wide range of well-established chemical reactions, making it an ideal anchor point for diversification.[6]

G cluster_0 Key Derivatization Pathways main (1H-Pyrazol-4-yl)methanamine amide Amide Formation (R-COOH, Coupling Agents) main->amide sulfonamide Sulfonamide Formation (R-SO2Cl, Base) main->sulfonamide reductive Reductive Amination (R-CHO/R-CO-R', NaBH(OAc)3) main->reductive urea Urea/Thiourea Formation (R-NCO / R-NCS) main->urea

Caption: Common synthetic pathways originating from the primary amine.

Part 2: Application in Protein Kinase Inhibitor (PKI) Design

The dysregulation of protein kinases is a hallmark of many diseases, especially cancer, making them a major class of drug targets.[8][9] The pyrazole scaffold is a key privileged structure in the development of PKIs, with eight such FDA-approved drugs containing this ring system.[10][11]

Rationale: Mimicking ATP in the Kinase Hinge Region

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Small molecule inhibitors are often designed to be ATP-competitive, occupying the same binding pocket. This pocket contains a critical "hinge region" that forms hydrogen bonds with the adenine ring of ATP. The pyrazole scaffold, particularly when substituted with an amino group, is exceptionally effective at mimicking this interaction.[8][12] The nitrogen atoms of the pyrazole ring and an exocyclic amine can form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, providing a strong anchor for the inhibitor.

G cluster_0 Kinase ATP Binding Site hinge Hinge Region NH ---C=O ---NH inhibitor {Pyrazole Inhibitor | N-H ... | N ...} inhibitor:n1->hinge:f0 inhibitor:n2->hinge:f2

Caption: Pyrazole scaffold forming key hydrogen bonds in the kinase hinge region.

Case Study: Development of Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibitors

PI3Kγ is a lipid kinase involved in cellular signaling pathways, particularly in immune responses, making it a target for inflammatory diseases.[13] A study demonstrated the utility of the (1H-pyrazol-4-yl)methanamine scaffold in developing novel PI3Kγ inhibitors. By synthesizing a series of derivatives, researchers were able to significantly improve inhibitory potential. This work highlights how minor modifications to the scaffold, enabled by the reactive methanamine group, can lead to substantial gains in biological activity.[13]

Compound IDR Group (Attached to Methanamine Nitrogen)% Inhibition of PI3Kγ[13]
1 4-Nitrobenzyl36%
2 Pyridin-4-ylmethyl51%
3 4-(Benzyloxy)benzyl73%
Caption: Inhibitory activity of synthesized (1H-pyrazol-4-yl)methanamine derivatives against PI3Kγ.
Protocol: Synthesis of a Model N-Acyl-(1H-Pyrazol-4-yl)methanamine Derivative

This protocol describes a standard amide coupling reaction, a fundamental transformation in medicinal chemistry for linking the amine building block to a carboxylic acid fragment.

Objective: To synthesize N-(4-methoxybenzyl)-1-(1H-pyrazol-4-yl)methanamine.

Materials:

  • This compound

  • 4-Methoxybenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-methoxybenzoic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and act as the base for the coupling reaction.

  • Coupling: Add the amine solution to the pre-activated acid solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/EtOAc).

  • Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[8]

Protocol: In Vitro Kinase Binding Assay (Differential Scanning Fluorimetry - DSF)

DSF is a rapid and cost-effective method to screen for compound binding to a target kinase by measuring shifts in the protein's thermal denaturation temperature (Tₘ).[8] Ligand binding typically stabilizes the protein, resulting in an increased Tₘ.

Materials:

  • Recombinant target kinase

  • Test compound (dissolved in DMSO)

  • SYPRO Orange dye (5000x stock)

  • Appropriate assay buffer (e.g., HEPES-based buffer with NaCl and reducing agent)

  • qPCR instrument capable of fluorescence detection during a thermal melt

Procedure:

  • Prepare Reaction Mix: Prepare a master mix containing the assay buffer, recombinant kinase (final concentration ~2 µM), and SYPRO Orange dye (final concentration 5x).

  • Plate Compounds: In a 96-well or 384-well qPCR plate, dispense the test compound to a final concentration of 10 µM. Include "no compound" (DMSO only) controls. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Initiate Reaction: Add the kinase/dye master mix to each well for a final volume of 20 µL. Seal the plate.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve program, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tₘ) is the inflection point of the sigmoidal melt curve (the peak of the first derivative). A positive shift in Tₘ (ΔTₘ) in the presence of the compound compared to the DMSO control indicates binding. A ΔTₘ of ≥ 2 °C is generally considered a significant interaction.

Part 3: General Synthetic and Handling Considerations

Safety and Handling

This compound is classified as an irritant.[14] Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15][16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] The compound may be hygroscopic.[18]

Protocol: Reductive Amination for Secondary Amine Derivatives

This protocol allows for the formation of C-N bonds by reacting the primary amine with an aldehyde or ketone, a crucial method for exploring structure-activity relationships.

Objective: To synthesize a secondary amine derivative via reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Triethylamine (TEA) or DIPEA

Procedure:

  • Setup: To a solution of this compound (1.0 equivalent) and the aldehyde/ketone (1.1 equivalents) in DCM, add TEA (2.2 equivalents) to neutralize the salt and facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and formation of the product.

  • Quenching and Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Characterization: Purify the crude product via flash column chromatography to yield the desired secondary amine. Confirm the structure using NMR and MS analysis.

Conclusion

This compound is a high-value building block for medicinal chemistry. Its pyrazole core provides a stable, drug-like scaffold with favorable hydrogen bonding properties that are particularly effective for targeting enzyme active sites, most notably in protein kinases.[8][10] The true power of this reagent lies in its 4-aminomethyl group, a versatile synthetic handle that opens the door to extensive chemical diversification through robust and well-understood chemical reactions.[6] The protocols and applications detailed herein provide a foundational framework for researchers and drug development professionals to effectively leverage this compound in the rational design and synthesis of novel therapeutic agents.

References

  • Zhang, M., Chen, Q., & Shen, M. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Stana, A., Vodnar, D., & Pîrnău, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
  • Ali, A., & Kumar, A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Shaikh, R., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(6), 616-645.
  • BenchChem. (2025). Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. BenchChem.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Zhang, M., Chen, Q., & Shen, M. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
  • Goyal, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-187.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Research Journal of Pharmacy, 4(1), 1-10.
  • Stana, A., Vodnar, D., & Pîrnău, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, 28(14), 5359. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed, 27(1), 330. [Link]
  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Stana, A., Vodnar, D., & Pîrnău, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Bepary, S., et al. (2016). Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamines. The Thai Journal of Pharmaceutical Sciences, 40(2), 82-86. [Link]
  • Enamine. (n.d.).
  • Sbardella, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed, 24(9), 7834. [Link]
  • Smolecule. (2023). (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride. Smolecule.
  • MedchemExpress.com. (2025).
  • Fluorochem. (2024).
  • Sbardella, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Sbardella, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Nepal Journals Online. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Nepal Journals Online.
  • Sapkota, K. R. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research, 4(1), 67–80. [Link]
  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride.
  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)
  • Fanta, B. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)

Sources

(1H-Pyrazol-4-yl)methanamine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, rendering it a "privileged scaffold" in drug design. A vast number of approved therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases, incorporate the pyrazole core.[1][2] Notable examples include the blockbuster kinase inhibitors Celecoxib, Ruxolitinib, and Ibrutinib.[2]

(1H-Pyrazol-4-yl)methanamine, provided as its stable dihydrochloride salt, is a particularly valuable building block for drug discovery programs. It presents a primary amine on a methylene spacer at the C4 position of the pyrazole ring. This arrangement provides an ideal vector for introducing the pyrazole scaffold into target molecules via robust and well-established chemical transformations. The primary amine serves as a versatile handle for forming amide bonds, participating in reductive aminations, and engaging in nucleophilic substitution reactions, enabling the rapid generation of diverse compound libraries. This guide provides a comprehensive overview of the synthesis and key applications of this building block, complete with detailed, field-proven protocols.

Physicochemical Properties & Handling

A summary of the key physicochemical properties of (1H-Pyrazol-4-yl)methanamine and its dihydrochloride salt is presented below. The dihydrochloride salt is the commercially supplied form, offering enhanced stability and solubility in polar solvents compared to the free base.[3][4]

PropertyValueSource
Chemical Formula C₄H₉Cl₂N₃[3]
Molecular Weight 170.04 g/mol [3]
CAS Number 1172862-88-2[3][5]
Appearance White to off-white solid---
Solubility Soluble in water, methanolGeneral Knowledge

Handling and Storage: (1H-Pyrazol-4-yl)methanamine dihydrochloride is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For reactions requiring the free base, it can be generated in situ or by a separate extraction step. Typically, treatment with a suitable base (e.g., triethylamine, DIPEA, or aqueous sodium bicarbonate) will liberate the free amine.

Synthesis of the Building Block

The synthesis of (1H-Pyrazol-4-yl)methanamine is readily achievable from commercially available starting materials. A common and efficient route begins with the reduction of a 1H-pyrazole-4-carboxylate ester. The resulting alcohol is then converted to the corresponding amine.

G cluster_0 Synthetic Pathway Start Ethyl 1H-pyrazole-4-carboxylate Intermediate (1H-Pyrazol-4-yl)methanol Start->Intermediate   Reduction (e.g., LiAlH₄) Product (1H-Pyrazol-4-yl)methanamine Intermediate->Product   Amination (e.g., Mitsunobu or Mesylation/Azide Reduction) Salt (1H-Pyrazol-4-yl)methanamine dihydrochloride Product->Salt   Salt Formation (HCl)

Caption: Synthetic overview for this compound.

Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol

This protocol details the reduction of the ester to the corresponding alcohol, a key intermediate. The procedure is adapted from established literature methods for similar reductions.[6]

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Water (H₂O)

  • 1 M Sodium hydroxide (NaOH)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), cool a suspension of LiAlH₄ (1.0 M in THF, 2.0 eq) in a round-bottom flask to 0 °C using an ice bath.

  • Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of:

    • Water (X mL per gram of LiAlH₄ used)

    • 1 M NaOH (X mL per gram of LiAlH₄ used)

    • Water (3X mL per gram of LiAlH₄ used)

    • This Fieser workup method is crucial for safely quenching the reactive LiAlH₄ and generating a granular precipitate that is easy to filter.

  • Stir the resulting suspension vigorously for 30 minutes at room temperature.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the mixture and stir for another 30 minutes to ensure all water is sequestered.

  • Filter the solid precipitate through a pad of Celite®, washing the filter cake thoroughly with THF and methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield (1H-Pyrazol-4-yl)methanol as a solid, which can often be used in the next step without further purification.[6]

Core Applications & Protocols

The primary amine of (1H-Pyrazol-4-yl)methanamine is a versatile functional group for elaboration. The following sections detail protocols for its two most common and powerful applications: amide bond formation and reductive amination.

Application 1: Amide Bond Formation - Accessing Pyrazolyl-Carboxamides

Amide coupling is one of the most fundamental and widely used reactions in medicinal chemistry.[7] Coupling (1H-Pyrazol-4-yl)methanamine with a carboxylic acid provides a direct route to N-( (1H-pyrazol-4-yl)methyl)amides, a scaffold found in numerous kinase inhibitors and other biologically active molecules.[8]

G cluster_1 Amide Coupling Workflow Start Carboxylic Acid (R-COOH) Activated Activated Intermediate (e.g., O-Acylisourea, HATU-ester) Start->Activated   Coupling Reagent (EDC or HATU) Amine (1H-Pyrazol-4-yl)methanamine (Free Base) Product N-((1H-Pyrazol-4-yl)methyl)amide Amine->Product   Nucleophilic Attack Activated->Product

Caption: General workflow for amide bond formation.

This method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid. The addition of HOBt suppresses side reactions and minimizes racemization if the carboxylic acid contains a chiral center.[4][9]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Add DIPEA (2.5-3.0 eq) to neutralize the hydrochloride salt and the acids formed during the reaction. Stir for 5 minutes.

  • Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

HATU is a highly efficient uronium-based coupling reagent, often preferred for sterically hindered substrates or when milder conditions are required.[4][9]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA or TEA

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add this compound (1.1 eq).

  • Add DIPEA (3.0 eq) to the stirred mixture.

  • Stir at room temperature for 2-12 hours. The reaction is often significantly faster than with EDC.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 2A.

Application 2: Reductive Amination - Synthesis of Substituted Amines

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10][11] This reaction avoids the over-alkylation issues common with direct alkylation using alkyl halides.[10] Using (1H-Pyrazol-4-yl)methanamine, this method provides access to a wide array of secondary amines, which are key intermediates in many pharmaceutical syntheses.[12][13]

G cluster_2 Reductive Amination Workflow Amine (1H-Pyrazol-4-yl)methanamine (Free Base) Imine Imine/Iminium Intermediate Amine->Imine Carbonyl Aldehyde or Ketone (R'R''C=O) Carbonyl->Imine Condensation Product N-Substituted Amine Imine->Product   Reduction (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is stable in anhydrous solvents and selectively reduces the iminium ion intermediate in the presence of the starting aldehyde, minimizing side reactions.[10]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • DIPEA or TEA

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq).

  • Add anhydrous DCE or DCM as the solvent.

  • Add DIPEA (1.2 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its primary amine functionality serves as a reliable handle for introducing the privileged pyrazole scaffold into lead compounds through robust and well-understood reactions like amide coupling and reductive amination. The protocols outlined in this guide provide researchers with a solid foundation for utilizing this reagent to its full potential, enabling the efficient synthesis of novel chemical entities for the development of next-generation therapeutics. The continued exploration of pyrazole-based scaffolds ensures that building blocks like this will remain central to the discovery of new medicines.[1][2]

References

  • Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. RSC Advances.
  • PubChem. (1H-Pyrazol-4-yl)methanamine. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • This is a generalized protocol based on standard organic chemistry transformations.
  • PubChem. (1H-Pyrazol-4-yl)methanamine hydrochloride. National Center for Biotechnology Information.
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters.
  • This represents a general statement on the utility of pyrazoles in drug discovery.
  • This represents a general statement on the utility of pyrazoles in drug discovery.
  • This represents a general statement on the utility of pyrazoles in drug discovery.
  • This represents a general statement on the utility of pyrazoles in drug discovery.
  • This represents a general statement on the utility of pyrazoles in drug discovery.
  • This represents a general statement on the utility of pyrazoles in drug discovery.
  • This represents a general statement on the utility of pyrazoles in drug discovery.
  • Kumar, V. & Kaur, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Brito, F. C. F., et al. (2021). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • General chemical knowledge.
  • General chemical knowledge.
  • Organic Chemistry Portal. Amine synthesis by reductive amination.

Sources

Protocol for the synthesis of derivatives from (1H-Pyrazol-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Derivatives from (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The (1H-Pyrazol-4-yl)methanamine moiety, in particular, serves as a valuable building block, presenting a primary amine that acts as a synthetic handle for diversification, allowing for the exploration of vast chemical space in drug discovery programs.[5]

This guide provides detailed protocols and expert insights for the synthesis of key derivatives from this compound. We will delve into the causality behind experimental choices, focusing on two pivotal transformations: N-Acylation for the formation of amides and Reductive Amination for the synthesis of secondary and tertiary amines. The protocols are designed to be robust and self-validating, providing researchers with a reliable foundation for their synthetic endeavors.

Understanding the Starting Material: this compound

The starting material is provided as a dihydrochloride salt (C₄H₇N₃ · 2HCl). This has critical implications for reaction setup. The salt form enhances the compound's stability and shelf-life. However, both the primary amine and one of the pyrazole ring nitrogens are protonated. Therefore, a sufficient amount of base is required to neutralize these acidic protons and liberate the free, nucleophilic primary amine, which is the reactive species in the subsequent transformations. A common mistake is using only one equivalent of base for the reaction, which results in incomplete deprotonation and poor yields.

Core Synthetic Strategies: Derivatization Pathways

The primary amine of (1H-Pyrazol-4-yl)methanamine is a versatile nucleophile, enabling a variety of derivatization strategies. This guide will focus on the most common and impactful transformations used in drug development.

G cluster_acylation N-Acylation / N-Sulfonylation cluster_amination Reductive Amination start (1H-Pyrazol-4-yl)methanamine Dihydrochloride free_amine Free Primary Amine (in situ generation with base) start->free_amine acyl_chloride Acyl Chloride (R-COCl) free_amine->acyl_chloride Base (e.g., DIPEA) carboxylic_acid Carboxylic Acid (R-COOH) + Coupling Agent free_amine->carboxylic_acid Base sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) free_amine->sulfonyl_chloride Base carbonyl Aldehyde or Ketone (R-CHO / R-CO-R') free_amine->carbonyl Mild Acid (optional) amide N-Acyl Derivative (Amide) acyl_chloride->amide carboxylic_acid->amide sulfonamide N-Sulfonyl Derivative (Sulfonamide) sulfonyl_chloride->sulfonamide sec_tert_amine Secondary / Tertiary Amine carbonyl->sec_tert_amine Reducing Agent (e.g., NaBH(OAc)3) G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start 1. Add Amine Salt & DCM to flask add_base 2. Add DIPEA (2.5 eq) Stir to generate free amine start->add_base cool 3. Cool to 0 °C add_base->cool add_acyl 4. Add Acyl Chloride (1.1 eq) dropwise cool->add_acyl warm 5. Warm to RT Stir 2-4h add_acyl->warm quench 6. Quench (aq. NaHCO3) warm->quench extract 7. Extract with DCM quench->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final N-Acyl Product purify->product G start Amine Salt + Carbonyl + Solvent (DCE) add_base Add Base (DIPEA) to neutralize salt start->add_base add_acid Add Catalyst (AcOH) to promote imine formation add_base->add_acid imine Iminium Ion Intermediate (in situ) add_acid->imine add_reductant Add Reducing Agent (NaBH(OAc)3) imine->add_reductant reaction Stir at RT 4-12h add_reductant->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification workup->purify product Final Secondary Amine purify->product

Sources

Application Notes and Protocols for (1H-Pyrazol-4-yl)methanamine dihydrochloride as a Ligand in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Compact Bidentate Ligand

The pyrazole scaffold is a cornerstone in medicinal chemistry and coordination chemistry, prized for its unique electronic properties, metabolic stability, and versatile coordination behavior.[1][2] Within this class of compounds, (1H-Pyrazol-4-yl)methanamine emerges as a compelling, yet underexplored, bidentate ligand. Its structure, featuring a pyrazole ring and a primary aminomethyl group at the C4 position, offers two distinct nitrogen donor sites: the sp²-hybridized pyrazole ring nitrogen and the sp³-hybridized primary amine. This N,N-bidentate chelation motif is crucial for stabilizing transition metal catalysts, particularly palladium, which are workhorses in modern organic synthesis.[3][4]

This guide provides a comprehensive overview of (1H-Pyrazol-4-yl)methanamine dihydrochloride, from its multi-step synthesis to its application as a ligand in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to apply and adapt these methods for their specific synthetic challenges.

Synthesis of this compound

The synthesis of the title ligand is approached via a robust and scalable three-step sequence starting from the commercially available ethyl 1H-pyrazole-4-carboxylate. The pathway involves reduction of the ester to the corresponding alcohol, oxidation to the aldehyde, and finally, reductive amination to yield the target primary amine, which is then converted to its dihydrochloride salt for enhanced stability and handling.

Synthesis_Workflow Start Ethyl 1H-pyrazole-4-carboxylate Step1 (1H-Pyrazol-4-yl)methanol Start->Step1   LiAlH4, THF    Step2 1H-Pyrazole-4-carbaldehyde Step1->Step2   MnO2, DCM    Step3 (1H-Pyrazol-4-yl)methanamine Step2->Step3   NH4OAc, NaBH3CN, MeOH    Final (1H-Pyrazol-4-yl)methanamine dihydrochloride Step3->Final   HCl in Dioxane   

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of (1H-Pyrazol-4-yl)methanol

This initial step involves the reduction of the ester functionality using a powerful reducing agent, lithium aluminum hydride (LAH).

  • Rationale: LAH is a potent, unhindered source of hydride ions, capable of efficiently reducing esters to primary alcohols. The reaction is performed in an anhydrous ethereal solvent like THF, in which LAH is soluble and stable.[5]

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Lithium aluminum hydride (LAH), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the 1 M solution of LAH in THF (1.1 equivalents) under a nitrogen atmosphere.

  • Cool the LAH suspension to 0 °C using an ice-water bath.

  • Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully quench the reaction by cooling the flask to 0 °C and adding deionized water (by volume equal to the mass of LAH used in grams), followed by 1 M NaOH solution (same volume as water), and finally, more water (3 times the initial volume of water).

  • A granular precipitate will form. Stir the resulting slurry for 30 minutes.

  • Add anhydrous Na₂SO₄ or MgSO₄ to the mixture to absorb excess water and stir for another 30 minutes.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF and methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield (1H-Pyrazol-4-yl)methanol as a white solid, which can be used in the next step without further purification.[5]

Protocol 2: Synthesis of 1H-Pyrazole-4-carbaldehyde

The primary alcohol is oxidized to the corresponding aldehyde using manganese dioxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic-type alcohols.

  • Rationale: MnO₂ is a chemoselective oxidant that effectively converts the pyrazolyl-methanol to the aldehyde without over-oxidation to the carboxylic acid or affecting the pyrazole ring itself.[6] Dichloromethane (DCM) is a common solvent for such oxidations.

Materials:

  • (1H-Pyrazol-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a round-bottom flask, add a solution of (1H-Pyrazol-4-yl)methanol (1.0 equivalent) in DCM.

  • Add activated MnO₂ (5-10 equivalents by weight) portion-wise to the stirred solution at room temperature.

  • Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and inorganic byproducts.

  • Wash the Celite® pad extensively with DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford 1H-Pyrazole-4-carbaldehyde as a solid. The product is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of (1H-Pyrazol-4-yl)methanamine and its Dihydrochloride Salt

The final amine is synthesized via reductive amination of the aldehyde. This method forms an imine in situ, which is then immediately reduced to the amine.

  • Rationale: Reductive amination is a highly efficient method for amine synthesis. Using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a standard and mild protocol. NaBH₃CN is selective for the reduction of the protonated imine intermediate over the starting aldehyde.[7] The final product is converted to its dihydrochloride salt to improve its stability, crystallinity, and solubility in polar solvents for catalytic applications.

Materials:

  • 1H-Pyrazole-4-carbaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Diethyl ether

Procedure:

  • Dissolve 1H-Pyrazole-4-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Add ammonium acetate (7-10 equivalents) to the solution and stir until it dissolves.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (a gradient of DCM/MeOH, often with a small percentage of NH₄OH in the mobile phase, is effective) to obtain (1H-Pyrazol-4-yl)methanamine as an oil or low-melting solid.

  • To prepare the dihydrochloride salt, dissolve the purified amine in a minimal amount of methanol or 1,4-dioxane.

  • Add a 4 M solution of HCl in 1,4-dioxane (2.2 equivalents) dropwise with stirring.

  • A precipitate will form. Stir the suspension for 1 hour, then add diethyl ether to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a stable, white to off-white solid.

Physicochemical Properties and Characterization

PropertyValueSource
Chemical Formula C₄H₉Cl₂N₃[8]
Molecular Weight 170.04 g/mol [8]
Appearance White to off-white solidSupplier Data
CAS Number 1172862-88-2[8]
¹H NMR (DMSO-d₆) δ ~8.5 (br s, 3H, NH₃⁺), ~7.8 (s, 2H, pyrazole-H), ~4.0 (s, 2H, CH₂) ppm. Note: Exact shifts may vary. NH of pyrazole may be broad and exchangeable.Predicted
¹³C NMR (DMSO-d₆) δ ~135 (pyrazole-CH), ~120 (pyrazole-C), ~35 (CH₂) ppm. Note: Exact shifts may vary.Predicted

Characterization of Intermediates:

  • (1H-Pyrazol-4-yl)methanol: ¹H NMR (500 MHz, DMSO-d₆): δ 12.58 (br s, 1H), 7.58 (s, 1H), 7.40 (s, 1H), 4.74 (t, J = 5.5 Hz, 1H), 4.37 (d, J = 5.2 Hz, 2H).[5]

  • 1H-Pyrazole-4-carbaldehyde: ¹H NMR (CDCl₃): δ 9.9 (s, 1H, CHO), 8.1 (s, 2H, pyrazole-H). The pyrazole NH proton is often broad or not observed.[9][10]

Application in Catalysis: Representative Protocol for Suzuki-Miyaura Coupling

(1H-Pyrazol-4-yl)methanamine can act as a bidentate N,N-ligand to form a stable chelate with a palladium center. This coordination stabilizes the catalytically active Pd(0) species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction. This protocol is based on established conditions for similar bidentate nitrogen ligands.[5][11]

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

  • In a separate vial, pre-form the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.024 mmol, 2.4 mol%) in a mixture of 1,4-dioxane (3 mL) and water (1 mL). Stir for 10-15 minutes. The in-situ formation of the active catalyst involves the coordination of the ligand to the palladium center.

  • Add the catalyst solution to the flask containing the reagents.

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mechanism and Role of the Ligand

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The (1H-Pyrazol-4-yl)methanamine ligand is proposed to form a stable five-membered chelate ring with the palladium center, enhancing the catalyst's stability and activity.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Ar'-B(OH)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' center Ligand L = (1H-Pyrazol-4-yl)methanamine

Sources

Application Note: Safe Handling and Storage Protocols for (1H-Pyrazol-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-Pyrazol-4-yl)methanamine dihydrochloride is a pivotal building block in modern medicinal chemistry and drug discovery. The pyrazole scaffold is recognized as a "biologically privileged" structure, integral to numerous FDA-approved therapeutics for a range of diseases.[1][2] Its utility as a primary amine allows for diverse downstream synthetic modifications, making it a valuable intermediate for constructing compound libraries aimed at identifying novel drug candidates.[3][]

Given its reactive nature and the critical need to maintain its purity and stability, adherence to rigorous handling and storage protocols is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personnel safety and the integrity of experimental outcomes.

Compound Profile & Hazard Assessment

A thorough understanding of the compound's properties is the foundation of safe laboratory practice.[5] The dihydrochloride salt form enhances solubility but also introduces specific handling challenges.

Physicochemical Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 1172862-88-2[6]
Molecular Formula C₄H₉Cl₂N₃Calculated
Molecular Weight 170.04 g/mol Calculated
Appearance White to off-white solid[6]
Parent Compound 1H-pyrazol-4-ylmethanamine (CAS: 37599-59-0)[7]
Hazard Analysis & Rationale

The toxicological properties of this compound have not been fully investigated.[8] Therefore, a conservative approach based on its chemical structure and data from its parent compound is required.[9]

  • Corrosivity and Irritation: The parent free base, (1H-Pyrazol-4-yl)methanamine, is classified as causing severe skin burns and eye damage.[7] As a dihydrochloride salt, this compound can form a strongly acidic solution upon contact with moisture (e.g., on skin, in eyes, or in the respiratory tract), posing a significant risk of irritation and chemical burns.

  • Hygroscopicity: Hydrochloride salts are often hygroscopic, readily absorbing moisture from the atmosphere. This can lead to chemical degradation, alter the compound's physical state, and make accurate weighing difficult.

  • Inhalation Hazard: As a fine, crystalline solid, the compound can be easily aerosolized during handling, creating an inhalation risk.[10]

  • Light Sensitivity: Some suppliers recommend protection from direct light, suggesting a potential for photochemical degradation over time.[11]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is essential for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][9] This is the primary engineering control to prevent inhalation of airborne particles.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[12]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[13][14]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical.[15]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and airborne particles.[16]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[17] Gloves should be inspected before use and disposed of immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[13]

  • Protective Clothing: A full-length laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[16] An acid-resistant apron may be advisable for handling larger quantities or preparing concentrated solutions.

G cluster_0 Hierarchy of Safety Controls A Engineering Controls (e.g., Fume Hood) B Administrative Controls (e.g., SOPs, Training) A->B C Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) B->C

Caption: Hierarchy of controls for mitigating chemical exposure.

Storage Protocols

Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.[18]

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and preserve long-term stability.[6][19]
Atmosphere Tightly sealed container under inert gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture (hygroscopicity).[6][19]
Moisture Store in a desiccator or dry cabinetTo protect the hygroscopic solid from absorbing water, which can cause clumping and degradation.[8][12]
Light Store in an amber glass vial or in the darkTo prevent potential photodegradation.[11][20][21]
Location In a designated, labeled, and ventilated cold storage unit (e.g., explosion-proof refrigerator). Do not store with incompatible materials.To ensure segregation from incompatible chemicals and prevent accidental reactions.[15][20]
Protocol for Receiving and Storing
  • Inspect: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and relevant hazard pictograms.

  • Log: Record the compound in the laboratory's chemical inventory system.

  • Prepare for Storage: If the original container is not suitable for long-term storage (e.g., not airtight), transfer the compound to a pre-dried amber glass vial inside a glove box or glove bag flushed with inert gas.

  • Store: Place the sealed vial inside a secondary container (e.g., a small, labeled box) within a 2-8°C storage unit, preferably in a desiccated environment.

Handling Protocols & Workflows

These protocols are designed to be self-validating systems, ensuring safety and reproducibility.

Protocol 4.1: Weighing and Aliquoting Solid Compound
  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface and the analytical balance within the hood.

  • Equilibration: Remove the compound's container from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Rationale: This prevents atmospheric moisture from condensing on the cold container, which would be immediately absorbed by the hygroscopic compound upon opening.

  • Weighing: Inside the fume hood, carefully transfer the desired amount of the solid to a tared weighing vessel using a clean spatula. Avoid generating dust.

  • Sealing: Tightly close the main container immediately after dispensing. Purge with inert gas before sealing if possible.

  • Cleanup: Clean the spatula and work surface thoroughly. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated solid chemical waste container.[5]

Protocol 4.2: Preparation of Aqueous Stock Solutions
  • Preparation: Perform all steps in a chemical fume hood while wearing full PPE.

  • Solvent: Use a clean, appropriate-grade glass beaker or flask. Add the calculated volume of the desired solvent (e.g., deionized water, buffer).

  • Dissolution: Slowly add the pre-weighed this compound solid to the solvent while stirring.

    • Scientist's Note: Always add the solid to the liquid to ensure better heat dissipation and prevent splashing of a concentrated solution. The dissolution of hydrochloride salts can be exothermic.

  • Complete Dissolution: Ensure the solid is fully dissolved. Gentle warming or sonication may be required, but check for any temperature sensitivity first. The resulting solution will be acidic; measure the pH if relevant to the experiment.

  • Transfer & Storage: Transfer the solution to a clearly labeled, sealed storage vessel. Store appropriately (e.g., refrigerated or frozen) based on the solution's stability, which should be determined experimentally.

G A Start: Prepare Fume Hood and Don PPE B Equilibrate Compound to RT in Desiccator A->B C Weigh Solid Inside Hood B->C E Slowly Add Solid to Solvent with Stirring C->E D Add Solvent to Beaker D->E F Ensure Complete Dissolution E->F G Transfer to Labeled Vessel and Store F->G H End: Clean Area & Dispose Waste G->H

Caption: Workflow for the safe preparation of a stock solution.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[15]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][22]

  • Spill Response (Small, Solid Spill): Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after pickup is complete.[13] Do not allow the product to enter drains.[13]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Segregate waste based on compatibility.[5]

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[8][23]

References

  • PubChem. (1H-Pyrazol-4-yl)methanamine hydrochloride.
  • ChemicalBook. This compound CAS#: 1172862-88-2. (Accessed Jan. 7, 2026).
  • Enamine.
  • Fisher Scientific. Safety Data Sheet - 1H-Pyrazole. (Accessed Jan. 7, 2026).
  • University of California, Riverside - Environmental Health and Safety. Chemical Storage Guidelines. (Accessed Jan. 7, 2026).
  • Elchemy. What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance. (Accessed Jan. 7, 2026).
  • Smolecule. (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride. (Accessed Jan. 7, 2026).
  • Alltracon. Guide to Safe Chemical Storage: Best Practices for the Industry. (Accessed Jan. 7, 2026).
  • AK Scientific, Inc. [3,5-Dimethyl-1-(2-methylphenyl)
  • CymitQuimica.
  • Cornell University - Environmental Health and Safety. 7.9.1 General Storage Guidelines. (Accessed Jan. 7, 2026).
  • LookChem. (1-METHYL-1H-PYRAZOL-4-YL)METHANAMINE DIHYDROCHLORIDE cas no.1185299-72-2. (Accessed Jan. 7, 2026).
  • Sigma-Aldrich.
  • MOLBASE. 1H-pyrazol-4-ylmethanamine,hydrochloride|1196153-79-3. (Accessed Jan. 7, 2026).
  • KamulinBiotech co.ltd.
  • Alltracon. Properly Storing Hazardous Chemicals in Your Facility. (Accessed Jan. 7, 2026).
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. (Accessed Jan. 7, 2026).
  • Actylis. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (Accessed Jan. 7, 2026).
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. (Accessed Jan. 7, 2026).
  • MedchemExpress.com.
  • Sigma-Aldrich. 1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride. (Accessed Jan. 7, 2026).
  • BLDpharm. [2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride. (Accessed Jan. 7, 2026).
  • Lead Sciences. (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride. (Accessed Jan. 7, 2026).
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Accessed Jan. 7, 2026).
  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (Accessed Jan. 7, 2026).
  • MDPI.
  • Fluorochem.
  • PubChem. 1H-pyrazol-4-ylmethanamine.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (Accessed Jan. 7, 2026).
  • A2B Chem. 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine. (Accessed Jan. 7, 2026).

Sources

Application Notes and Protocols for Pyrazole Compounds in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical discovery.[1] Its remarkable structural versatility and broad spectrum of biological activities have rendered it a "privileged scaffold" in the design of novel fungicides, herbicides, and insecticides.[2][3] The tunability of the pyrazole core allows for precise modulation of a compound's physicochemical properties, influencing its efficacy, selectivity, and environmental profile.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrazole compounds in agrochemical research, complete with detailed, field-proven protocols for their synthesis and biological evaluation.

Our focus extends beyond a mere recitation of procedural steps; we delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our methodologies in authoritative sources and providing in-depth explanations, we aim to empower researchers to not only replicate these experiments but also to innovate upon them.

I. Pyrazole-Based Fungicides: Targeting Fungal Respiration

A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs).[1] These compounds disrupt the fungal respiratory chain at Complex II, leading to a cascade of events that ultimately results in cell death.[5]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.[6] Pyrazole carboxamide fungicides, a major class of SDHIs, bind to the ubiquinone-binding site of the SDH enzyme, preventing the transfer of electrons and thereby inhibiting ATP production.[2][5]

SDHI_Mechanism cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Effects Pyrazoles Pyrazole Carboxamide Fungicide (SDHI) SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition ATP_depletion ATP Depletion Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone (QH2) SDH->UQH2 Reduction SDH->ATP_depletion Disruption of Electron Transport ROS_production Increased ROS SDH->ROS_production Succinate Succinate Succinate->SDH Oxidation UQ Ubiquinone (Q) UQ->SDH Complex_III Complex III UQH2->Complex_III Electron Transfer Cell_Death Fungal Cell Death ATP_depletion->Cell_Death ROS_production->Cell_Death

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

Protocol 1: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol describes the synthesis of a generic pyrazole carboxamide, a common scaffold in commercial fungicides. The synthesis is a two-step process involving the formation of a pyrazole carboxylic acid followed by amide coupling.[7]

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Saponification: Add sodium hydroxide (1.2 eq) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Step 2: Amide Coupling to form the Pyrazole Carboxamide

  • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the pyrazole carboxylic acid (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.[8]

  • Amidation: Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired aniline (e.g., 2-amino-4'-chlorobiphenyl) (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution.

  • Reaction and Work-up: Allow the reaction to stir at room temperature overnight. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final pyrazole carboxamide.[7]

Protocol 2: In Vitro Antifungal Bioassay (Mycelium Growth Inhibition)

This protocol is used to determine the efficacy of synthesized pyrazole compounds against various phytopathogenic fungi.[9][10]

  • Preparation of Fungal Plates: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60 °C.

  • Compound Incorporation: Dissolve the test compounds in a minimal amount of acetone or DMSO to create a stock solution. Add appropriate aliquots of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal colony, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28 °C in the dark.

  • Evaluation: After 3-5 days, or when the mycelial growth in the control plate has reached approximately three-quarters of the plate diameter, measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), test a range of concentrations and use probit analysis to calculate the concentration that causes 50% inhibition of mycelial growth.[11]

Compound Fungus EC50 (µg/mL) Reference Fungicide (EC50)
Pyrazole Carboxamide 7dRhizoctonia solani0.046Boscalid (0.741)
Pyrazole Carboxamide 12bRhizoctonia solani0.046Fluxapyroxad (0.103)
Isoxazolol Pyrazole Carboxylate 7aiRhizoctonia solani0.37Carbendazol (1.00)

Data synthesized from multiple sources for illustrative purposes.[2][9]

II. Pyrazole-Based Herbicides: Disrupting Plant Pigment and Amino Acid Synthesis

Pyrazole-containing herbicides are known to target several key plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).

Mechanism of Action: HPPD Inhibition

HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn causes the bleaching of photosynthetic tissues due to the photooxidation of chlorophyll.[12] Pyrazolate and pyrazoxyfen are examples of pyrazole herbicides that, upon metabolism in the plant, form a potent HPPD inhibitor.[12]

HPPD_Mechanism cluster_0 Plastid cluster_1 Phenotypic Effects HPPD_Inhibitor Pyrazole Herbicide (HPPD Inhibitor) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPD_Inhibitor->HPPD Inhibition Homogentisate Homogentisate HPPD->Homogentisate Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPP->HPPD Plastoquinone Plastoquinone & Tocopherol Biosynthesis Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Bleaching Bleaching of Photosynthetic Tissues Carotenoids->Bleaching Disruption Growth_Arrest Growth Arrest Bleaching->Growth_Arrest Plant_Death Plant Death Growth_Arrest->Plant_Death

Caption: Mechanism of action of pyrazole-based HPPD inhibitor herbicides.

Protocol 3: Synthesis of a Pyrazole HPPD Inhibitor Precursor

This protocol outlines the synthesis of a 4-benzoyl-5-hydroxypyrazole, a key intermediate for several HPPD-inhibiting herbicides.

  • Claisen Condensation: In a round-bottom flask, dissolve 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) in an anhydrous solvent such as toluene. Add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Acylation: After the initial reaction subsides, add the appropriate benzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride) (1.1 eq) dropwise.

  • Reaction and Work-up: Allow the reaction to stir at room temperature overnight. Quench the reaction carefully by adding ethanol followed by water. Separate the aqueous and organic layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 4: Whole-Plant Bioassay for Herbicidal Activity (Post-Emergence)

This protocol is for evaluating the post-emergence herbicidal activity of synthesized pyrazole compounds.[13]

  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and a crop species (e.g., maize) in pots containing a standard potting mix in a greenhouse.

  • Treatment Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations (e.g., 10, 50, 150, 300 g active ingredient/hectare).

  • Application: When the plants have reached the 2-3 leaf stage, apply the treatment solutions as a foliar spray, ensuring uniform coverage. A control group should be sprayed with the solvent-surfactant solution only.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death. Record symptoms such as bleaching, necrosis, and stunting.

  • Data Analysis: Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for each compound and weed species.

III. Pyrazole-Based Insecticides: Neurotoxins and Metabolic Disruptors

Pyrazole insecticides, such as fipronil, are potent neurotoxins that act on the central nervous system of insects.[12] Other pyrazole derivatives function as mitochondrial electron transport inhibitors.

Mechanism of Action: GABA Receptor Antagonism

Fipronil and related pyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[12] By blocking this channel, these insecticides prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and death of the insect.

GABA_Antagonism cluster_0 Insect Neuron Synapse cluster_1 Physiological Effect Pyrazole_Insecticide Pyrazole Insecticide (e.g., Fipronil) GABA_Receptor GABA-gated Chloride Channel Pyrazole_Insecticide->GABA_Receptor Blockage Neuron_Interior Neuron Interior GABA_Receptor->Neuron_Interior Normal Influx Hyperexcitation Hyperexcitation of CNS GABA_Receptor->Hyperexcitation Disruption of Inhibitory Signal Chloride_Ion Chloride Ions (Cl-) Chloride_Ion->GABA_Receptor Paralysis Paralysis Hyperexcitation->Paralysis Insect_Death Insect Death Paralysis->Insect_Death

Caption: Mechanism of action of pyrazole-based GABA receptor antagonist insecticides.

Protocol 5: Synthesis of a Fipronil Analogue

The synthesis of fipronil analogues often involves the construction of a polysubstituted pyrazole ring followed by functional group manipulations.

  • Pyrazole Ring Formation: React an appropriately substituted phenylhydrazine with a β-ketonitrile in the presence of an acid catalyst to form the core pyrazole ring.

  • Functionalization: Introduce the desired substituents at the various positions of the pyrazole ring through standard chemical transformations such as halogenation, nitration, and reduction.

  • Sulfinylation and Oxidation: Introduce the characteristic trifluoromethylsulfinyl group via reaction with trifluoromethanesulfenyl chloride, followed by controlled oxidation to the sulfoxide.

Protocol 6: Insecticidal Bioassay (Leaf-Dip Method)

This method is commonly used to assess the contact and ingestion toxicity of insecticides against chewing insects.[14][15]

  • Preparation of Test Solutions: Prepare serial dilutions of the test compound in water containing a small amount of a non-ionic surfactant.

  • Leaf Treatment: Select fresh, undamaged leaves (e.g., cabbage for diamondback moth larvae) and dip them into the test solutions for 10-20 seconds with gentle agitation. Allow the leaves to air dry completely. Control leaves are dipped in the surfactant-water solution only.

  • Insect Exposure: Place the treated leaves in a Petri dish lined with moist filter paper. Introduce a known number of test insects (e.g., 10-20 third-instar larvae) into each dish.

  • Incubation: Maintain the Petri dishes at a controlled temperature and humidity with a set photoperiod.

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours after exposure. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • LC50 Calculation: Calculate the median lethal concentration (LC50), the concentration that causes 50% mortality, using probit analysis.[12][16]

Compound Pest LC50 (µg/mL) Reference Insecticide (LC50)
Pyrazole Schiff base 3fTermites0.001Fipronil (0.038)
Pyrazole Schiff base 3dTermites0.006Fipronil (0.038)
Pyrazole derivative 6hLocusts47.68Fipronil (63.09)

Data synthesized from a study on novel pyrazole insecticides for illustrative purposes.[12]

IV. Future Directions and Green Chemistry Approaches

The development of pyrazole-based agrochemicals is continually evolving to meet the challenges of resistance, regulatory requirements, and environmental sustainability.[17] A key trend is the adoption of "green chemistry" principles in the synthesis of these compounds.[18][19] This includes the use of environmentally benign solvents, catalysts, and energy sources like microwave irradiation to improve reaction efficiency and reduce waste.[4][20]

V. Conclusion

The pyrazole scaffold remains a highly fruitful area of research for the discovery of new agrochemicals. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the synthesis and biological activity of novel pyrazole derivatives. By understanding the underlying mechanisms of action and employing robust and reproducible experimental designs, the scientific community can continue to develop effective and safer solutions for global crop protection.

References

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (n.d.).
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • New “Green” Approaches to the Synthesis of Pyrazole Deriv
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. [Link]
  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. [Link]
  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2024).
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
  • Synthesis and herbicidal activities of pyrazole amide derivatives. (n.d.). CABI Digital Library. [Link]
  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.).
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Royal Society of Chemistry. [Link]
  • Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety: Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis Online. [Link]
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2024).
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (n.d.).
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI. [Link]
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A spectrophotometric coupled enzyme assay to measure the activity of succin
  • Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. (n.d.). PubMed. [Link]
  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (n.d.).
  • synthesis of pyrazoles. (2019). YouTube. [Link]
  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). PubMed. [Link]
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (n.d.).
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (n.d.).
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH. [Link]
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021).
  • In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives. (n.d.).
  • Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains. (n.d.). NIH. [Link]
  • Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a. (n.d.).
  • Computational protocol of discovering new HPPD inhibitors. (n.d.).
  • Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. (n.d.).
  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci popul
  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. [Link]

Sources

Application Notes & Protocols: The Practical Utility of Pyrazole Derivatives in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Scaffold - A Privileged Structure in Chemical Synthesis

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern synthetic chemistry.[1][2][3] Its remarkable versatility stems from a unique combination of electronic properties, structural rigidity, and the multiple sites available for functionalization.[4][5] This allows chemists to fine-tune steric and electronic characteristics, making pyrazole derivatives indispensable scaffolds in diverse fields ranging from medicine and agriculture to materials science and catalysis.[1][5][6]

This guide eschews a simple recitation of facts in favor of a practical, in-depth exploration of the pyrazole motif. We will delve into the causality behind its applications, provide field-tested protocols for key transformations, and offer insights to guide researchers in leveraging this powerful chemical entity. Our focus is on the "why" and "how"—the strategic thinking that transforms a simple heterocycle into a high-value molecule.

Core Application I: The Architectural Linchpin in Medicinal Chemistry

The pyrazole nucleus is a celebrated "privileged scaffold" in drug discovery, appearing in numerous FDA-approved therapeutics.[3][7] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an ideal framework for designing molecules that interact with specific biological targets.[8]

Case Study: Celecoxib (Celebrex®) - A Selective COX-2 Inhibitor

Celecoxib, a potent nonsteroidal anti-inflammatory drug (NSAID), is a quintessential example of a successful pyrazole-based therapeutic.[1][2] Its mechanism relies on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The synthesis of Celecoxib is a classic illustration of the Knorr pyrazole synthesis, a robust and widely used method.[9]

The foundational reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][9] The regioselectivity of this reaction is a critical consideration. In the synthesis of Celecoxib, the reaction between 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride yields the desired 1,5-diarylpyrazole regioisomer almost exclusively.[9] This selectivity is driven by the differential reactivity of the two carbonyl carbons in the diketone, with the initial nucleophilic attack by the hydrazine occurring at the more electrophilic carbonyl group.

Workflow for Pyrazole-Based Drug Discovery

The path from a pyrazole intermediate to a drug candidate is a multi-step, iterative process.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Optimization cluster_2 Preclinical Development A Core Intermediate (e.g., Pyrazole Carboxylate) B Library Synthesis (Amidation, Suzuki Coupling, etc.) A->B Parallel Synthesis C High-Throughput Biological Screening B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F ADME/Tox Profiling E->F G In Vivo Efficacy Studies F->G H Candidate Selection G->H

Caption: A generalized workflow for pyrazole-based drug discovery.

Application Note 1: Synthesis of a Celecoxib Analogue

This protocol details the synthesis of a 1,5-diaryl-3-(trifluoromethyl)pyrazole via a classic Knorr cyclocondensation reaction, mirroring the core transformation in Celecoxib manufacturing.[10][11]

Objective: To synthesize 1-(4-methoxyphenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole.

Rationale: This procedure demonstrates a fundamental and highly reliable method for constructing the pyrazole ring. The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants while being polar enough to facilitate the reaction, and its boiling point allows for convenient reflux conditions. The use of a catalytic amount of acid is often employed to protonate a carbonyl group, increasing its electrophilicity and accelerating the initial condensation step.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione230.195.01.15 g
(4-Methoxyphenyl)hydrazine hydrochloride174.625.00.87 g
Ethanol (Absolute)46.07-25 mL
Glacial Acetic Acid (Catalyst)60.05-0.2 mL
Ethyl Acetate88.11-For Extraction
Saturated Sodium Bicarbonate Solution--For Washing
Brine--For Washing
Anhydrous Magnesium Sulfate120.37-For Drying

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.15 g, 5.0 mmol) and (4-methoxyphenyl)hydrazine hydrochloride (0.87 g, 5.0 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask, followed by 0.2 mL of glacial acetic acid. Causality Note: The acid catalyst protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the hydrazine.

  • Cyclocondensation: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup - Solvent Removal: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Causality Note: The bicarbonate wash is crucial for neutralizing the acetic acid catalyst and any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of 5% to 15% ethyl acetate in hexane) or by recrystallization from an ethanol/water mixture to afford the pure pyrazole derivative as a white or off-white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Application II: High-Performance Ligands in Homogeneous Catalysis

The ability of pyrazoles to coordinate with transition metals has made them exceptional ligands in homogeneous catalysis.[12] Protic (N-unsubstituted) pyrazoles are particularly noteworthy due to their proton-responsive nature, which enables metal-ligand cooperation.[7][12]

Pyrazole-based ligands, such as pyrazolylpyridines and poly(pyrazolyl)borates (scorpionates), can modulate the electronic and steric environment of a metal center, thereby enhancing catalytic activity and selectivity in a range of reactions, including:

  • Cross-Coupling Reactions: Palladium complexes with pyrazole-based ligands are effective in Suzuki-Miyaura and Heck reactions.[13][14]

  • Transfer Hydrogenation: Manganese and Ruthenium complexes featuring pyrazole ligands demonstrate high efficiency in the hydrogenation of ketones and aldehydes.[15][16] The pyrazole N-H group can act as a proton shuttle, facilitating the catalytic cycle.[12]

Mechanism of Metal-Ligand Cooperation in Catalysis

The N-H proton of a coordinated pyrazole ligand can be actively involved in the catalytic cycle, often acting as an internal Brønsted acid/base. This bifunctional catalysis is a powerful strategy for activating substrates.

G cluster_0 Catalytic Cycle M M-H S S M->S Hydride Transfer P P-OH S->P Protonation L L-N-H P->L Deprotonation L->M Regeneration L->S H+ shuttle

Caption: Metal-ligand cooperation with a protic pyrazole ligand.

Core Application III: Functional Scaffolds in Agrochemicals

The pyrazole ring is a prominent feature in many commercially successful pesticides, including herbicides, insecticides, and fungicides.[1][2][4][17] Its incorporation into a molecule can confer potent biological activity, often by targeting specific enzymes or receptors in pests and weeds.[18][19]

Agrochemical ClassExample Compound(s)Mode of Action
Insecticides Fipronil, TolfenpyradDisrupt the central nervous system or mitochondrial electron transport chain.[4][14]
Fungicides Bixafen, FluxapyroxadInhibit succinate dehydrogenase (SDHI), disrupting fungal respiration.[4]
Herbicides Pyrazosulfuron-EthylInhibit acetolactate synthase (ALS), blocking amino acid synthesis in plants.[20]

The success of pyrazole amides, in particular, highlights the modularity of the scaffold.[4] By varying the substituents on the pyrazole ring and the amide portion, chemists can systematically optimize for potency, spectrum of activity, and crop safety.[19]

Core Application IV: Versatile Building Blocks in Materials Science

The rigid, planar structure and unique electronic properties of pyrazoles make them valuable components in the design of advanced functional materials.[2][21]

  • Metal-Organic Frameworks (MOFs): Pyrazolate linkers are used to construct highly stable MOFs.[13][16] These materials possess high porosity and surface area, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

  • Organic Electronics: Pyrazole-containing polymers and small molecules are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[21] The ability to tune the electronic properties of the pyrazole ring through substitution allows for the optimization of charge transport and photophysical characteristics.[21]

Application Note 2: Synthesis of a Pyrazole-Based Ligand Precursor

This protocol describes a multicomponent reaction to form a highly functionalized pyrazole, which can serve as a precursor for more complex ligands or biologically active molecules. This approach is valued for its atom economy and efficiency.

Objective: To synthesize Ethyl 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Rationale: Multicomponent reactions (MCRs) are a cornerstone of green chemistry, allowing the construction of complex molecules in a single pot, which saves time, solvents, and energy.[22] This protocol uses a condensation reaction that leverages the reactivity of hydrazine, a β-ketoester, and a nitrile source to rapidly assemble the pyrazole core.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Phenylhydrazine108.1410.01.08 g
Ethyl 4,4,4-trifluoroacetoacetate184.1110.01.84 g
Malononitrile66.0610.00.66 g
Piperidine (Catalyst)85.15-0.5 mL
Ethanol (Absolute)46.07-40 mL

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, combine phenylhydrazine (1.08 g, 10.0 mmol), ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10.0 mmol), and malononitrile (0.66 g, 10.0 mmol) in 40 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (0.5 mL) to the stirred suspension. Causality Note: Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation between the ketoester and malononitrile, and also promotes the subsequent cyclization with hydrazine.

  • Reaction: Heat the mixture to reflux for 3 hours. A precipitate will typically form as the reaction progresses.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 15 mL) to remove unreacted starting materials and the catalyst.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The product is often obtained in high purity without the need for further chromatographic purification.

  • Characterization: Analyze the resulting white solid by NMR, IR spectroscopy, and melting point to confirm its identity and purity.

Conclusion

The pyrazole derivative is far more than a simple heterocycle; it is a dynamic and powerful tool in the arsenal of the synthetic chemist. Its applications across medicine, agriculture, catalysis, and materials science are a testament to its structural and functional versatility.[1][5] By understanding the fundamental reaction mechanisms for its synthesis and the principles that govern its function in various contexts, researchers can continue to unlock new possibilities and design the next generation of high-performance molecules.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). National Institutes of Health (NIH). [Link]
  • The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. (n.d.). Royal Society of Chemistry. [Link]
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025).
  • Exploring the Versatility of Pyrazole Derivatives in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.).
  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (n.d.). Semantic Scholar. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). ACS Omega. [Link]
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed. [Link]
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Connect. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • The celecoxib manufacturing process was redesigned with Green Chemistry. (n.d.). American Chemical Society. [Link]
  • Process for preparation of celecoxib. (n.d.).
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). National Institutes of Health (NIH). [Link]
  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI. [Link]
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). Journal of Qassim University for Science. [Link]
  • Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. (2025).
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Featuring the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases.[2] Consequently, the development of small molecule kinase inhibitors is a central focus of pharmaceutical research.[3][4]

Within the vast chemical space explored for kinase inhibition, the pyrazole ring has unequivocally emerged as a "privileged scaffold."[1][5] This five-membered heterocycle is a cornerstone in the design of numerous clinically successful kinase inhibitors due to its synthetic accessibility, favorable drug-like properties, and its remarkable ability to function as a bioisosteric replacement for other key chemical groups.[1][6] Of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US FDA, eight feature a pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Asciminib.[1][6]

The strategic advantage of the pyrazole core often lies in its capacity to act as an effective "hinge-binder." Specifically, moieties like 3-aminopyrazole can form crucial hydrogen bonds with the backbone of the kinase hinge region, adeptly mimicking the interactions of the adenine ring of ATP.[5] This foundational anchoring provides a stable and potent starting point from which inhibitor specificity and potency can be meticulously engineered. These application notes provide a comprehensive guide for researchers, covering the strategic synthesis, structure-activity relationship (SAR) rationale, and biological evaluation of pyrazole-based kinase inhibitors.

Part 1: The Pyrazole Core as a Hinge-Binding Pharmacophore

The ATP-binding site of a kinase is comprised of several key features, but the hinge region is paramount for inhibitor design. This region forms a flexible backbone that connects the N- and C-lobes of the kinase domain and provides critical hydrogen bond donors and acceptors that anchor the adenine portion of ATP. A successful inhibitor must replicate this interaction.

The pyrazole scaffold is exceptionally well-suited for this role. The arrangement of its nitrogen atoms allows it to present hydrogen bond donors and acceptors in a spatially favorable orientation to engage with the kinase hinge. This interaction is the foundational principle for a vast number of pyrazole-based inhibitors.

cluster_kinase Kinase Hinge Region (Backbone) hinge_co C=O hinge_nh N-H pyrazole N N-H hinge_nh->pyrazole:f0 H-Bond (Acceptor) pyrazole:f1->hinge_co

Figure 1: Pyrazole scaffold forming key hydrogen bonds in the kinase hinge region.

Part 2: General Synthetic Strategies & Workflow

The versatility of the pyrazole scaffold is matched by the robustness of its synthetic chemistry. The core can be constructed and functionalized through several reliable methods, allowing for systematic exploration of the surrounding chemical space to optimize inhibitor properties.

Core Synthesis: The most common approach to the pyrazole ring is the condensation of a hydrazine (or a substituted hydrazine) with a 1,3-dicarbonyl compound or its equivalent. This method allows for the direct installation of substituents at various positions on the resulting pyrazole ring.[7]

Functionalization: Once the core is formed, further diversification is key. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in appending aryl or heteroaryl groups, which can probe deeper pockets within the kinase active site.[8][9] N-alkylation or N-arylation of the pyrazole ring is another critical strategy to modulate binding affinity and pharmacokinetic properties.[8]

The overall workflow for developing a library of pyrazole-based inhibitors follows a logical progression from scaffold synthesis to biological validation.

node_start Precursor Selection (e.g., 1,3-Diketone, Hydrazine) node_core Core Pyrazole Synthesis (Cyclocondensation) node_start->node_core node_func Scaffold Functionalization (e.g., Suzuki, Buchwald-Hartwig) node_core->node_func node_library Library of Analogs node_func->node_library node_purify Purification & Characterization (Chromatography, NMR, MS) node_library->node_purify node_bind Primary Screen: Binding Assay (e.g., DSF) node_purify->node_bind node_activity Secondary Screen: Activity Assay (In Vitro Kinase Assay) node_bind->node_activity node_sar Structure-Activity Relationship (SAR) Analysis node_activity->node_sar node_sar->node_func Iterative Optimization node_lead Lead Compound Identification node_sar->node_lead node_cytokine Cytokine node_receptor Cytokine Receptor node_cytokine->node_receptor node_jak JAK node_receptor->node_jak activates node_p_jak P-JAK node_jak->node_p_jak auto- phosphorylation node_ruxolitinib Ruxolitinib (Pyrazole Inhibitor) node_ruxolitinib->node_jak INHIBITS node_stat STAT node_p_jak->node_stat phosphorylates node_p_stat P-STAT node_dimer P-STAT Dimer node_p_stat->node_dimer dimerization node_nucleus Nucleus node_dimer->node_nucleus translocates to node_transcription Gene Transcription (Proliferation, Inflammation) node_nucleus->node_transcription

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-Pyrazol-4-yl)methanamine and its dihydrochloride salt are pivotal building blocks in medicinal chemistry and drug development, serving as key intermediates for a range of pharmacologically active agents.[1][2] The synthesis, while conceptually straightforward, is often plagued by challenges that can significantly impact yield and purity. These issues commonly arise from side reactions during ring formation, difficulties in the reduction of the 4-position functional group, and complexities in product isolation.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (1H-Pyrazol-4-yl)methanamine dihydrochloride. Drawing on established chemical principles and field-proven insights, this document explains the causality behind experimental choices to empower you to overcome common hurdles and achieve higher, more consistent yields.

Section 1: Overview of a Common Synthetic Pathway

A robust and frequently employed route to (1H-Pyrazol-4-yl)methanamine begins with the construction of a 4-substituted pyrazole ring, followed by the chemical reduction of that substituent to the desired aminomethyl group. The most common precursors for the reduction step are the corresponding nitrile or ester. The following workflow outlines a typical synthesis starting from 1H-pyrazole-4-carbonitrile.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation & Isolation A Starting Materials (e.g., Malononitrile, Triethyl Orthoformate) B Intermediate (Ethoxymethylenemalononitrile) A->B Condensation C 1H-Pyrazole-4-carbonitrile B->C Cyclization w/ Hydrazine Hydrate D Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) C->D E (1H-Pyrazol-4-yl)methanamine (Free Base) D->E F Treatment with HCl E->F G (1H-Pyrazol-4-yl)methanamine dihydrochloride (Final Product) F->G

Caption: A common synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Synthesis of 1H-Pyrazole-4-carbonitrile (Precursor)

Question 1: My yield of 1H-pyrazole-4-carbonitrile is consistently low after the cyclization reaction with hydrazine. What are the likely causes?

Answer: Low yields in this step typically stem from three primary issues: incomplete reaction, formation of regioisomeric impurities, or side reactions.

  • Causality: The reaction of an unsymmetrical 1,3-bielectrophile (like ethoxymethylenemalononitrile) with hydrazine can theoretically produce two different regioisomers. While the 4-cyano isomer is generally favored, reaction conditions can influence this ratio. Furthermore, hydrazine is a potent nucleophile and can engage in other reactions if conditions are not optimal.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the initial addition of hydrazine hydrate is performed at a low temperature (0-5 °C) to control the initial exothermic reaction. After the addition, allow the reaction to slowly warm to room temperature and then heat to a moderate reflux (e.g., in ethanol) to drive the cyclization to completion.[3] Overheating can lead to decomposition.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to ensure the complete consumption of the ethoxymethylenemalononitrile intermediate. A large excess can complicate workup.

    • pH Management: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid), which can facilitate the imine formation and subsequent cyclization steps.[3] However, strong acidic conditions should be avoided. If starting from a hydrazine salt, a base is required to liberate the free hydrazine.[4]

    • Solvent Choice: Ethanol or methanol are standard solvents. Ensure the reaction is sufficiently concentrated to favor the bimolecular reaction but dilute enough to manage the exotherm and prevent precipitation of starting materials.

Stage 2: Reduction of 1H-Pyrazole-4-carbonitrile

Question 2: The reduction of the nitrile using Lithium Aluminum Hydride (LiAlH4) results in a complex mixture of products and a very low yield of the desired amine. What am I doing wrong?

Answer: LiAlH₄ is an extremely powerful and non-selective reducing agent. Poor results are almost always due to moisture contamination, improper temperature control, or an incorrect work-up procedure.

  • Causality: LiAlH₄ reacts violently with water and other protic sources. Any moisture will consume the reagent and generate hydrogen gas, creating a safety hazard and reducing the effective concentration of the hydride. The pyrazole ring itself contains an acidic N-H proton, which will react with one equivalent of LiAlH₄. Therefore, at least two additional equivalents are required for the nitrile reduction. The work-up is critical for breaking down the aluminum-amine complexes formed during the reaction.

  • Troubleshooting Steps & Protocol Validation:

    • Strictly Anhydrous Conditions: All glassware must be flame- or oven-dried. The solvent (typically THF or diethyl ether) must be anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Correct Stoichiometry: Use at least 3.0-4.0 equivalents of LiAlH₄ relative to the pyrazole nitrile. One equivalent is consumed by the acidic N-H proton of the pyrazole ring, and two equivalents are required for the reduction of the nitrile to the amine.

    • Inverse Addition & Temperature Control: Cool the suspension of LiAlH₄ in anhydrous THF to 0 °C. Dissolve the 1H-pyrazole-4-carbonitrile in anhydrous THF and add it slowly (dropwise) to the LiAlH₄ suspension. This "inverse addition" maintains a constant excess of the reducing agent and helps control the exotherm. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux to ensure the reaction goes to completion.[5]

    • Optimized Work-up (Fieser Method): This is the most critical step for isolating the product from the aluminum salts. After cooling the reaction back to 0 °C, quench it by the sequential, slow, and careful addition of:

      • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

      • 'X' mL of 15% aqueous NaOH solution.

      • '3X' mL of water. Stir the resulting mixture vigorously for 30-60 minutes. This procedure is designed to produce granular, easily filterable aluminum salts, preventing the formation of gelatinous precipitates that can trap the product.[5] Filter the solid and wash thoroughly with THF or ethyl acetate. The desired amine will be in the combined filtrates.

G Start Low Yield from LiAlH4 Reduction Check_Moisture Were all reagents and glassware scrupulously dry? Start->Check_Moisture Check_Stoichiometry Was sufficient LiAlH4 used? (>3 equivalents) Check_Moisture->Check_Stoichiometry Yes Solution1 Redry all glassware/solvents. Use inert atmosphere. Check_Moisture->Solution1 No Check_Addition Was inverse addition at 0°C performed? Check_Stoichiometry->Check_Addition Yes Solution2 Recalculate and use 3-4 equivalents of LiAlH4. Check_Stoichiometry->Solution2 No Check_Workup Was a Fieser work-up (H2O, NaOH, 3H2O) used? Check_Addition->Check_Workup Yes Solution3 Control exotherm by adding substrate to LiAlH4 slowly. Check_Addition->Solution3 No Solution4 Adopt Fieser work-up to break aluminum complexes and improve filtration. Check_Workup->Solution4 No

Caption: Troubleshooting logic for LiAlH4 reduction.

Stage 3: Isolation and Salt Formation

Question 3: After the work-up of the reduction, I have difficulty isolating the free amine product. It seems to be lost during the aqueous extraction or solvent removal.

Answer: The free base, (1H-Pyrazol-4-yl)methanamine, is a relatively small, polar molecule with two basic nitrogen atoms. This makes it highly water-soluble and potentially volatile, leading to significant losses during standard work-up procedures.

  • Causality: The primary amine and the pyrazole ring can both be protonated, leading to high aqueous solubility. Standard extraction with immiscible organic solvents like ethyl acetate can be inefficient.

  • Troubleshooting Steps:

    • Avoid Aqueous Extraction: If possible, after the LiAlH₄ work-up and filtration, concentrate the organic filtrate directly. The crude amine can often be taken directly to the salt formation step.

    • Use a Better Extraction Solvent: If an extraction is necessary, use a more polar solvent like n-butanol or perform a continuous liquid-liquid extraction to improve efficiency.

    • Direct Precipitation of the Salt: This is the most effective method. After concentrating the crude amine in a suitable solvent (like isopropanol or methanol), add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise. The dihydrochloride salt is significantly less soluble in organic solvents and will precipitate out.

Question 4: When I try to form the dihydrochloride salt, I get an oil or a sticky solid instead of a crystalline powder. How can I improve the crystallization?

Answer: Oiling out during salt formation is usually caused by the presence of residual water, impurities, or using a suboptimal solvent for precipitation.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The crude amine solution must be dry. If necessary, dry it over anhydrous sodium sulfate or magnesium sulfate before adding HCl. Any water present can form hydrates and prevent crystallization.

    • Solvent Selection: The key is to use a solvent system where the free base is soluble, but the HCl salt is not.

      • Good choices: Isopropanol, ethanol, or a mixture of methanol and diethyl ether.

      • Procedure: Dissolve the crude amine in a minimal amount of isopropanol. Slowly add a solution of HCl in isopropanol or diethyl ether. If no precipitate forms, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce nucleation. If it still oils out, try adding a non-polar co-solvent like diethyl ether or heptane (an "anti-solvent") dropwise to the stirred solution until turbidity persists, then cool.

    • Trituration: If an oil forms, decant the solvent. Add a fresh portion of a non-polar solvent (like cold diethyl ether or acetone) and vigorously stir or sonicate the oil. This process, called trituration, can often induce the oil to solidify into a powder.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Is it better to reduce the nitrile, the corresponding ester (ethyl 1H-pyrazole-4-carboxylate), or the amide?

Both the nitrile and the ester are viable precursors. The amide is also an excellent choice. The decision often depends on the availability of starting materials and the desired process conditions.

PrecursorReducing AgentProsCons
Nitrile LiAlH₄, Catalytic Hydrogenation (e.g., Raney Nickel)Often higher atom economy in the precursor synthesis.LiAlH₄ is hazardous; catalytic hydrogenation can sometimes be sluggish or require high pressures.
Ester LiAlH₄, DIBAL-H (to aldehyde then reductive amination)Readily synthesized; reduction with LiAlH₄ is generally reliable.[5]Requires 2 equivalents of hydride; may be less atom-economical.
Amide LiAlH₄Amides are often highly crystalline and easy to purify before reduction.Requires an extra synthetic step (ester to amide).

FAQ 2: How can I confirm the purity and identity of the final this compound?

A combination of techniques is essential for full characterization:

  • ¹H NMR: In D₂O or DMSO-d₆, you should see characteristic peaks for the two non-equivalent pyrazole ring protons, the CH₂ group (which will appear as a singlet), and a broad signal for the NH protons.

  • LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the free base cation (M+H)⁺ and assess the purity of the sample.[6]

  • Elemental Analysis (C, H, N): This provides the empirical formula and is a definitive measure of purity for a crystalline solid. The theoretical percentages should be calculated for the dihydrochloride salt.

FAQ 3: What are the most critical safety precautions for this synthesis?

  • Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is pyrophoric and reacts violently with water. Never work with it near running water. Ensure all equipment is dry and an appropriate quenching strategy is planned before starting the reaction. A Class D fire extinguisher should be available.

Section 4: Detailed Experimental Protocol

Protocol: LiAlH₄ Reduction of 1H-Pyrazole-4-carbonitrile and Dihydrochloride Salt Formation

This protocol is a self-validating system and assumes a starting quantity of 5.0 g of the nitrile.

  • Preparation (Inert Atmosphere): Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Allow the flask to cool to room temperature under a steady stream of dry nitrogen.

  • Reagent Charging: To the flask, add Lithium Aluminum Hydride (LiAlH₄, 6.3 g, 166 mmol, 3.5 equiv) followed by 150 mL of anhydrous Tetrahydrofuran (THF). Stir the resulting grey suspension and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1H-pyrazole-4-carbonitrile (5.0 g, 46.7 mmol, 1.0 equiv) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC (a suitable stain like ninhydrin can detect the amine product).

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C with an ice bath. Quench the reaction by the extremely cautious and slow dropwise addition of:

    • 6.3 mL of deionized water.

    • 6.3 mL of 15% (w/v) aqueous sodium hydroxide (NaOH).

    • 18.9 mL of deionized water. A thick, white precipitate will form.

  • Isolation of Free Base: Remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. The precipitate should become granular and greyish-white. Filter the solids through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL). Combine the filtrates.

  • Salt Formation: Concentrate the combined filtrates under reduced pressure to yield the crude (1H-Pyrazol-4-yl)methanamine as a pale oil. Dissolve this oil in 50 mL of isopropanol. While stirring, add 50 mL of a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.

  • Final Purification: Stir the suspension at room temperature for 1 hour, then cool to 0 °C for another hour to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 30 mL), and dry under high vacuum to afford this compound as a white crystalline solid.

References

  • Majeed, N. S. (2019). A Literature Review on the Synthesis of Pyrazole Heterocycles. ResearchGate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: https://www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses-of-pyrazole.html
  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts. Available at: https://ijcrt.org/papers/IJCRT2204018.pdf
  • Corral, C., & Elorriaga, C. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Chemistry. Available at: https://www.mdpi.com/2624-8549/4/4/65
  • Akrout, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Reactions. Available at: https://www.mdpi.com/2624-781X/4/3/29
  • ACS Publications. (2024). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00332
  • Deng, X., & Mani, N. S. (2006). A GENERAL AND EFFICIENT REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=v83p0157
  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/57415873
  • ChemicalBook. (n.d.). (1H-PYRAZOL-4-YL)METHANOL synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/69519-06-8.htm
  • ChemicalBook. (n.d.). (1H-PYRAZOL-4-YL)METHANOL Synthesis Route. ChemicalBook. Available at: https://www.chemicalbook.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. Available at: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-synthesis-of-4a-a_tbl1_287978253
  • Xu, S., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: https://www.mdpi.com/1420-3049/25/23/5766
  • PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1H-pyrazol-4-ylmethanamine
  • Al-dujaili, J. H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379010/

Sources

Technical Support Center: Advanced Purification of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the advanced purification of (1H-Pyrazol-4-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Resolution and Peak Tailing in Column Chromatography on Silica Gel

Question: I am attempting to purify this compound using standard silica gel chromatography, but I'm observing significant peak tailing and poor separation of my target compound from impurities. What is causing this and how can I resolve it?

Root Cause Analysis: This is a frequent challenge when purifying basic compounds like amines on standard silica gel. The acidic nature of the silanol groups (Si-OH) on the silica surface strongly interacts with the basic amine functionality of your compound. This interaction leads to a non-uniform elution, resulting in tailing peaks and consequently, poor separation.

Solutions:

  • Mobile Phase Modification: A common and effective strategy is to add a competing base to your mobile phase. This base will interact with the acidic sites on the silica, minimizing the interaction with your target amine and allowing for a more symmetrical peak shape.

    • Recommended Additive: Triethylamine (TEA) at a concentration of 0.1-1% is a standard choice.[1]

    • Protocol:

      • Prepare your desired mobile phase (e.g., a mixture of dichloromethane and methanol).

      • Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v).

      • Equilibrate your silica gel column with this modified mobile phase before loading your sample.

      • Proceed with the chromatography as planned.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic or basic in nature.[1][2]

    • Basic Alumina: Alumina is a basic stationary phase and is often a good alternative to silica gel for the purification of basic compounds.[1][3]

    • Amine-Functionalized Silica: These columns have an amine-based stationary phase that reduces the strong interactions with the analyte, leading to improved peak shape.[1]

    • Reversed-Phase Chromatography: For polar or ionizable amines, reversed-phase chromatography with an alkaline mobile phase can be highly effective. At a higher pH, the amine is in its free-base form, increasing its lipophilicity and improving retention and separation.[1]

Issue 2: Difficulty in Removing Polar Impurities

Question: My sample of this compound is contaminated with highly polar impurities that are difficult to remove by standard chromatography. What purification strategy should I employ?

Root Cause Analysis: Highly polar impurities can be challenging to separate from a polar target compound like a dihydrochloride salt using normal-phase chromatography, as they both have a strong affinity for the stationary phase.

Solutions:

  • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[1][4] The principle lies in the ability to change the solubility of the amine by protonating or deprotonating it.

    • Protocol:

      • Dissolve the crude this compound in a suitable organic solvent.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will partition into the aqueous layer.[4]

      • Separate the aqueous layer containing your target compound.

      • To recover the free amine, basify the aqueous layer with a suitable base (e.g., NaOH) and then extract the free amine back into an organic solvent.

      • To obtain the dihydrochloride salt again, you can bubble HCl gas through the organic solution or add a solution of HCl in an organic solvent.

Issue 3: Product Decomposition During Purification

Question: I suspect my this compound is degrading during purification, leading to lower yields and the appearance of new, unidentified peaks in my analytical data. How can I prevent this?

Root Cause Analysis: Amines can be susceptible to degradation, especially at elevated temperatures or in the presence of oxygen.[2] The purification process itself, if not optimized, can contribute to this instability.

Solutions:

  • Temperature Control: Avoid excessive heat during all purification steps. If solvent removal is necessary, use a rotary evaporator at a reduced pressure and a moderate temperature.

  • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Prompt Processing: Do not let your compound sit in solution for extended periods, especially in the presence of purification media like silica gel, which can have catalytic effects.

Frequently Asked Questions (FAQs)

Q1: What is the best approach for the initial purification of crude this compound after synthesis?

A1: For a first-pass purification, an acid-base extraction is highly recommended to remove non-basic impurities.[1][4] This can be followed by recrystallization or chromatography for higher purity if needed.

Q2: Can I use recrystallization to purify this compound? What solvents are recommended?

A2: Yes, recrystallization can be an effective method for purifying amine salts. The choice of solvent is critical. You will need a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point would be to try solvent/anti-solvent systems. For a dihydrochloride salt, polar protic solvents like ethanol or methanol, with the addition of a less polar anti-solvent like ethyl acetate or diethyl ether, could be effective.[2]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method. It is crucial to use a visualization technique that is sensitive to your compound. For amines, a ninhydrin stain is specific for primary and secondary amines and will give a colored spot, which is very useful for identification.[2] UV visualization may also be possible if the pyrazole ring provides a sufficient chromophore.

Q4: I am seeing a persistent impurity in my NMR spectrum. What could it be?

A4: Common impurities in amine syntheses can include starting materials, by-products from the reaction, or residual solvents from the workup.[5][6][7][8] It is helpful to consult NMR chemical shift tables for common laboratory solvents. If the impurity is a reaction by-product, understanding the reaction mechanism can help in its identification.

Visualizing the Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude (1H-Pyrazol-4-yl)methanamine dihydrochloride acid_base Acid-Base Extraction start->acid_base Initial Cleanup analysis Purity Analysis (NMR, LC-MS) acid_base->analysis Assess Purity chromatography Column Chromatography chromatography->analysis recrystallization Recrystallization recrystallization->analysis analysis->chromatography <98% Pure & Complex Mixture analysis->recrystallization <98% Pure & Crystalline Solid final_product Pure Product analysis->final_product >98% Pure

Caption: Decision tree for selecting a purification strategy.

Quantitative Data Summary

TechniqueTypical ApplicationKey Parameters
Acid-Base Extraction Removal of neutral and acidic impuritiespH of aqueous phase, choice of organic solvent
Normal Phase Chromatography Separation of compounds with different polaritiesStationary phase (silica, alumina), mobile phase composition, additives (e.g., TEA)
Reversed-Phase Chromatography Separation of polar and ionizable compoundsC18 or other hydrophobic stationary phase, mobile phase pH
Recrystallization Final purification of solid compoundsSolvent/anti-solvent system, temperature gradient

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Molecules.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
  • Reddit. (2024, March 12). Amine workup.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog.
  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). The Journal of Organic Chemistry.
  • PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine.
  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Journal of Organic Chemistry.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

Technical Support Center: (1H-Pyrazol-4-yl)methanamine Dihydrochloride - Solution Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-Pyrazol-4-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this compound in solution. We understand that experimental reproducibility is paramount, and it begins with the stability of your reagents. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What is this compound, and why is its stability in solution a critical concern?

A1: this compound is the salt form of a parent molecule containing a pyrazole ring and a primary aminomethyl group.[1][2][3] As a dihydrochloride salt, the two basic nitrogen atoms—one on the pyrazole ring and the primary amine—are protonated. This salt form is intentionally designed to enhance stability and improve solubility in aqueous media compared to its "free base" form.[4] Stability is critical because degradation can lead to a loss of compound concentration, the formation of unknown impurities that may be reactive or interfere with assays, and ultimately, inconsistent and unreliable experimental results.

Q2: What are the primary factors that can compromise the stability of this compound in solution?

A2: The main factors are:

  • pH: This is the most critical factor. Increasing the pH will deprotonate the molecule to its more reactive free base form.

  • Oxygen: The free base form is susceptible to oxidative degradation, a common pathway for amines and electron-rich heterocyclic rings.[5][6][7]

  • Light: Many heterocyclic compounds are sensitive to photodegradation upon exposure to UV or even ambient light.[7][8]

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways.[9]

  • Contaminants: The presence of metal ions can catalyze oxidative degradation.[5][6]

Q3: How can I visually or analytically detect if my solution has degraded?

A3: Visual inspection is the first, though least sensitive, method. Look for color changes (e.g., yellowing or browning) or the formation of precipitates. However, significant degradation can occur without any visible change. For accurate assessment, analytical methods are required. A simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most reliable way to monitor the purity of your solution over time. A decrease in the main peak area and/or the appearance of new peaks are clear indicators of degradation.

Q4: What are the ideal storage conditions for a stock solution?

A4: Based on the compound's chemical nature, we recommend the following:

  • Solvent: Prepare stock solutions in a slightly acidic aqueous buffer (e.g., pH 4-6) or in anhydrous, high-purity organic solvents like DMSO.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, aliquots can be kept at 4°C for a limited time (conduct your own stability tests, but typically no more than 1-2 weeks).

  • Atmosphere: For maximum stability, especially if the free base is used or the pH is neutral, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.

  • Light: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect from light.[10]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter.

Issue 1: Precipitate Forms in My Solution After Preparation or Storage

This is a common issue that can arise from either solubility limits or chemical degradation.

  • Possible Cause A: Poor Solubility

    • Why it happens: You may have exceeded the solubility limit of the compound in your chosen solvent system. The dihydrochloride salt is generally water-soluble, but its solubility can decrease in buffers with high salt concentrations or in organic solvents.

    • Troubleshooting Steps:

      • Confirm the pH of your solution. The compound is most soluble in its protonated, salt form. Ensure your aqueous solvent is neutral or, preferably, slightly acidic (pH < 7).

      • If using a buffer, try reducing the buffer concentration.

      • Consider gentle warming or sonication to aid dissolution, but cool the solution back to room temperature to ensure it remains dissolved. If it precipitates upon cooling, the concentration is too high.

      • Prepare a more dilute stock solution.

  • Possible Cause B: Chemical Degradation

    • Why it happens: If the solution was initially clear but developed a precipitate over time, a degradation product that is less soluble than the parent compound may have formed. This is more likely if the solution was stored at a non-optimal pH or exposed to light.

    • Troubleshooting Steps:

      • Do not use the solution. The concentration of the active compound is no longer accurate.

      • Attempt to identify the precipitate. Centrifuge the sample, decant the supernatant, and dissolve the precipitate in a suitable solvent for analysis by LC-MS.

      • Review your solution preparation and storage protocol. The most likely cause is a pH shift upwards. Ensure you are using a buffered system if you need to control the pH.

Issue 2: My Experiments Yield Inconsistent Results or Show a Loss of Compound Activity

This is a classic sign of chemical instability. The troubleshooting workflow below can help pinpoint the cause.

G Start Inconsistent Results or Loss of Activity Check_pH Is the solution pH > 6.5? Start->Check_pH Check_O2 Was the solution prepared with degassed solvents and stored under inert gas? Check_pH->Check_O2 No Cause_pH Root Cause: Deprotonation to reactive free base. Check_pH->Cause_pH Yes Check_Light Was the solution protected from light (amber vial)? Check_O2->Check_Light Yes Cause_O2 Root Cause: Oxidative degradation. Check_O2->Cause_O2 No Final_Check Was the solution subjected to multiple freeze-thaw cycles? Check_Light->Final_Check Yes Cause_Light Root Cause: Photodegradation. Check_Light->Cause_Light No Cause_FreezeThaw Root Cause: Accelerated degradation or precipitation from cycles. Final_Check->Cause_FreezeThaw Yes Solution_pH Solution: Use acidic buffer (pH 4-6). Prepare fresh solutions. Cause_pH->Solution_pH Solution_O2 Solution: Follow Protocol 2 for degassing. Store under Argon/Nitrogen. Cause_O2->Solution_O2 Solution_Light Solution: Use amber vials or wrap in foil. Cause_Light->Solution_Light Solution_FreezeThaw Solution: Prepare single-use aliquots. Cause_FreezeThaw->Solution_FreezeThaw

Caption: Troubleshooting workflow for inconsistent experimental results.

Part 3: Key Protocols & Methodologies

Adherence to validated protocols is the best way to ensure stability.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)

This protocol is designed to maintain the compound in its stable protonated state.

  • Preparation of Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 5.0 using citric acid or sodium hydroxide. Filter through a 0.22 µm filter.

  • Weighing Compound: Accurately weigh out 1.70 mg of this compound (MW: 170.04 g/mol ).[2] Perform this in a controlled environment to minimize moisture absorption.

  • Dissolution: Add the compound to a sterile, amber 1.5 mL microcentrifuge tube. Add 1.0 mL of the pH 5.0 citrate buffer to the solid.

  • Mixing: Vortex gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Aliquoting & Storage: Dispense into single-use aliquots (e.g., 50 µL) in sterile, amber microcentrifuge tubes. Store immediately at -80°C. For short-term use (1-2 weeks), store aliquots at 4°C.

Protocol 2: Procedure for Degassing Solvents

This procedure minimizes dissolved oxygen to prevent oxidative degradation.

  • Choose a Method:

    • Method A (Sparge with Inert Gas): Place your solvent in a flask with a stir bar. Insert a long Pasteur pipette or needle connected to a source of inert gas (argon or nitrogen) so it reaches the bottom of the solvent. Bubble the gas through the solvent for 20-30 minutes while stirring gently.

    • Method B (Freeze-Pump-Thaw): This is more rigorous. Freeze the solvent in a suitable flask using liquid nitrogen. Once frozen, apply a high vacuum to remove gases from the headspace. Close the flask to the vacuum and allow the solvent to thaw. Repeat this cycle 3-4 times.

  • Maintain Inert Atmosphere: After degassing, keep the solvent under a positive pressure of the inert gas until it is used. Use the degassed solvent immediately to prepare your stock solution.

Protocol 3: Simple HPLC-UV Method for Purity Assessment

Use this method to establish a baseline purity and monitor stability over time.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Dilute your stock solution to a final concentration of ~0.1 mg/mL using Mobile Phase A.

  • Inject and run the gradient.

  • The main peak for the compound should be sharp and symmetrical. Record the retention time and peak area.

  • The appearance of new peaks or a reduction in the main peak's area-% indicates degradation.

Part 4: Technical Deep Dive - The Chemistry of Stability

Understanding the molecule's structure is key to predicting its behavior. The dihydrochloride salt form is stable due to the protonation of its two basic centers.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Stable [Compound]-2H⁺·2Cl⁻ (Dihydrochloride Salt) - Stable - Water Soluble Reactive [Compound] (Free Base) - Less Stable - Prone to Oxidation - Lower Water Solubility Stable->Reactive + 2 OH⁻ Reactive->Stable + 2 H⁺ G Parent (1H-Pyrazol-4-yl)methanamine (Free Base Form) Oxidation Oxidation Products (e.g., imines, aldehydes) Parent->Oxidation O₂ / Metal Ions Photo Photodegradation Products (e.g., dimers, ring-opened species) Parent->Photo UV/Light Polymer Polymerization/ Oligomerization Parent->Polymer High Concentration/ Reactive Conditions

Caption: Postulated degradation pathways for the free base form.

By controlling the solution environment—maintaining a low pH, excluding oxygen, and protecting from light—you effectively "lock" the molecule in its stable dihydrochloride form and prevent these degradation pathways from occurring.

References

  • Nitsche, C. et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
  • Asbi, A. & Sapkal, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Process Group. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process.
  • Lervik, A. S. et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Bentouhami, E. et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • Solubility of Things. (n.d.). Pyrazole.
  • Sulphur Experts. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube.
  • Vevelstad, S. J. et al. (2013). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate.
  • PBM, R. S. et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation.
  • Pharmacy 180. (n.d.). Drug degradation pathways.
  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride.
  • PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine.
  • Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Pyrazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your pyrazole synthesis experiments in a question-and-answer format.

Q1: My Knorr synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is giving a mixture of regioisomers. How can I improve the regioselectivity?

A1: This is a classic challenge in pyrazole synthesis stemming from the two electrophilic carbonyl centers of the dicarbonyl compound.[1][2][3][4] The nucleophilic attack from the substituted hydrazine can occur at either carbonyl, leading to two different pyrazole products. The key to controlling this lies in manipulating the electronic and steric environment of the reaction.

Causality and Strategic Solutions:

  • Kinetic vs. Thermodynamic Control: The reaction can be influenced by whether it is under kinetic (product distribution determined by reaction rates) or thermodynamic (product distribution determined by product stability) control.[5][6][7][8][9] At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that forms faster. At higher temperatures, an equilibrium might be established, favoring the more stable thermodynamic product.

  • Solvent Effects: The choice of solvent is critical. Non-nucleophilic, polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[1] These solvents can stabilize intermediates through hydrogen bonding without competing with the hydrazine as a nucleophile, unlike protic solvents such as ethanol.[1]

  • pH Control: The pH of the reaction medium can significantly influence the outcome. Acid catalysis is often employed in the Knorr synthesis to facilitate both the initial imine formation and the subsequent cyclization.[10][11][12] By carefully adjusting the pH, you can modulate the reactivity of the two carbonyl groups and the nucleophilicity of the hydrazine nitrogens, thereby favoring the formation of one regioisomer.[2]

  • Steric and Electronic Tuning: Introducing bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyls, thus favoring attack at the less hindered site.[2] Similarly, strong electron-withdrawing or electron-donating groups can alter the electrophilicity of the carbonyl carbons, creating an electronic bias for the nucleophilic attack.

Troubleshooting Workflow for Regioselectivity:

G start Low Regioselectivity Observed solvent Modify Solvent System (e.g., EtOH to TFE/HFIP) start->solvent ph Adjust Reaction pH (Acidic vs. Neutral) start->ph temp Vary Reaction Temperature (Kinetic vs. Thermodynamic Control) start->temp reagents Modify Starting Materials (Introduce Steric/Electronic Bias) start->reagents outcome Improved Regioselectivity solvent->outcome ph->outcome temp->outcome reagents->outcome

Caption: Troubleshooting workflow for improving regioselectivity.

Q2: I'm synthesizing a pyrazole from an α,β-unsaturated ketone and hydrazine, but I'm isolating a pyrazoline as the major product. How can I promote aromatization to the pyrazole?

A2: The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[2][13][14] If you are isolating the pyrazoline, it indicates that the final aromatization step is not occurring efficiently under your current reaction conditions.

Strategies for Promoting Aromatization:

  • In-situ Oxidation: The most common approach is to include an oxidizing agent in the reaction mixture to facilitate the in-situ oxidation of the pyrazoline intermediate. Common oxidizing agents for this purpose include:

    • Copper(II) salts (e.g., Cu(OTf)₂)[13]

    • Iodine

    • Oxygen (air) bubbled through the reaction mixture, sometimes in the presence of a catalyst.

  • Choice of Hydrazine Derivative: The nature of the hydrazine can influence the ease of aromatization. In some cases, using a hydrazine derivative with a good leaving group on one of the nitrogens can facilitate a spontaneous elimination to form the pyrazole.

  • Reaction Conditions: Higher reaction temperatures and longer reaction times can sometimes promote spontaneous aromatization, although this may also lead to the formation of other side products.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole with In-situ Oxidation [13]

  • Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1 mmol) and the substituted hydrazine (1.2 mmol) in a suitable solvent (e.g., acetic acid).

  • Catalyst Addition: Add a catalytic amount of copper triflate (Cu(OTf)₂).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture and pour it into water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Q3: During my pyrazole synthesis, I'm observing a significant amount of an N-acylated byproduct. What is the cause and how can I prevent it?

A3: The formation of an N-acylated byproduct can occur if your reaction conditions or starting materials allow for the acylation of the pyrazole nitrogen.[15][16][17] This is particularly common when using acylhydrazides as the hydrazine source or if there are acylating agents present in the reaction mixture.

Minimizing N-Acylation:

  • Control of Acylating Species: If using an acylhydrazide, the reaction conditions should be optimized to favor cyclization over intermolecular acylation. This can sometimes be achieved by controlling the stoichiometry of the reactants and the reaction temperature.

  • Protecting Groups: If the pyrazole nitrogen's reactivity is a persistent issue, consider a synthetic route that utilizes a protecting group on the nitrogen, which can be removed in a subsequent step.

  • Alternative Reagents: If possible, consider using a non-acylated hydrazine derivative to avoid this side reaction altogether.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the most common methods for pyrazole synthesis? The most prevalent methods include the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl with a hydrazine), the Paal-Knorr synthesis (similar to Knorr but specifically for pyrroles, though the term is sometimes used interchangeably), and the reaction of α,β-unsaturated carbonyl compounds with hydrazines.[4][11][12][14][18][19][20][21][22][23][24]
How can I monitor the progress of my pyrazole synthesis? Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product.[19][25] For more quantitative analysis and to identify intermediates, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-line Fourier Transform Infrared (FT-IR) spectroscopy can be employed.[26][27]
What are the best practices for purifying pyrazole compounds? Purification strategies depend on the properties of the specific pyrazole derivative. Recrystallization is a common and effective method for solid products.[28][29] Column chromatography on silica gel is also widely used, though for basic pyrazoles, it may be necessary to deactivate the silica gel with a base like triethylamine to prevent product loss.[28] Acid-base extraction can also be a useful technique for separating pyrazoles from neutral impurities.[30][31]
Are there any "green" or more environmentally friendly methods for pyrazole synthesis? Yes, there is growing interest in developing more sustainable synthetic methods. This includes the use of microwave irradiation, ultrasound, and mechanochemical synthesis (ball milling), which can reduce reaction times, lower energy consumption, and minimize the use of hazardous solvents.[17][32] The use of greener solvents like water or glycerol is also being explored.[17]

Visualizing Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.

Knorr Pyrazole Synthesis Mechanism:

G 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine - H2O Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack Pyrazole Pyrazole Cyclized Intermediate->Pyrazole - H2O (Aromatization)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

References

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed.
  • dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined - Analytical Methods - The Royal Society of Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing).
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Unit 4 Pyrazole | PDF - Slideshare.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
  • A mechanism of pyrazole forming reaction | Download Scientific Diagram - ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central.
  • Pyrrole synthesis - Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis - Chem Help ASAP.
  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
  • Facile scalable reduction of N-acylated dihydropyrazoles - PubMed.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • Paal–Knorr synthesis - Wikipedia.
  • 4 - Organic Syntheses Procedure.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing).
  • Thermodynamic and kinetic reaction control - Wikipedia.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PubMed Central.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC - NIH.
  • Synthesis of N-acetyl pyrazole and its analogues | Request PDF - ResearchGate.
  • New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC - NIH.
  • New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking | ACS Omega - ACS Publications.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
  • Efficient Synthesis and Comprehensive Characterization of bis -Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate.

Sources

Technical Support Center: Optimization of N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial synthetic transformation. N-alkylated pyrazoles are privileged scaffolds in a vast array of biologically active molecules, and their synthesis is a cornerstone of modern drug discovery.[1] However, the inherent tautomerism of the pyrazole ring often leads to challenges in achieving regioselectivity, resulting in mixtures of N1 and N2 alkylated isomers.[2]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reagents and conditions for pyrazole N-alkylation.

Q1: What are the most common methods for the N-alkylation of pyrazoles?

The N-alkylation of pyrazoles is typically achieved by deprotonating the pyrazole N-H with a base to form a nucleophilic pyrazolate anion, which then undergoes an SN2 reaction with an alkylating agent. The most prevalent methods include:

  • Classical Base-Mediated Alkylation: This involves using a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic solvent like DMF, acetonitrile, or THF, followed by the addition of an alkyl halide.[3]

  • Phase-Transfer Catalysis (PTC): This technique is highly effective, especially for reactions involving a solid base (like KOH) and a liquid alkylating agent. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between reactants in different phases, often allowing for milder conditions and even solvent-free reactions.[4][5]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[6]

  • Acid-Catalyzed Methods: While less common, certain electrophiles like trichloroacetimidates can be used for N-alkylation under Brønsted acid catalysis, offering an alternative to base-mediated pathways.[7][8]

Q2: How do I choose the right base for my reaction?

The choice of base is critical and depends on the acidity of your pyrazole and the reactivity of the alkylating agent.

Base Typical Solvent Strength (pKa of Conj. Acid) Key Considerations & Rationale
NaH DMF, THF~36A very strong, non-nucleophilic base. Use for less acidic pyrazoles or when complete deprotonation is required. It is often used at 0°C to control the initial exothermic reaction.[9]
K₂CO₃, Cs₂CO₃ Acetonitrile, Acetone~10.3 (for HCO₃⁻)Milder, safer, and more economical bases. Highly effective for pyrazoles activated with electron-withdrawing groups. Cesium carbonate is often more effective due to the "cesium effect," which involves better solvation of the cation and a more "naked," reactive pyrazolate anion.[3][10]
KOH, NaOH Toluene, Dichloromethane (with PTC)~15.7Strong bases typically used under phase-transfer conditions. Solid, powdered KOH is often used in solvent-free PTC reactions.[5][6]
DBU Acetonitrile, DMF~13.5A strong, non-nucleophilic organic base. Useful when inorganic bases are incompatible with the substrate or desired solubility.

Q3: What factors determine the regioselectivity (N1 vs. N2 alkylation)?

Controlling regioselectivity is the central challenge in the alkylation of unsymmetrical pyrazoles. The outcome is a delicate balance of several factors:

  • Steric Hindrance: This is often the dominant factor. Alkylation generally occurs at the less sterically hindered nitrogen atom. A bulky substituent at the C3 (or C5) position will strongly direct the incoming alkyl group to the N1 position.[3][7][11]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms in the pyrazolate anion, though this effect is often secondary to sterics.[3][12]

  • Reaction Conditions: The choice of solvent, base (and its counter-ion), and temperature can modulate the regioselectivity. For instance, different bases can lead to different ratios of isomers.[3]

  • Alkylating Agent: The structure of the alkylating agent itself can play a role. For example, computational studies have shown that an alkylating agent capable of hydrogen bonding can reverse the selectivity compared to a simple alkyl halide.[13] Recently, the use of sterically bulky α-halomethylsilanes has been shown to dramatically improve N1 selectivity.[14][15][16]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion

Q: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the possible causes and solutions?

  • Insufficient Base Strength: The pKa of your pyrazole's N-H may be higher than anticipated. If you are using a mild base like K₂CO₃, consider switching to a stronger base such as NaH or using KOH under PTC conditions.

  • Poor Reagent Quality:

    • Base: Sodium hydride can be easily passivated by oxidation. Ensure you are using fresh, reactive NaH (gray powder, not white).

    • Solvent: Anhydrous conditions are crucial, especially when using NaH. Ensure your solvent (e.g., DMF, THF) is thoroughly dried, as water will quench the base.

    • Alkylating Agent: Verify the purity of your alkylating agent. Degradation can reduce its effective concentration.

  • Low Reaction Temperature: Many N-alkylation reactions require heating. If the reaction is sluggish at room temperature, try increasing the temperature to 60-80°C or consider using microwave heating.[6]

  • Inadequate Mixing: Particularly in heterogeneous reactions (e.g., K₂CO₃ in acetonitrile), vigorous stirring is essential to ensure efficient interaction between the pyrazole, base, and alkylating agent.

Problem 2: Poor Regioselectivity

Q: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired product?

This is the most common issue. The key is to amplify the subtle differences between the two nitrogen environments.

  • Maximize Steric Effects: If your desired isomer is the one formed by attack at the less hindered nitrogen, consider using a bulkier alkylating agent. While this may not be an option for your target molecule, a temporary bulky directing group on the alkylating agent (like a trialkylsilyl group) can be effective.[15][17]

  • Change the Base/Solvent System: The regioselectivity can be highly dependent on the reaction conditions.[3]

    • A common strategy to favor the N1 isomer (when C5 is unsubstituted and C3 is substituted) is to use a milder base like K₂CO₃ in a polar aprotic solvent like DMSO or acetonitrile.[18]

    • Switching from NaH/DMF to K₂CO₃/MeCN, or vice-versa, can sometimes invert or significantly alter the isomer ratio.[3]

  • Consider Phase-Transfer Catalysis (PTC): PTC can sometimes offer different selectivity compared to homogeneous conditions. The combination of a solid base (KOH) and a catalyst like TBAB creates a unique reaction environment at the phase interface.[5]

  • Protecting Group Strategy: If all else fails, a protecting group strategy may be necessary. For example, selective protection of one nitrogen, alkylation of the other, and subsequent deprotection can provide access to a single isomer, although this adds steps to the synthesis.

G cluster_input Starting Point cluster_strategy Optimization Strategies cluster_actions Specific Actions Problem Poor Regioselectivity (Mixture of N1/N2 Isomers) Sterics Modify Sterics Problem->Sterics Conditions Alter Reaction Conditions Problem->Conditions Protect Use Protecting Group Problem->Protect Bulky_Agent Use Bulkier Alkylating Agent (e.g., R-CH₂-SiR₃) Sterics->Bulky_Agent Amplify steric bias Change_Base Switch Base (e.g., NaH -> K₂CO₃) Conditions->Change_Base Modulate ion pairing Change_Solvent Switch Solvent (e.g., DMF -> MeCN/DMSO) Conditions->Change_Solvent Alter solvation Use_PTC Employ Phase-Transfer Catalysis (PTC) Conditions->Use_PTC Change reaction interface Protect_Deprotect Protect -> Alkylate -> Deprotect Protect->Protect_Deprotect Last resort for recalcitrant cases

Problem 3: Side Reactions and Impurity Formation

Q: I'm observing unexpected byproducts. What could they be and how can I prevent them?

  • Dialkylation: If an excess of the alkylating agent is used or if the reaction is run for too long, dialkylation can occur, leading to a charged pyrazolium salt. Use a slight excess (1.05-1.2 equivalents) of the alkylating agent and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

  • O-Alkylation or C-Alkylation: If your pyrazole contains other nucleophilic sites (e.g., a hydroxyl group, or an activated carbon), competitive alkylation can occur.

    • Solution: Protect other nucleophilic functional groups before performing the N-alkylation.

  • Alkylating Agent Decomposition: Some alkylating agents, particularly benzyl bromides, can be sensitive to strong bases and can decompose or self-react.[5]

    • Solution: Add the alkylating agent slowly, perhaps at a lower temperature, after the pyrazole has been fully deprotonated. Using a milder base like K₂CO₃ can also mitigate this issue.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: N-Alkylation using NaH in DMF

This method is suitable for a wide range of pyrazoles, particularly those that are less acidic.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the substituted pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Cool the mixture back to 0°C and add the alkylating agent (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50-60°C).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G Start Pyrazole + DMF in Flask (Ar) Cool_0C_1 Cool to 0°C Start->Cool_0C_1 Add_NaH Add NaH (1.2 eq) (H₂ evolves) Cool_0C_1->Add_NaH Stir_Deprotonate Stir 30 min @ 0°C, then 30 min @ RT Add_NaH->Stir_Deprotonate Cool_0C_2 Cool to 0°C Stir_Deprotonate->Cool_0C_2 Add_RX Add Alkyl Halide (1.1 eq) Cool_0C_2->Add_RX React Stir @ RT or Heat (Monitor by TLC/LCMS) Add_RX->React Quench Quench w/ sat. aq. NH₄Cl React->Quench End Workup & Purification Quench->End

Protocol 2: N-Alkylation using K₂CO₃ in Acetonitrile

This is a milder, safer, and often more regioselective method for pyrazoles bearing electron-withdrawing groups.

  • Preparation: To a round-bottom flask, add the substituted pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and acetonitrile to a concentration of 0.2-0.5 M.

  • Alkylation: Add the alkylating agent (1.1-1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be used directly or purified further by flash column chromatography or recrystallization.

Protocol 3: Phase-Transfer Catalysis (PTC) N-Alkylation

This protocol is excellent for its mild conditions and operational simplicity, and can sometimes be performed without a solvent.[5][6]

  • Preparation: In a round-bottom flask, mix the pyrazole (1.0 eq), powdered potassium hydroxide (KOH, 3.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).

  • Solvent (Optional): If a solvent is used, add toluene or dichloromethane. For solvent-free conditions, proceed to the next step.[4]

  • Alkylation: Add the alkylating agent (1.1 eq) to the mixture.

  • Reaction: Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for 1-6 hours, monitoring by TLC.

  • Work-up: Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
  • Kudyakova, Y. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
  • Díez-Barra, E., et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis. Synthetic Communications.
  • Kudyakova, Y. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • Norman, N. J., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Fustero, S., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (2022). Pharmaguideline.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2014). ResearchGate.
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications.
  • Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020). Europe PMC.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications.

Sources

Understanding the degradation pathways of (1H-Pyrazol-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-Pyrazol-4-yl)methanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions to common experimental challenges but also the scientific rationale behind the recommended actions. Our approach is grounded in established principles of chemical stability testing, ensuring the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My assay results for this compound show a decrease in potency over a short period, even under standard laboratory conditions. What could be the cause?

A1: A rapid loss of potency suggests that your compound may be sensitive to ambient environmental conditions. Several factors could be at play:

  • Hygroscopicity: The dihydrochloride salt form can be hygroscopic, absorbing moisture from the atmosphere. This can lead to hydrolysis of the compound, even in its solid state. Ensure the compound is stored in a desiccator with a suitable drying agent.

  • Photosensitivity: Although the pyrazole ring is relatively stable, exposure to light, especially UV wavelengths, can sometimes induce degradation.[1][2][3] It is recommended to store the compound in an amber vial or otherwise protected from light.

  • Oxidative Degradation: The methanamine group can be susceptible to oxidation. If the storage container is not airtight, atmospheric oxygen could be contributing to degradation. Consider purging the container with an inert gas like nitrogen or argon before sealing.

Q2: I am performing forced degradation studies as per ICH guidelines, but I am not observing significant degradation under acidic or basic conditions. Is this expected?

A2: While many compounds are susceptible to acid and base hydrolysis, the stability of this compound in these conditions can be influenced by several factors:

  • Intrinsic Stability: The pyrazole ring itself is an aromatic heterocycle and can be quite stable to hydrolysis. The primary site for hydrolysis would likely be the methanamine side chain, but this linkage is generally more stable than, for example, an ester or amide bond.[4][5]

  • Insufficient Stress: The ICH guidelines recommend targeting 5-20% degradation.[6][7] If you are not seeing degradation, the stress conditions may not be severe enough. Consider increasing the temperature (e.g., up to 80°C), extending the exposure time, or using a higher concentration of acid or base.[7] However, be cautious not to use conditions that would cause complete decomposition, as this would not be informative.

  • Solubility Issues: Ensure that your compound is fully dissolved in the acidic or basic medium. Poor solubility will limit the exposure of the molecule to the stressor. You may need to use a co-solvent, but be sure to run a control with the co-solvent alone to ensure it is not causing degradation.

Q3: My HPLC chromatogram shows several new peaks after oxidative stress testing with hydrogen peroxide. How can I identify these degradation products?

A3: The appearance of new peaks is the expected outcome of a successful forced degradation study. To identify these products, a systematic approach is required:

  • LC-MS/MS Analysis: This is the most powerful tool for identifying unknown degradation products.[8][9] The mass-to-charge ratio (m/z) of the parent ion will give you the molecular weight of the degradant. The fragmentation pattern (MS/MS) will provide structural information that can be used to elucidate the structure of the degradation product.[9]

  • Plausible Degradation Pathways: Based on the structure of this compound, you can hypothesize potential degradation products. For example, oxidation could lead to the formation of an N-oxide on the pyrazole ring, hydroxylation of the pyrazole ring, or oxidation of the aminomethyl side chain to an aldehyde or carboxylic acid.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradation products, further aiding in their identification.

  • NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy can provide definitive structural elucidation.[12][13][14][15]

Q4: I am observing peak tailing and poor resolution in my HPLC method for analyzing the degradation samples. How can I improve the chromatography?

A4: Peak tailing and poor resolution are common issues when developing a stability-indicating method. Here are some troubleshooting steps:

  • Optimize Mobile Phase pH: The compound has a basic amine group, which will be protonated at low pH. Operating the mobile phase at a low pH (e.g., 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid can improve peak shape by ensuring the analyte is in a single ionic form.[16][17]

  • Choice of Column: A C18 column is a good starting point.[16][17][18] However, if you are still having issues, consider a column with a different stationary phase, such as a C8 or a phenyl column. Also, ensure your column is not degraded from previous use.

  • Adjust Mobile Phase Composition: Varying the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous buffer can significantly impact resolution. A shallower gradient or an isocratic elution may be necessary to separate closely eluting peaks.

  • Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reduce viscosity, but be mindful that it could also cause on-column degradation if your compound is thermally labile.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in a Control Sample
Symptom Potential Cause Troubleshooting Steps
Degradation observed in the control sample (no stressor applied).Contaminated glassware or solvent.1. Use fresh, HPLC-grade solvents. 2. Thoroughly clean all glassware with a suitable solvent and dry completely. 3. Run a blank (solvent only) to check for contamination.
Unstable formulation or solution.1. Check the pH of your solution. 2. Assess the compatibility of your compound with any excipients or buffers used. 3. Prepare fresh solutions immediately before analysis.
On-column degradation.1. Lower the column temperature. 2. Use a mobile phase with a more neutral pH if possible. 3. Check for active sites on the column by injecting a standard known to be sensitive to such interactions.
Guide 2: Elucidating the Structure of a Major Degradation Product
Step Action Rationale
1. Preliminary Analysis Run the degraded sample on an LC-MS system.To obtain the molecular weight and initial fragmentation data of the unknown peak.[8][9]
2. High-Resolution Analysis If available, use a Q-TOF or Orbitrap mass spectrometer.To determine the elemental composition from the accurate mass measurement.
3. Propose Structures Based on the mass difference from the parent compound and known reactivity of pyrazoles, propose potential structures.For example, a +16 Da mass shift suggests oxidation.
4. MS/MS Fragmentation Compare the fragmentation pattern of the degradation product with that of the parent compound.Common fragments can help identify which part of the molecule has been modified.
5. Isolation and NMR If the degradation product is present in sufficient quantity, isolate it using preparative HPLC.To obtain definitive structural information from 1H, 13C, and 2D NMR experiments.[12]

Visualizing Degradation Pathways and Workflows

Proposed Oxidative Degradation Pathway

G parent (1H-Pyrazol-4-yl)methanamine dp1 N-Oxide Derivative (+16 Da) parent->dp1 N-oxidation dp2 Hydroxylated Pyrazole (+16 Da) parent->dp2 C-hydroxylation dp3 Aldehyde Derivative (-1 Da) parent->dp3 Deamination/Oxidation dp5 Ring-Opened Product parent->dp5 Ring Cleavage dp4 Carboxylic Acid Derivative (+14 Da) dp3->dp4 Further Oxidation

Caption: Potential oxidative degradation pathways for (1H-Pyrazol-4-yl)methanamine.

Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/DAD (Quantify Degradation) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B light exposure) Photo->HPLC Analyze Samples LCMS LC-MS/MS (Identify Degradants) HPLC->LCMS If degradation > 5% NMR NMR (Structure Elucidation) LCMS->NMR For definitive structure Start Prepare Stock Solution of This compound Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Thermal Expose to Start->Photo Expose to

Caption: A typical experimental workflow for forced degradation studies.

References

  • Forced Degradation Studies. MedCrave online. Published December 14, 2016.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Published November 5, 2025.
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • ICH GUIDELINES: STRESS DEGRAD
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Published October 1, 2009.
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
  • Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. PubMed.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. Wiley Online Library.
  • of identified structures of TPs from the degradation of pyrazolones by UV.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Published January 22, 2016.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
  • Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. Published March 31, 2010.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.

Sources

A Researcher's Guide to Troubleshooting Experiments with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole-based research. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges when working with the versatile pyrazole scaffold. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experiments. This guide is structured to follow a typical experimental workflow, from synthesis and handling to biological evaluation.

Section 1: Synthesis and Reaction Work-up

The construction of the pyrazole ring, while well-established, is fraught with potential pitfalls, particularly concerning regioselectivity and side-product formation.

Q1: I'm performing a Knorr synthesis with an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I improve the selectivity for my desired product?

This is the most common challenge in pyrazole synthesis.[1] The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different pyrazole products, often resulting in difficult purification and reduced yields.[1] The regioselectivity is governed by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups.

Causality & Solution:

The key is to exploit the electronic and steric differences between the two carbonyl carbons. One of the most effective strategies is solvent selection.

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance regioselectivity.[1] These solvents stabilize the key hemiaminal intermediate through hydrogen bonding, amplifying the intrinsic electronic differences between the carbonyls and favoring attack at the more electrophilic center.

  • pH Control: Adjusting the reaction pH can also steer the outcome. Acidic conditions can protonate a specific carbonyl, altering its reactivity and favoring the formation of one regioisomer, while neutral or basic conditions may favor the other.[1]

  • Structural Modification: If possible, modifying the starting materials can provide a strong bias. Introducing a bulky substituent near one carbonyl will sterically hinder the approach of the hydrazine, directing it to the other carbonyl.[1]

Q2: My reaction of an α,β-unsaturated carbonyl with hydrazine is yielding a pyrazoline as the major side product, not the aromatic pyrazole. What's going wrong?

This issue arises because the reaction proceeds through a pyrazoline intermediate. The final, and sometimes sluggish, step is the oxidation of this intermediate to the thermodynamically stable aromatic pyrazole.

Causality & Solution:

Your reaction conditions are likely not conducive to the final oxidation step. To drive the reaction to completion, you must facilitate this dehydrogenation.

  • In-Situ Oxidation: The simplest method is to ensure an oxidant is present. Often, just heating the pyrazoline intermediate in DMSO under an oxygen atmosphere is sufficient to promote oxidation to the pyrazole.[2]

  • Adding an Oxidizing Agent: If air/DMSO is insufficient, stronger oxidizing agents can be used. Common choices include bromine (Br₂), iodine (I₂), or potassium permanganate (KMnO₄). These should be added after the initial cyclization is complete.

  • Microwave-Assisted Synthesis: Microwave irradiation can be highly effective. The high temperatures achieved can accelerate the elimination/oxidation step, often leading to higher yields of the desired pyrazole in shorter reaction times.[3]

Section 2: Purification and Analysis

The unique physicochemical properties of pyrazoles, including their basicity and potential for hydrogen bonding, can present challenges during purification and characterization.

Q3: My pyrazole derivative has poor solubility and precipitates during aqueous work-up or on my silica column. How can I purify it effectively?

Poor solubility is a frequent obstacle, especially for crystalline pyrazole derivatives with multiple aromatic rings.[4][5] This can lead to product loss during extraction and poor separation during chromatography.

Causality & Solution:

The weak basicity of the pyrazole ring (pKa ~2.5) is the key to solving this problem.[6] By manipulating the pH, you can convert the neutral, often insoluble, pyrazole into a much more soluble salt.

Experimental Protocol: Purification of a Poorly Soluble Basic Pyrazole

  • Acidic Extraction: During the aqueous work-up, instead of using water or brine, extract your crude product with dilute aqueous acid (e.g., 1M HCl). Your basic pyrazole will be protonated to form the hydrochloride salt, which will dissolve in the aqueous layer. Non-basic impurities will remain in the organic layer and can be separated.

  • Liberate the Free Base: Collect the acidic aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH > 8). Your neutral pyrazole compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Chromatography Adjustment: If column chromatography is still necessary, poor solubility can be managed.

    • Deactivate Silica: For basic pyrazoles, silica gel can be "deactivated" by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~1%) or ammonia. This neutralizes the acidic silanol groups, preventing strong adsorption and tailing of your basic compound.[4]

    • Solvent System Modification: Use a stronger, more polar eluent system or add a co-solvent.

Data Table: Solvent Systems for Poorly Soluble Pyrazoles

ProblemPrimary Organic SolventRecommended Co-SolventRationale
Precipitation in Hexane/EtOAcEthyl Acetate (EtOAc)Dichloromethane (DCM) or Tetrahydrofuran (THF)Increases the overall polarity of the mobile phase to maintain solubility.
Streaking on TLC PlateDichloromethane (DCM)Methanol (MeOH)A small percentage of MeOH (1-5%) can significantly increase eluting power.
Compound Stuck at OriginEthyl Acetate (EtOAc)Add 1% Triethylamine (TEA) or Acetic Acid (AcOH)TEA neutralizes acidic silica for basic compounds; AcOH helps elute acidic compounds.

G start Compound Precipitates During Aqueous Work-up q1 Is the pyrazole thermally stable? start->q1 sol1 Perform Hot Extraction q1->sol1 Yes q2 Is the pyrazole weakly basic? q1->q2 No sol2 Acidify Aqueous Layer (e.g., 1M HCl) to Solubilize q2->sol2 Yes sol3 Increase Volume of Organic Solvent q2->sol3 No sol4 Switch to a Solvent with Higher Solubility (e.g., DCM, THF) sol3->sol4

Caption: Workflow for diagnosing and solving ambiguous pyrazole NMR spectra.

Section 3: Biological Assays and Screening

The transition from a pure compound to a biological assay introduces new variables that can affect the reliability and reproducibility of your data.

Q5: My pyrazole-based inhibitor shows inconsistent IC₅₀ values between experiments. What could be the cause?

Inconsistent biological data is a major hurdle in drug development. For pyrazole compounds, the primary culprits are often poor aqueous solubility and compound stability in the assay medium. [5][7] Causality & Solution:

  • Solubility in Assay Buffer: Many pyrazole derivatives are lipophilic and have very low solubility in aqueous buffers. [6]If your compound precipitates in the assay plate, its effective concentration will be much lower than intended, leading to artificially high and variable IC₅₀ values.

    • Verification: Before a large screen, perform a simple solubility test. Prepare your highest stock concentration in the final assay buffer and visually inspect for precipitation after incubation under assay conditions (e.g., 37 °C for 1 hour).

    • Solution: Use a co-solvent like DMSO, but keep the final concentration as low as possible (typically <0.5%) as it can have its own biological effects. If solubility is still an issue, formulation strategies using cyclodextrins or other solubilizing agents may be necessary.

  • Compound Stability: Pyrazoles can be susceptible to degradation, especially under specific pH or oxidative conditions. [8]The hydrazinyl group, if present, is particularly prone to oxidation. [8] * Verification: Incubate your compound in the assay buffer for the full duration of the experiment. Re-analyze the sample by HPLC or LC-MS to check for the appearance of degradation products.

    • Solution: If degradation is observed, consider modifying the assay protocol to shorten incubation times or adjust the buffer composition. Ensure all stock solutions are stored properly.

Data Table: Recommended Storage Conditions for Pyrazole Compounds

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term); -20°C or below (long-term)Reduces the rate of chemical degradation. [8]
Atmosphere Store under an inert gas (Argon or Nitrogen)Protects against oxidation, especially for hydrazine-containing pyrazoles. [8]
Light Store in an amber vial or protect from lightPrevents light-induced degradation. [8]
Moisture Store in a desiccated, tightly sealed containerPrevents hydrolysis and other moisture-promoted degradation pathways. [8]
Solutions Not recommended for long-term storageSolvent-mediated degradation is a significant risk. If necessary, use a dry, aprotic solvent and store at -80°C under inert gas for short periods. [8]
Section 4: Frequently Asked Questions (FAQs)
  • Q: What are the key safety precautions for handling pyrazoles? A: Always work in a well-ventilated area, preferably a chemical fume hood. [9]Wear appropriate personal protective equipment (PPE), including chemical safety goggles, compatible gloves, and a lab coat. [9][10]Avoid creating dust or aerosols. [11]Pyrazole itself is harmful if swallowed and toxic in contact with skin. [12]

  • Q: The N-H proton in my ¹H NMR is extremely broad or invisible. Is it gone? A: No, this is very common. The broadening is due to rapid chemical exchange with other pyrazole molecules or trace amounts of water in the solvent. [13]The signal can become so broad that it merges with the baseline. In protic solvents like D₂O or CD₃OD, the proton will exchange completely and you will not see a signal. [13]

  • Q: Can I predict the regioselectivity of my pyrazole synthesis? A: Yes, computational modeling and in-silico tools can be highly effective in predicting the outcome of pyrazole synthesis and understanding the binding mechanisms of pyrazole-based inhibitors, providing a cost-effective strategy to guide experimental work. [14]

References
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis. [Link]
  • Pyrazole - Solubility of Things. Solubility of Things. [Link]
  • 4-nitro-1H-pyrazole - Solubility of Things. Solubility of Things. [Link]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Link]
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC - NIH. [Link]
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. SciELO. [Link]
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
  • Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
  • A GENERAL AND REGIOSPECIFIC SYNTHESIS OF 1,3,4,5-TETRASUBSTITUTED PYRAZOLES. Organic Syntheses Procedure. [Link]
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]
  • Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' deriv
  • synthesis of pyrazoles. YouTube. [Link]
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • The 1H NMR spectrum of pyrazole in a nematic phase. Taylor & Francis Online. [Link]
  • Molecules | Special Issue : Pyrazole Deriv
  • NMR - Interpret
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of pyrazole derivatives. This guide is structured to provide practical, in-depth solutions and troubleshooting advice in a user-friendly question-and-answer format. Our goal is to empower you with the scientific rationale and experimental know-how to overcome solubility hurdles in your pyrazole-based projects.

Introduction to the Challenge

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[1][2] However, their often-hydrophobic nature and rigid structure can lead to poor aqueous solubility, a significant impediment to oral bioavailability and the development of parenteral formulations.[3][4] This guide will navigate you through the most effective strategies to enhance the solubility of your pyrazole compounds, complete with experimental protocols and troubleshooting tips.

Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative has extremely low water solubility. What are the primary factors contributing to this?

A1: The low aqueous solubility of pyrazole derivatives is typically governed by a combination of factors related to their molecular structure:

  • Hydrophobic Substituents: The presence of non-polar groups, such as aryl or alkyl moieties, on the pyrazole ring significantly contributes to the molecule's overall lipophilicity, reducing its affinity for water.[5]

  • Crystal Lattice Energy: Strong intermolecular interactions, including hydrogen bonding and π-π stacking between the pyrazole rings in the solid state, can result in a highly stable crystal lattice.[5] A large amount of energy is then required to break this lattice apart during dissolution.

  • Weakly Basic Nature: Pyrazoles are weakly basic, with a pKa of approximately 2.5.[6] This means that at physiological pH, they are predominantly in their neutral, less soluble form.

Q2: What are the main strategies I should consider for improving the solubility of my pyrazole derivative?

A2: There are several effective methods to enhance the aqueous solubility of pyrazole derivatives, which can be broadly categorized into chemical and physical modifications:

  • Chemical Modifications:

    • Salt Formation: For pyrazole derivatives with ionizable groups, forming a salt is often the most straightforward approach to significantly increase solubility.[7]

    • Prodrug Synthesis: This involves chemically modifying the pyrazole derivative to create a more water-soluble precursor that is converted back to the active drug in vivo.

  • Physical Modifications & Formulation Strategies:

    • Co-crystallization: This technique involves co-crystallizing the pyrazole derivative with a pharmaceutically acceptable co-former to create a new crystalline solid with improved solubility and dissolution properties.[8]

    • Amorphous Solid Dispersions: By dispersing the pyrazole derivative in a polymer matrix in an amorphous state, the energy barrier for dissolution is lowered.

    • Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate.

    • Complexation with Cyclodextrins: Encapsulating the hydrophobic pyrazole derivative within the cavity of a cyclodextrin molecule can enhance its apparent solubility in water.

The choice of method depends on the specific physicochemical properties of your pyrazole derivative, the desired formulation, and the stage of drug development.

Troubleshooting Guides & In-depth Methodologies

This section provides detailed troubleshooting guides and experimental protocols for the most common and effective solubility enhancement techniques for pyrazole derivatives.

Method 1: Salt Formation

Why it works: Pyrazoles, being weakly basic, can be protonated by strong acids to form salts.[5] These salts are ionic and generally exhibit significantly higher aqueous solubility than the neutral parent compound.[7]

FAQs for Salt Formation

Q: How do I know if salt formation is a suitable strategy for my pyrazole derivative? A: Salt formation is most effective for pyrazole derivatives that possess a sufficiently basic center to be protonated. The general rule of thumb is that the pKa of the base should be at least 2 units higher than the pKa of the acid used for salt formation to ensure stable salt formation.[9]

Q: Which counter-ions are commonly used for pyrazole derivatives? A: For basic pyrazole derivatives, common acidic counter-ions include hydrochloride, hydrobromide, sulfate, phosphate, mesylate, and tartrate.[10] The choice of counter-ion can significantly impact the solubility and stability of the resulting salt.

Experimental Protocol: Salt Screening for a Pyrazole Derivative
  • Solubility Determination of the Free Base: Accurately determine the aqueous solubility of your pyrazole free base at different pH values to establish a baseline.

  • Counter-ion Selection: Choose a selection of pharmaceutically acceptable acids with a range of pKa values.

  • Salt Formation:

    • Dissolve the pyrazole derivative in a suitable organic solvent (e.g., ethanol, acetone).

    • Add a stoichiometric amount of the selected acid (as a solution in the same solvent).

    • Stir the mixture at room temperature or slightly elevated temperature to facilitate salt formation.

    • If the salt precipitates, it can be isolated by filtration. If not, the solvent can be slowly evaporated.

  • Characterization: Characterize the resulting solid by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm salt formation and assess its solid-state properties.

  • Solubility Measurement: Determine the aqueous solubility of each salt form and compare it to the free base.

Troubleshooting Guide: Salt Formation
Problem Possible Cause Suggested Solution(s)
No salt precipitation The salt is highly soluble in the chosen solvent; Insufficient proton transfer.Try adding an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation; Select a stronger acid as a counter-ion.[9]
Formation of an oil or amorphous solid The salt has a low melting point or is not readily crystalline.Try different solvents or solvent mixtures; Use a seed crystal if available; Employ slow cooling or vapor diffusion techniques to promote crystallization.
Salt disproportionation in solution The salt reverts to the less soluble free base upon dissolution, especially in buffered solutions.This can occur if the pH of the dissolution medium is above the pKa of the pyrazole. Select a salt form that is stable at the desired pH range.
Hygroscopicity of the salt form The salt readily absorbs moisture from the atmosphere, which can affect its physical and chemical stability.Screen for different salt forms, as hygroscopicity can vary significantly with the counter-ion; Store the salt under controlled humidity conditions.

Method 2: Co-crystallization

Why it works: Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, typically hydrogen bonds.[11] By selecting an appropriate co-former, it is possible to disrupt the crystal packing of the pyrazole derivative and create a new solid form with improved solubility and dissolution characteristics.[8][12]

FAQs for Co-crystallization

Q: When should I consider co-crystallization over salt formation? A: Co-crystallization is a valuable alternative to salt formation, especially for pyrazole derivatives that are not readily ionizable or when salt forms exhibit poor stability or hygroscopicity.[11]

Q: How do I select a suitable co-former for my pyrazole derivative? A: Co-formers are typically selected based on their ability to form robust hydrogen bonds with the pyrazole derivative. Look for functional groups on your pyrazole that can act as hydrogen bond donors or acceptors (e.g., the pyrazole NH group, amide or sulfonamide substituents). Potential co-formers can be identified from the Generally Regarded as Safe (GRAS) list and include compounds with functional groups like carboxylic acids, amides, and alcohols.

Experimental Protocol: Liquid-Assisted Grinding for Co-crystal Screening
  • Co-former Selection: Choose a range of potential co-formers based on molecular complementarity with your pyrazole derivative.

  • Grinding:

    • Place stoichiometric amounts (e.g., 1:1 molar ratio) of the pyrazole derivative and the co-former in a ball mill or a mortar and pestle.

    • Add a small amount of a suitable solvent (e.g., a few microliters of ethanol or acetonitrile).

    • Grind the mixture for a specified period (e.g., 30-60 minutes).

  • Characterization: Analyze the resulting solid using PXRD to identify new crystalline phases. DSC and FT-IR can provide further evidence of co-crystal formation.

  • Solubility and Dissolution Testing: Measure the aqueous solubility and dissolution rate of the confirmed co-crystals and compare them to the parent pyrazole derivative.

Troubleshooting Guide: Co-crystallization
Problem Possible Cause Suggested Solution(s)
No co-crystal formation (physical mixture remains) Lack of strong intermolecular interactions between the pyrazole and the co-former.Screen a wider range of co-formers with different functional groups; Try different stoichiometric ratios; Experiment with different solvents in liquid-assisted grinding.
Formation of an amorphous phase The grinding process is too energetic, or the combination of components does not readily form a stable co-crystal.Reduce the grinding time or intensity; Try solution-based crystallization methods.
Co-crystal is unstable and converts back to the parent drug in solution The co-crystal is a metastable form, and the parent drug is more thermodynamically stable in the dissolution medium.This is a known challenge. The "spring and parachute" effect, where a supersaturated solution is transiently formed, can still lead to improved bioavailability. The use of precipitation inhibitors in the formulation can help maintain the supersaturated state.

Method 3: Amorphous Solid Dispersions (ASDs)

Why it works: Amorphous solids lack the long-range molecular order of crystalline materials and therefore have higher free energy.[13] This higher energy state translates to improved apparent solubility and faster dissolution rates. In an ASD, the pyrazole derivative is molecularly dispersed in a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[14]

FAQs for Amorphous Solid Dispersions

Q: Which polymers are commonly used for creating ASDs of pyrazole derivatives? A: Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers such as Soluplus®. The choice of polymer depends on the miscibility with the pyrazole derivative and the desired release profile.

Q: What are the main techniques for preparing ASDs? A: The most common methods are spray drying and hot-melt extrusion (HME). Spray drying involves dissolving the drug and polymer in a common solvent and then rapidly removing the solvent. HME involves mixing the drug and polymer at an elevated temperature to form a molten mass that is then cooled and solidified.[15]

Experimental Protocol: Preparation of an ASD by Hot-Melt Extrusion (HME)
  • Miscibility Assessment: Determine the miscibility of the pyrazole derivative in the selected polymer using techniques like DSC to identify a single glass transition temperature (Tg).

  • Blending: Prepare a physical mixture of the pyrazole derivative and the polymer at the desired ratio.

  • Extrusion:

    • Feed the blend into a hot-melt extruder.

    • Optimize the process parameters, including temperature profile, screw speed, and feed rate, to ensure complete amorphization without thermal degradation.[6][16]

  • Characterization: Analyze the extrudate using PXRD and DSC to confirm the absence of crystallinity.

  • Dissolution Testing: Perform dissolution studies to evaluate the improvement in solubility and dissolution rate compared to the crystalline drug.

Troubleshooting Guide: Hot-Melt Extrusion
Problem Possible Cause Suggested Solution(s)
Thermal degradation of the pyrazole derivative The processing temperature is too high.Select a polymer with a lower Tg to allow for processing at a lower temperature; Reduce the residence time in the extruder by increasing the screw speed or feed rate.[6]
Incomplete amorphization Insufficient mixing or thermal energy.Increase the processing temperature (if the drug is thermally stable); Increase the screw speed to enhance shear and mixing; Use a more complex screw design with kneading elements.[16]
Recrystallization upon storage The ASD is physically unstable, especially under high humidity and temperature.Select a polymer with a high Tg to reduce molecular mobility; Ensure good miscibility between the drug and polymer; Store the ASD in appropriate packaging with a desiccant.[13][17]

Data Summary: Solubility Enhancement of Celecoxib

The following table summarizes the reported solubility enhancement of celecoxib, a well-known pyrazole derivative, using various techniques.

Method System Solubility Enhancement Reference
Salt Formation Potassium monohydrate salt>140-fold increase in water[18][19]
Co-crystal N-ethylacetamide (1:2)>2-fold increase in dissolution rate[20][21]
Nanosuspension Dry co-milling with PVP, mannitol, and SLS>4.8-fold increase in water[22]
Solid Dispersion With Pluronic F127 (1:5 w/w) by spray drying5-fold increase in water[18]
Cosolvency PEG 600Up to 10,232-fold increase[4][23]

Visualizing the Workflow: Decision Tree for Solubility Enhancement

The following diagram illustrates a general decision-making process for selecting a suitable solubility enhancement strategy for a pyrazole derivative.

Solubility_Enhancement_Workflow start Poorly Soluble Pyrazole Derivative ionizable Is the compound ionizable? start->ionizable prodrug Prodrug Approach start->prodrug Alternative Chemical Modification salt_formation Salt Formation ionizable->salt_formation Yes co_crystallization Co-crystallization ionizable->co_crystallization No formulation Formulation Strategies salt_formation->formulation If salts are unstable or hygroscopic co_crystallization->formulation nanosuspension Nanosuspension formulation->nanosuspension asd Amorphous Solid Dispersion (ASD) formulation->asd cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin thermally_stable Is the compound thermally stable? asd->thermally_stable hme Hot-Melt Extrusion (HME) thermally_stable->hme Yes spray_drying Spray Drying thermally_stable->spray_drying No

Caption: Decision tree for selecting a solubility enhancement method.

Conclusion

Enhancing the aqueous solubility of pyrazole derivatives is a multifaceted challenge that often requires a systematic and tailored approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can significantly improve the biopharmaceutical properties of their compounds. This technical support center serves as a starting point, and further optimization will likely be necessary based on the unique characteristics of each pyrazole derivative.

References

  • Pyrazole - Solubility of Things. (n.d.).
  • Celecoxib sodium salt: engineering crystal forms for performance. (2010). RSC Publishing.
  • Co-crystal of Tramadol Hydrochloride–Celecoxib (ctc): A Novel API–API Co-crystal for the Treatment of Pain. (2017). ACS Publications.
  • Celecoxib cocrystal polymorphs. (n.d.). SciSpace.
  • Hydrated Sodium Salt Form of Celecoxib. (2012). Google Patents.
  • Celecoxib cocrystal polymorphs. (2025). ResearchGate.
  • Solubility studies of the synthesized compounds in different solvents. (n.d.). ResearchGate.
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE CELECOXIB FOR PARENTERAL FORMULATIONS. (n.d.). Semantic Scholar.
  • Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. (n.d.). PMC - NIH.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • Tablet Formulation of a Synthesized Celecoxib Potassium Salt and Development of a Validated Method for Its Analysis. (n.d.). PubMed.
  • Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. (2024). ACS Omega.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Hot-Melt Extrusion for Solid Dispersions: Composition and Design Considerations. (n.d.).
  • Pharmaceutical Dosage Form Preparation of a Synthesized Celecoxib Salt and Development of a Validated Method for its Analysis. (n.d.). An-Najah Repository.
  • Complexes of celecoxib and salts and derivatives thereof, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC - NIH.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH.
  • Solubility enhancement of poorly water soluble celecoxib for parenteral formulations. (2015). ResearchGate.
  • The substitution patterns of the pyrazole derivatives and the averages... (n.d.). ResearchGate.
  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. (n.d.). ResearchGate.
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE CELECOXIB FOR PARENTERAL FORMULATIONS. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (n.d.). PMC - NIH.
  • Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. (n.d.). ScienceOpen.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (n.d.). MDPI.
  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. (n.d.). MDPI.
  • plant scale up techniques. (n.d.). iajps.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • From 2011 to 2022: The development of pyrazole derivatives through the α , β ‐unsaturated carbonyl compounds. (2025). ResearchGate.
  • Solid Dispersions by Hot-Melt Extrusion. (n.d.). Pharmaceutical Technology.
  • Comparative dissolution profiles of formulations F1-F9. (n.d.). ResearchGate.
  • A new pyrazole derivative, medicinal salt and composition thereof. (n.d.). Google Patents.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. (n.d.). Semantic Scholar.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. (2023). International Journal of Life Science and Pharma Research.
  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production. (n.d.). MDPI.
  • Salt Formation to Improve Drug Solubility. (2025). ResearchGate.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. (2021). PubMed Central.

Sources

Technical Support Center: Strategies to Avoid Common Impurities in (1H-Pyrazol-4-yl)methanamine Dihydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-Pyrazol-4-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common impurities during the synthesis of this important pyrazole intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: A prevalent and efficient synthetic route starts from 1H-pyrazole-4-carbonitrile, which is then reduced to the corresponding amine. The final step involves the formation of the dihydrochloride salt.

The primary impurities often arise from the reduction of the nitrile. These can include secondary and tertiary amines formed from the reaction of the primary amine product with intermediate imines.[1][2] Incomplete reaction can also leave unreacted starting material, 1H-pyrazole-4-carbonitrile. Additionally, regioisomers of the pyrazole ring can be a source of impurities if the pyrazole core is synthesized from unsymmetrical precursors.[3][4]

Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A2: An unexpected peak could be one of several common impurities. To identify it, consider the following:

  • Retention Time: Compare the retention time of the unknown peak with that of your starting material (1H-pyrazole-4-carbonitrile).

  • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, the mass-to-charge ratio (m/z) can help identify the impurity. For example, the secondary amine impurity, bis((1H-pyrazol-4-yl)methyl)amine, would have a molecular weight corresponding to the condensation of two molecules of the product with the loss of ammonia.

  • NMR Spectroscopy: Isolate the impurity using preparative HPLC or column chromatography and analyze it by ¹H and ¹³C NMR. The chemical shifts and coupling patterns will provide structural information. Tables of common solvent and impurity NMR shifts can be a useful reference.[5][6][7]

Q3: Can regioisomers of the pyrazole ring be a problem?

A3: Yes, if you are synthesizing the pyrazole ring as part of your process, for instance, via a Knorr-type synthesis from an unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomers is a significant concern.[3][8] These isomers can be difficult to separate and may have different biological activities. It is crucial to use a regioselective synthesis method or to start from a pre-formed, pure pyrazole precursor.[9]

Troubleshooting Guides

Issue 1: Presence of Secondary and Tertiary Amines in the Product

Symptoms:

  • Additional peaks in the HPLC chromatogram with higher retention times than the desired primary amine.

  • Mass spectrometry data indicating the presence of species with higher molecular weights corresponding to di- and tri-substituted amines.

Root Cause: During the catalytic hydrogenation or chemical reduction of nitriles, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary amines. This secondary amine can then react further to form a tertiary amine.[1]

Troubleshooting Steps & Solutions:

StepActionRationale
1Optimize Reaction Conditions Lowering the reaction temperature and hydrogen pressure can reduce the rate of the side reactions leading to secondary and tertiary amines.
2Add Ammonia or Ammonium Hydroxide The presence of excess ammonia can shift the equilibrium away from the formation of secondary and tertiary amines by competing for reaction with the intermediate imine.[2]
3Choice of Catalyst and Solvent For catalytic hydrogenation, catalysts like Raney nickel are commonly used. The choice of solvent can also influence the product distribution.[1]
4Purification If these impurities are already formed, they can often be separated by column chromatography or by recrystallization of the dihydrochloride salt.
Issue 2: Incomplete Reduction of the Nitrile Starting Material

Symptoms:

  • A peak in the HPLC or a spot on the TLC plate corresponding to 1H-pyrazole-4-carbonitrile.

  • ¹H NMR spectrum of the crude product shows a singlet in the aromatic region corresponding to the pyrazole C-H proton of the starting material.

Root Cause:

  • Insufficient reducing agent.

  • Deactivated catalyst (in the case of catalytic hydrogenation).

  • Reaction time is too short.

Troubleshooting Steps & Solutions:

StepActionRationale
1Increase Reducing Agent Stoichiometry Ensure a sufficient excess of the reducing agent (e.g., LiAlH₄, BH₃) is used to drive the reaction to completion.[10][11]
2Check Catalyst Activity If using catalytic hydrogenation, ensure the catalyst is fresh and active. If necessary, use a fresh batch of catalyst.
3Extend Reaction Time Monitor the reaction by TLC or HPLC and continue until the starting material is fully consumed.
4Increase Temperature A moderate increase in temperature can increase the reaction rate, but be cautious as this may also promote side reactions.

In-Depth Technical Explanations

Mechanism of Secondary Amine Formation During Nitrile Reduction

The formation of secondary and tertiary amines is a common side reaction during the reduction of nitriles. The generally accepted mechanism involves the following steps:

  • Initial Reduction: The nitrile is reduced to an intermediate imine.

  • Primary Amine Formation: The imine is further reduced to the desired primary amine.

  • Side Reaction: The primary amine, being nucleophilic, can attack the intermediate imine.

  • Secondary Amine Formation: The resulting adduct eliminates ammonia to form a new imine, which is then reduced to the secondary amine.

This process can be visualized with the following workflow diagram:

G cluster_main Mechanism of Secondary Amine Impurity Formation nitrile 1H-Pyrazole-4-carbonitrile imine Intermediate Imine nitrile->imine Reduction primary_amine (1H-Pyrazol-4-yl)methanamine (Desired Product) imine->primary_amine Reduction secondary_amine_intermediate Adduct imine->secondary_amine_intermediate primary_amine->secondary_amine_intermediate Nucleophilic Attack secondary_imine Secondary Imine secondary_amine_intermediate->secondary_imine - NH₃ secondary_amine Bis((1H-pyrazol-4-yl)methyl)amine (Impurity) secondary_imine->secondary_amine Reduction

Caption: Formation pathway of secondary amine impurity.

Controlling Regioselectivity in Pyrazole Synthesis

When the pyrazole ring itself is being synthesized, particularly from unsymmetrical precursors like 1,3-diketones and substituted hydrazines, controlling the regioselectivity is critical to avoid isomeric impurities.[4][8] The regioselectivity is influenced by several factors:

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[3]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[3]

G cluster_regio Factors Influencing Regioselectivity in Pyrazole Synthesis factors Controlling Factors steric Steric Hindrance factors->steric electronic Electronic Effects factors->electronic ph Reaction pH factors->ph product Single Regioisomer steric->product electronic->product ph->product

Caption: Key factors for controlling pyrazole regioselectivity.

Experimental Protocols

Recommended HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Protocol for Recrystallization of this compound
  • Dissolve the crude dihydrochloride salt in a minimal amount of hot methanol.

  • Slowly add a less polar solvent, such as isopropanol or diethyl ether, until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

References

  • BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Smolecule. (2023). (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Wikipedia. (n.d.). Nitrile reduction.
  • MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile.
  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • ACS Publications. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters.
  • Lead Sciences. (n.d.). (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride | C4H8ClN3 | CID 57415873.
  • Apollo Scientific. (n.d.). 1172862-88-2 Cas No. | this compound.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Chemguide. (n.d.). reduction of nitriles.
  • BLDpharm. (n.d.). 1007540-20-6|(3-Ethyl-1-methyl-1H-pyrazol-4-yl)methanamine.
  • ResearchGate. (2009). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • NIH. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Biosynth. (n.d.). 1H-pyrazol-4-ylmethanamine dihydrochloride | 1172862-88-2 | XWB86288.
  • Sigma-Aldrich. (n.d.). 1-h-pyrazol-4-ylmethanamine.
  • PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583.
  • PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine | C7H13N3 | CID 23005591.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • GuideChem. (n.d.). (1-methyl-1h-pyrazol-4-yl)methanamine dihydrochloride cas no.1185299-72-2.
  • Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • PubChem. (n.d.). 1H-pyrazol-4-amine | C3H5N3 | CID 78035.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Clearsynth. (n.d.). CAS No : 368870-03-5 | Product Name : (4-(1H-Pyrazol-1-yl)phenyl)methanamine.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

Challenges and solutions for the scale-up synthesis of (1H-Pyrazol-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of (1H-Pyrazol-4-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to pilot and production scales. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.

I. Introduction to the Synthesis and Scale-Up Considerations

(1H-Pyrazol-4-yl)methanamine is a valuable building block in pharmaceutical synthesis, often utilized for its unique structural and chemical properties.[1][2] The dihydrochloride salt is typically preferred for its improved stability and solubility.[1] While several synthetic routes are viable at the laboratory scale, scaling up production introduces significant challenges related to reaction control, safety, purification, and cost-effectiveness.

This guide will focus on a common and logical synthetic pathway: the reduction of 1H-pyrazole-4-carbonitrile. This route is often favored due to the relative accessibility of the starting materials and the robustness of the reduction chemistry.

II. Proposed Synthetic Workflow for Scale-Up

A plausible and scalable synthetic route to this compound is a two-step process starting from 1H-pyrazole-4-carbonitrile.

Synthetic Workflow A 1H-Pyrazole-4-carbonitrile B (1H-Pyrazol-4-yl)methanamine A->B Reduction (e.g., Catalytic Hydrogenation) C (1H-Pyrazol-4-yl)methanamine dihydrochloride B->C Salt Formation (HCl in suitable solvent)

Caption: Proposed two-step synthetic workflow for this compound.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Problem 1: Incomplete or Sluggish Reduction of 1H-Pyrazole-4-carbonitrile

Potential Cause Troubleshooting Steps & Explanation
Catalyst Inactivity - Catalyst Selection: Ensure the chosen catalyst (e.g., Raney Nickel, Palladium on Carbon) is appropriate for nitrile reduction. The activity of catalysts can vary between batches; test a new batch on a small scale first.- Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While optimizing for cost, a certain minimum loading is necessary for efficient conversion. Increase catalyst loading in small increments.- Catalyst Poisoning: Trace impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure high-purity starting materials and solvents are used. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons.
Insufficient Hydrogen Pressure - Pressure Optimization: For catalytic hydrogenation, the hydrogen pressure is a critical parameter. Insufficient pressure will result in a slow reaction rate. Ensure the reactor is properly sealed and can maintain the target pressure. The optimal pressure should be determined during process development studies.
Poor Mass Transfer - Agitation: In a large reactor, efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen. Inadequate agitation can lead to a stagnant layer at the bottom of the reactor and poor reaction rates. Increase the agitation speed and consider the design of the impeller for effective solid suspension.- Solvent Choice: The solvent should fully dissolve the starting material and allow for good hydrogen solubility.
Low Reaction Temperature - Temperature Control: While higher temperatures can increase the reaction rate, they may also lead to side reactions. A carefully controlled temperature profile is essential. Determine the optimal temperature range through laboratory experiments.

digraph "Troubleshooting Low Yield" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A[label="Low Yield in Reduction Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B[label="Check Catalyst Activity"]; C [label="Evaluate Hydrogen Pressure"]; D [label="Assess Mass Transfer"]; E [label="Optimize Reaction Temperature"]; F [label="Test New Catalyst Batch"]; G [label="Increase Catalyst Loading"]; H [label="Purify Starting Materials"]; I[label="Increase Agitation Speed"]; J [label="Evaluate Solvent System"];

A -> B; A -> C; A -> D; A -> E; B -> F; B -> G; B -> H; D -> I; D -> J; }

Caption: Troubleshooting logic for addressing low reaction yield in the reduction step.

Problem 2: Difficulty in Isolating this compound
Potential Cause Troubleshooting Steps & Explanation
Product is Oily or Gummy - Solvent Selection for Salt Formation: The choice of solvent for the addition of hydrochloric acid is critical. A solvent in which the dihydrochloride salt is poorly soluble is required to induce precipitation. Common choices include isopropanol, ethanol, or mixtures with non-polar solvents like MTBE or heptane.- Water Content: The presence of excess water can lead to the formation of a highly soluble hydrate or prevent precipitation altogether. Ensure the reaction mixture is anhydrous before adding HCl.- Rate of HCl Addition and Temperature: Rapid addition of HCl or high temperatures can lead to the formation of an oil. Add the HCl solution slowly at a controlled temperature (e.g., 0-10 °C) to promote the formation of a crystalline solid.
Low Purity of the Isolated Solid - Impurity Removal Prior to Salt Formation: It is often easier to remove organic impurities from the free amine before salt formation. Consider a work-up procedure for the free amine, such as extraction or a charcoal treatment, to remove non-basic impurities.- Recrystallization: If the initial purity is low, recrystallization of the dihydrochloride salt from a suitable solvent system (e.g., ethanol/water, methanol/isopropanol) is a common and effective purification method.
Inconsistent Crystal Form - Controlled Crystallization: The rate of cooling, agitation speed, and solvent composition can all influence the crystal form (polymorphism). A controlled crystallization process with a defined cooling profile and seeding strategy is essential for obtaining a consistent and easily filterable product.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the reduction step, especially if using catalytic hydrogenation.

  • Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for hydrogenation, and all equipment is properly grounded to prevent static discharge. Work in a well-ventilated area with appropriate hydrogen monitoring.

  • Pyrophoric Catalysts: Some reduction catalysts, like Raney Nickel, can be pyrophoric, especially after use when they are dry and exposed to air. Handle spent catalyst under a blanket of inert gas or water to prevent ignition.

  • Exothermic Reactions: The reduction of a nitrile is an exothermic process. On a large scale, the heat generated can be significant and must be effectively managed to prevent a runaway reaction. Ensure the reactor has adequate cooling capacity and that the addition of reagents is controlled.[3]

  • Corrosive Reagents: Hydrochloric acid is corrosive. Use appropriate personal protective equipment (PPE) and handle it in a well-ventilated area.

Q2: What are the common impurities encountered in this synthesis, and how can they be minimized?

A2: Common impurities can originate from starting materials or side reactions.

  • Unreacted 1H-pyrazole-4-carbonitrile: This can be minimized by optimizing reaction conditions (catalyst loading, hydrogen pressure, temperature, and reaction time) to drive the reaction to completion.

  • Partially Reduced Intermediates: Aldimines may form as intermediates and could be present if the reduction is incomplete.

  • Over-alkylation Products (if using alternative routes): If a route involving the amination of a halomethyl pyrazole is used, there is a risk of forming secondary and tertiary amines. The Gabriel synthesis can be a good alternative to avoid this.[4][5]

  • Solvent Impurities: Residual solvents from the reaction and purification steps are common impurities.[6][7][8] Drying the final product under vacuum at an appropriate temperature is necessary to reduce solvent content to acceptable levels.

Q3: How can I monitor the progress of the reduction reaction at scale?

A3: Monitoring the reaction is crucial for determining the endpoint and preventing the formation of byproducts.

  • Hydrogen Uptake: In catalytic hydrogenation, monitoring the rate of hydrogen consumption is a reliable method to track the reaction progress. The reaction is complete when hydrogen uptake ceases.

  • In-Process Control (IPC) Sampling: Taking small, representative samples from the reactor for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative measure of the conversion of the starting material to the product.

Q4: What are the key considerations for the final crystallization of the dihydrochloride salt?

A4: The final crystallization step is critical for achieving the desired purity, particle size distribution, and handling properties of the final product.

  • Solvent System: The choice of solvent or solvent mixture will determine the solubility of the product and impurities, and thus the efficiency of the purification.

  • Cooling Profile: A controlled cooling rate is essential to avoid the rapid precipitation of small particles, which can be difficult to filter and may trap impurities. A slower cooling profile generally leads to larger, purer crystals.

  • Seeding: Introducing a small amount of pure product crystals (seeding) at the appropriate temperature can help to control the onset of crystallization and promote the formation of the desired crystal form.

  • Agitation: The agitation rate should be sufficient to keep the crystals suspended and ensure uniform cooling, but not so high as to cause crystal breakage.

V. Experimental Protocols

Protocol 1: Reduction of 1H-Pyrazole-4-carbonitrile
  • Reactor Setup: Charge a suitable pressure reactor with 1H-pyrazole-4-carbonitrile and a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with efficient agitation.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or IPC analysis.

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst. The resulting solution contains (1H-Pyrazol-4-yl)methanamine.

Protocol 2: Formation and Isolation of the Dihydrochloride Salt
  • Solvent Adjustment: Concentrate the solution of the free amine from the previous step and re-dissolve it in a suitable solvent for salt formation (e.g., isopropanol).

  • HCl Addition: Cool the solution to 0-5 °C and slowly add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol).

  • Crystallization: Stir the mixture at a low temperature to allow for complete precipitation.

  • Isolation: Isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake with a cold solvent to remove residual impurities and dry the product under vacuum to a constant weight.

VI. References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716.

  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.

  • Gabriel Synthesis. (2023). In Wikipedia.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances, 14(44), 32095-32106.

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.

  • Master Organic Chemistry. (2025). The Gabriel Synthesis.

  • Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. (n.d.). Semantic Scholar.

  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine.

  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride.

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2021). Organic Process Research & Development, 25(11), 2476–2485.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Smolecule. (2023). (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride.

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(12), 1126–1131.

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). In Scope of Selective Heterocycles from Organic and Pharmaceutical Perspective.

  • Synthesis of Some New Pyrazoles. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1048.

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). Molecules, 20(11), 19846–19856.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2011). Molecules, 16(12), 10222–10235.

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. (2021). Organic Process Research & Development, 25(4), 933-939.

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch, 16(2), 107-117.

  • Process for the preparation of pesticide compounds. (2017). US Patent 10,233,155.

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Organic Syntheses Procedure. (n.d.).

  • Process for the production of pyrazoles. (2009). EP Patent 2,008,996.

  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2019). Journal of Fluorine Chemistry, 227, 109371.

  • Vonoprazan-impurities. (n.d.). Pharmaffiliates.

  • Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). BenchChem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. (1H-Pyrazol-4-yl)methanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its expected ¹H and ¹³C NMR spectral data, offering a comparative framework against related pyrazole derivatives. Our objective is to equip the discerning researcher with the necessary tools to confidently identify and characterize this molecule.

The Imperative of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the determination of molecular structure. Its ability to probe the magnetic environments of individual nuclei within a molecule provides a detailed roadmap of atomic connectivity and spatial relationships. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, NMR is indispensable for unambiguous identification and purity assessment.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

In the absence of a publicly available experimental spectrum for this compound, we present a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. The dihydrochloride form will significantly influence the chemical shifts, particularly of the protons near the nitrogen atoms, due to protonation.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
H-3/H-5~ 8.0 - 8.5s~ 135 - 140
H-4' (CH₂)~ 4.0 - 4.5s~ 35 - 40
NH (pyrazole)~ 13.0 - 14.0 (broad)br s-
NH₃⁺~ 8.5 - 9.5 (broad)br s-
C-4~ 110 - 115--

Note: Predicted chemical shifts are in a polar solvent such as D₂O or DMSO-d₆ and are relative to TMS. The broadness of the NH and NH₃⁺ signals is due to chemical exchange and quadrupolar relaxation.

Comparative Analysis with Structurally Related Pyrazoles

To ground our predictions in experimental evidence, we can draw comparisons with the known NMR data of other pyrazole derivatives. For instance, the protons on the pyrazole ring (H-3 and H-5) in many 1H-pyrazole systems typically resonate in the aromatic region, often as singlets if there is no adjacent proton coupling.[1][2] The chemical shift of the aminomethyl protons is expected to be significantly downfield due to the electron-withdrawing effect of the protonated amino group.[3][4]

The ¹³C NMR predictions are also based on established trends. The pyrazole ring carbons (C-3 and C-5) are typically found in the range of 130-140 ppm, while the C-4 carbon, being shielded, appears further upfield.[2][5] The chemical shift of the methylene carbon (C-4') is influenced by the attached amino group.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire their own data, the following protocol is recommended for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts and the observation of exchangeable protons.[6]
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16
  • Process the data with Fourier transformation, phase correction, and baseline correction.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more, depending on the sample concentration.
  • Process the data similarly to the ¹H spectrum.

5. 2D NMR Experiments (Optional but Recommended):

  • For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[7] COSY will confirm proton-proton couplings, while HSQC will correlate directly bonded protons and carbons.

Visualizing the Molecular Structure and NMR Environments

To aid in the interpretation of the NMR data, the following diagram illustrates the structure of (1H-Pyrazol-4-yl)methanamine and the distinct proton and carbon environments.

Caption: Molecular structure of (1H-Pyrazol-4-yl)methanamine.

Conclusion

The structural integrity of this compound can be confidently established through a meticulous application of ¹H and ¹³C NMR spectroscopy. This guide provides a robust framework for both the prediction and experimental verification of its spectral data. By understanding the expected chemical shifts and coupling patterns, and by employing sound experimental techniques, researchers can ensure the accurate characterization of this and other novel pyrazole derivatives, thereby accelerating the pace of drug discovery and development.

References

  • PubChem. (1H-Pyrazol-4-yl)methanamine.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • SpectraBase. 1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubChem. (1H-Pyrazol-4-yl)methanamine hydrochloride.
  • ResearchGate. Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). [Link]
  • Nepal Journals Online. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). [Link]
  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. [Link]
  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
  • UCL. Chemical shifts. [Link]
  • NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]
  • ResearchGate. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). [Link]
  • ResearchGate.
  • "5 Combination of 1H and 13C NMR Spectroscopy." NMR Spectra, 2002, pp. 199-224.
  • ResearchGate. (PDF)
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. [Link]
  • Oregon State University. 1H NMR Chemical Shift. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (1H-Pyrazol-4-yl)methanamine dihydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise structural characterization and quantification of novel chemical entities are paramount. (1H-Pyrazol-4-yl)methanamine dihydrochloride, a small heterocyclic amine, presents a unique analytical challenge due to its polarity and potential for complex fragmentation. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization of this compound, drawing upon established principles of amine and pyrazole mass spectrometry. We will explore the rationale behind selecting the optimal ionization technique and detail a robust analytical protocol, supported by predictive fragmentation data, to ensure both qualitative and quantitative success.

Understanding the Analyte: Chemical Properties of this compound

(1H-Pyrazol-4-yl)methanamine is a primary amine with a pyrazole heterocycle. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions. Key chemical properties relevant to its mass spectrometric analysis include:

  • Molecular Formula: C₄H₇N₃ (for the free base)[1]

  • Molecular Weight (Free Base): 97.12 g/mol

  • Molecular Weight (Dihydrochloride Salt): 169.05 g/mol

  • Structure: A pyrazole ring substituted at the 4-position with a methanamine group.

  • pKa: The presence of the primary amine and the pyrazole ring nitrogens suggests multiple pKa values, making the molecule readily protonated in acidic conditions.

The presence of three nitrogen atoms in the free base form dictates an odd nominal molecular weight, a key diagnostic feature in its mass spectrum, in accordance with the Nitrogen Rule.[2][3][4]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for the successful analysis of (1H-Pyrazol-4-yl)methanamine. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation.

Ionization TechniquePrincipleSuitability for (1H-Pyrazol-4-yl)methanamineAdvantagesDisadvantages
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from solution.[5]Highly Suitable. A soft ionization technique that minimizes fragmentation, ideal for preserving the molecular ion.[5][6] High sensitivity for polar and pre-charged analytes.Potential for ion suppression in complex matrices.[7]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent gas ions that then ionize the analyte through chemical reactions.Suitable. Good for less polar compounds and can be less susceptible to matrix effects than ESI.Can induce more fragmentation than ESI. Not as efficient for already charged species.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the analyte.Less Suitable (without derivatization). High mass range and tolerance to some buffers.Typically used for larger molecules. For small molecules like this, derivatization is often necessary to improve sensitivity and avoid matrix interference in the low mass range.[8]

Rationale for Selecting ESI:

For (1H-Pyrazol-4-yl)methanamine, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique. Its high polarity and the presence of a basic primary amine group make it exceptionally amenable to protonation in the ESI plume, leading to the formation of a stable [M+H]⁺ ion. ESI is a "soft" ionization method, which is crucial for obtaining a clear molecular ion peak with minimal fragmentation, thereby simplifying spectral interpretation and enhancing quantitative accuracy.[5][6][9]

Predicted Fragmentation Pathway of (1H-Pyrazol-4-yl)methanamine

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of the protonated molecule ([M+H]⁺ at m/z 98.08) is predicted to follow pathways characteristic of both pyrazoles and primary amines.

The primary fragmentation pathways are expected to be:

  • Alpha-Cleavage: The bond between the methylene group and the pyrazole ring is a likely point of cleavage, a common pathway for amines.[2][3][4] This would result in the loss of a neutral amine-containing radical.

  • Ring Fragmentation: Pyrazole rings are known to fragment via the expulsion of hydrogen cyanide (HCN) or dinitrogen (N₂).[10][11]

A proposed fragmentation scheme is illustrated below:

fragmentation_pathway M_H [M+H]⁺ m/z 98.08 frag1 m/z 81.07 Loss of NH₃ M_H->frag1 - NH₃ frag2 m/z 71.06 Loss of HCN M_H->frag2 - HCN frag3 m/z 54.05 Loss of C₂H₃N frag1->frag3 - HCN

Caption: Predicted MS/MS fragmentation of [M+H]⁺ of (1H-Pyrazol-4-yl)methanamine.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the quantitative analysis of this compound in a research setting.

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of LC-MS grade water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).[12]

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a suitable concentration. If the sample is in a complex matrix, solid-phase extraction (SPE) may be necessary to remove interfering substances.

Liquid Chromatography (LC) Conditions

The goal of the LC method is to achieve good retention and peak shape for this polar compound. A Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase C18 column with an ion-pairing agent can be effective.[13]

ParameterRecommended Setting
Column HILIC Column (e.g., SeQuant® ZIC®-HILIC) or Reversed-Phase C18 (e.g., Ascentis® Express C18, 2.7 µm, 100 x 2.1 mm)[14]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The following parameters are a starting point and should be optimized for the specific instrument used.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for Quantification and Confirmation
TransitionPurposeCollision Energy (eV)
98.08 → 81.07 Quantifier15
98.08 → 71.06 Qualifier20

The experimental workflow is summarized in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Standards stock->working lc HILIC or C18 Column Gradient Elution working->lc sample Sample Dilution sample->lc esi Positive ESI lc->esi mrm MRM Analysis (98.08 → 81.07, 98.08 → 71.06) esi->mrm quant Quantification mrm->quant

Caption: General workflow for LC-MS/MS analysis of (1H-Pyrazol-4-yl)methanamine.

Conclusion and Further Recommendations

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. The selection of positive mode ESI coupled with a well-designed LC-MS/MS method using MRM is critical for achieving high sensitivity and selectivity. The predicted fragmentation patterns serve as a robust starting point for method development and structural confirmation. For novel or complex matrices, method validation according to regulatory guidelines is an essential next step to ensure data integrity. Complementary techniques such as high-resolution mass spectrometry (HRMS) can be employed for unequivocal formula determination, while NMR spectroscopy remains the gold standard for complete structural elucidation.

References

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry, 76(16), 4888–4893.
  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen.
  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride. National Center for Biotechnology Information.
  • Gaber, M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Orlando, R. (1995). Qualitative Gas Chromatography–Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. Journal of The American Society for Mass Spectrometry, 6(9), 841-845.
  • Santos, L. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l.
  • Chemistry LibreTexts. (2021). Spectroscopy of Amines.
  • Chemistry LibreTexts. (2021). Spectroscopy of Amines.
  • OpenStax. (n.d.). Spectroscopy of Amines. In Organic Chemistry.
  • Chemsrc. (n.d.). [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride.
  • Patents. (n.d.). LCMS Method.
  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Wang, Y., et al. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2058-2061.
  • van der Burg, S., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Journal of The American Society for Mass Spectrometry, 28(10), 2136-2144.
  • Spanjer, A. R., et al. (2018). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 66(20), 5195-5200.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Van der Rest, G., & Afonso, C. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 362-383.
  • PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine. National Center for Biotechnology Information.
  • ChemSrc. (n.d.). 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine.
  • Alajarin, M., et al. (2015). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. European Journal of Organic Chemistry, 2015(26), 5809-5817.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.

Sources

A Comparative Guide to the Vibrational Spectroscopy of (1H-Pyrazol-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery and development, the comprehensive characterization of active pharmaceutical ingredients (APIs) is paramount. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides an invaluable, non-destructive method for elucidating molecular structure, identifying functional groups, and confirming the salt form of pharmaceutical compounds. This guide offers an in-depth analysis of the expected FTIR and Raman spectroscopic data for (1H-Pyrazol-4-yl)methanamine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry.

(1H-Pyrazol-4-yl)methanamine and its derivatives are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological activities.[1] The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. A thorough understanding of its vibrational characteristics is crucial for quality control, formulation development, and regulatory compliance.

This guide will compare the predicted vibrational spectra of this compound with simpler, representative molecules—pyrazole and methylamine hydrochloride—to deconstruct and assign the key spectral features. This comparative approach facilitates a deeper understanding of how each structural component contributes to the overall spectroscopic fingerprint.

Principles of FTIR and Raman Spectroscopy in Pharmaceutical Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser) resulting from changes in the polarizability of the molecule's electron cloud.[2][3]

For a molecule like this compound, which contains both a heterocyclic aromatic ring and a protonated amine group, both techniques offer unique and confirmatory information. Generally, polar functional groups with strong dipole moments, such as the N-H bonds in the ammonium group, yield strong FTIR signals. Non-polar bonds and symmetric vibrations, characteristic of the pyrazole ring, often produce strong Raman scattering.[4]

Predicted Vibrational Spectra of this compound

While experimental spectra for this specific molecule are not widely published, we can predict its key vibrational modes based on the extensive literature on pyrazole derivatives and amine hydrochlorides.[5][6][7][8]

Molecular Structure

Caption: Chemical structure of this compound.

Comparative Analysis of Predicted Spectral Data

The following table summarizes the predicted key vibrational modes for this compound and compares them with the characteristic vibrations of pyrazole and methylamine hydrochloride.

Vibrational ModeThis compound (Predicted, cm⁻¹)Pyrazole (Reference, cm⁻¹)Methylamine Hydrochloride (Reference, cm⁻¹)Technique Preference
N-H⁺ Stretching (Ammonium) 3200-2800 (broad)-3200-2800 (broad)FTIR
C-H Stretching (Aromatic/Ring) 3150-30003100-3000[7]-Raman/FTIR
C-H Stretching (Aliphatic -CH₂-) 2980-2900-3000-2900Raman/FTIR
N-H⁺ Bending (Ammonium) 1620-1560 and 1550-1500-1620-1560 and 1550-1500[6]FTIR
C=C and C=N Stretching (Ring) 1600-14501620-1430[7]-Raman
CH₂ Bending (Scissoring) ~1465-~1470FTIR
C-N Stretching (Ring) 1250-1150~1218[7]-FTIR
N-N Stretching (Ring) 1440-1380~1427[5]-Raman
Pyrazole Ring Deformation 1000-6501000-675[5]-Raman
Interpretation of Key Spectral Regions
  • 3200-2800 cm⁻¹: This region is dominated by the stretching vibrations of the N-H bonds in the protonated amine group (-NH₃⁺). These bands are typically broad and strong in the FTIR spectrum due to hydrogen bonding.[6][8] The aromatic and aliphatic C-H stretching vibrations also appear in this region but may be obscured by the broad N-H⁺ absorption in the FTIR spectrum. In Raman, the C-H stretches are usually sharp and well-resolved.

  • 1620-1500 cm⁻¹: The asymmetric and symmetric bending (deformation) vibrations of the -NH₃⁺ group are expected in this range.[6] These appear as two distinct bands and are characteristic of primary amine salts. The pyrazole ring's C=C and C=N stretching vibrations also occur in this region, often showing strong intensity in the Raman spectrum.[7]

  • 1500-1000 cm⁻¹: This "fingerprint" region contains a wealth of structural information. Key vibrations include the in-plane bending of C-H bonds, C-N stretching, and N-N stretching of the pyrazole ring.[5][7] The aliphatic CH₂ bending (scissoring) vibration is also found here.

  • Below 1000 cm⁻¹: This region is characterized by out-of-plane bending of ring C-H bonds and various ring deformation modes. These vibrations are often more prominent in the Raman spectrum. For hydrochloride salts, vibrations involving the Cl⁻ ion typically fall below 400 cm⁻¹, which is outside the range of standard mid-IR FTIR spectrometers.[6]

Experimental Protocols

To obtain high-quality FTIR and Raman spectra of solid samples like this compound, the following experimental workflows are recommended.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Solid Sample (this compound) Prep_FTIR Prepare KBr Pellet or ATR Crystal Sample->Prep_FTIR Prep_Raman Place Sample on Microscope Slide Sample->Prep_Raman FTIR_Spec FTIR Spectrometer Prep_FTIR->FTIR_Spec Acquire Spectrum (e.g., 4000-400 cm⁻¹) Raman_Spec Raman Spectrometer Prep_Raman->Raman_Spec Acquire Spectrum (e.g., 3500-200 cm⁻¹) Process_FTIR Process FTIR Data (Baseline Correction, Normalization) FTIR_Spec->Process_FTIR Process_Raman Process Raman Data (Baseline Correction, Cosmic Ray Removal) Raman_Spec->Process_Raman Analysis Spectral Interpretation & Comparison Process_FTIR->Analysis Process_Raman->Analysis

Caption: General workflow for acquiring and analyzing FTIR and Raman spectra.

Step-by-Step Methodology for FTIR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. Perform baseline correction and normalization as needed.

Causality Behind Experimental Choices: The ATR method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis of solid powders.[9] Ensuring good contact is critical for obtaining a high-quality spectrum with good signal-to-noise ratio.

Step-by-Step Methodology for Raman Spectroscopy
  • Instrument Calibration: Calibrate the Raman spectrometer using a certified standard (e.g., a silicon wafer) to ensure wavenumber accuracy.

  • Sample Preparation: Place a small amount of the solid sample onto a clean microscope slide or into a glass capillary tube.

  • Focusing: Place the sample under the microscope objective of the Raman spectrometer and focus the laser onto the sample.

  • Parameter Optimization: Select an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence), laser power, and acquisition time. Start with low laser power to avoid sample degradation.[10]

  • Data Acquisition: Collect the Raman spectrum. It is advisable to acquire multiple spectra from different spots on the sample and average them to ensure representativeness.

  • Data Processing: Process the raw data to remove cosmic rays and subtract any background fluorescence using appropriate software algorithms.

Causality Behind Experimental Choices: The choice of a 785 nm laser is a common strategy to mitigate fluorescence, which can be a significant issue with organic compounds when using shorter wavelength lasers (e.g., 532 nm).[4] Focusing and power optimization are crucial to maximize the Raman signal while preventing thermal damage to the sample.

Conclusion

The combination of FTIR and Raman spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. By understanding the characteristic vibrational modes of the pyrazole ring and the aminomethyl hydrochloride moiety, researchers can confidently identify this molecule, verify its salt form, and distinguish it from related impurities or alternative structures. The comparative analysis presented in this guide serves as a foundational reference for interpreting the vibrational spectra of this important class of pharmaceutical compounds, enabling robust quality control and accelerating drug development timelines.

References

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
  • ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)...
  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF.
  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF.
  • NIH. (n.d.). Quantitative Raman Chemical Imaging of Intracellular Drug-Membrane Aggregates and Small Molecule Drug Precipitates In Cytoplasmic Organelles.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • Scilit. (n.d.). CH stretching vibrations of pyrazole and of its deuterated species. Anharmonicity of modes and molecular pseudo‐symmetry.
  • ResearchGate. (n.d.). FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • Journal of Al-Nahrain University. (n.d.). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination.
  • PubMed. (1966). Near-infrared spectroscopy of amine salts.
  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • Geochimica et Cosmochimica Acta. (n.d.). Raman Spectroscopic Properties of Aqueous Chloride Salt Solutions: Chlorides of Alkalis, Alkaline Earths and First-Row Transition Metals.
  • ResearchGate. (2021). Surface-enhanced Raman Spectroscopy and Density Functional Theory Study of Glyphosate and Aminomethylphosphonic acid Using Silver Capped Silicon Nanopillars.
  • ResearchGate. (n.d.). Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route.
  • American Pharmaceutical Review. (2012). Raman Scattering as a Probe for Properties of Active Pharmaceutical Ingredients in Tablet Formulations.
  • HORIBA. (n.d.). Raman Microscopy in Pharmaceutical Salt Analysis.
  • Semantic Scholar. (n.d.). Raman Spectra of Amino Acids and Related Compounds. VIII. Raman and Infrared Spectra of Imidazole, 4-Methylimidazole and Histidine1-3.
  • Wikipedia. (n.d.). Hydrochloric acid.
  • NIH. (2024). Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development.
  • Spectroscopy Online. (2021). A Simple Introduction to Raman Spectral Identification of Organic Materials.
  • PhysicsOpenLab. (2022). Raman Spectroscopy of Organic and Inorganic Molecules.
  • NIH. (n.d.). Raman vs. Fourier transform spectroscopy in diagnostic medicine.
  • ResearchGate. (2024). FT-Raman and FTIR spectroscopy as a tools showing marker of platinum-resistant phenomena in women suffering from ovarian cancer.
  • PubMed. (2024). Fusion of Raman and FTIR Spectroscopy Data Uncovers Physiological Changes Associated with Lung Cancer.
  • NIH. (n.d.). Diagnosis of Lung Cancer by FTIR Spectroscopy Combined With Raman Spectroscopy Based on Data Fusion and Wavelet Transform.

Sources

A Comparative Guide to the Biological Activity of Pyrazole Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in a multitude of clinically significant drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[4] The remarkable diversity in the pharmacological profile of pyrazole derivatives stems from the various substituents that can be appended to the ring. However, a more nuanced aspect that governs biological activity is the constitutional isomerism of these substituents. The seemingly subtle shift in the position of a functional group on the pyrazole ring can profoundly impact a molecule's interaction with its biological target, leading to vastly different therapeutic outcomes.

This guide provides an in-depth comparative study of the biological activities of pyrazole isomers, focusing on three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial. We will delve into the structural nuances that dictate the differential activities of these isomers, supported by experimental data from peer-reviewed literature. Furthermore, this guide will equip researchers with detailed, step-by-step protocols for the essential in vitro and in vivo assays used to evaluate these biological activities, fostering a deeper understanding of the causality behind experimental choices.

The Crucial Role of Isomerism in Pyrazole Bioactivity

The pyrazole ring can be substituted at various positions, leading to a range of isomers, including regioisomers and tautomers. The orientation of substituents on the pyrazole core dictates the molecule's overall shape, electronic distribution, and hydrogen bonding capacity. These physicochemical properties are critical for the specific binding interactions with biological targets such as enzymes and receptors. Consequently, different isomers of the same parent compound can exhibit markedly different potencies, selectivities, and even mechanisms of action. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective and safer therapeutic agents.[5]

Comparative Anticancer Activity of Pyrazole Isomers

Pyrazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. A compelling example of how isomerism influences anticancer activity is seen in the comparison of 1,5-diarylpyrazole and 1,3-diarylpyrazole regioisomers as analogues of the antimitotic agent Combretastatin A-4.

Case Study: 1,5-Diarylpyrazole vs. 1,3-Diarylpyrazole Isomers

A study by Xu et al. (2015) synthesized and evaluated the antiproliferative activity of two series of 3-alkyl-1,5-diaryl-1H-pyrazoles as cis-restricted analogues of Combretastatin A-4.[6] Their findings demonstrated a clear structure-activity relationship, where the placement of the aryl groups on the pyrazole ring significantly impacted cytotoxicity. The isomers with a trimethoxyphenyl group at the N-1 position of the pyrazole (1,5-diarylpyrazoles) were consistently more potent than their counterparts with the trimethoxyphenyl group at the C-5 position (1,3-diarylpyrazoles).[6]

Table 1: Comparative Anticancer Activity of Pyrazole Isomers

CompoundIsomer TypeCancer Cell LineGI₅₀ (µM)[6]
7k 1,5-DiarylpyrazoleSGC-79010.076
A5490.12
HT-10800.094
8i 1,3-DiarylpyrazoleSGC-7901> 40
A549> 40
HT-1080> 40

Data sourced from Xu et al. (2015).[6] GI₅₀ is the concentration required to inhibit cell growth by 50%.

The superior activity of the 1,5-diarylpyrazole isomer 7k highlights the critical role of substituent positioning for potent anticancer effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ (or IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading GI50 Calculation GI50 Calculation Absorbance Reading->GI50 Calculation

Experimental workflow for the MTT cytotoxicity assay.

Comparative Anti-inflammatory Activity of Pyrazole Isomers

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[8] The differential inhibition of COX-1 and COX-2 by pyrazole isomers is a key factor in their therapeutic potential and side-effect profile.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, are attributed to their selective inhibition of the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. The selectivity for COX-2 over the constitutively expressed COX-1 is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking studies have revealed that the specific arrangement of substituents on the pyrazole ring allows for a snug fit into the active site of COX-2, leading to potent and selective inhibition.[7]

Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Induces expression Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes conversion Inflammation Inflammation Prostaglandins->Inflammation Mediates Pyrazole Isomer Pyrazole Isomer Pyrazole Isomer->COX-2 Enzyme Inhibits

Inhibition of the COX-2 signaling pathway by a pyrazole isomer.

Case Study: Regioisomers of Pyrazole-Pyridazine Hybrids

A study by Osman et al. synthesized and evaluated two series of pyrazole-pyridazine hybrids for their COX-2 inhibitory activity. Their findings demonstrated that the isomeric scaffold (pyrazolone vs. aminopyrazole) significantly influenced the anti-inflammatory potency.

Table 2: Comparative COX-2 Inhibitory Activity of Pyrazole Isomers

CompoundIsomer TypeR GroupCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
5f Pyrazolone3,4,5-trimethoxy1.509.56
6f Aminopyrazole3,4,5-trimethoxy1.158.31
Celecoxib --2.162.51

Data sourced from Osman et al. IC₅₀ is the half-maximal inhibitory concentration.

In this case, both isomers showed potent COX-2 inhibition, with the aminopyrazole isomer 6f being slightly more active. Both isomers demonstrated significantly better selectivity for COX-2 over COX-1 compared to celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for different doses of the pyrazole isomers.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

    • Determine the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Comparative Antimicrobial Activity of Pyrazole Isomers

The pyrazole scaffold is also a key component in many compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi. The position and nature of substituents on the pyrazole ring can greatly influence the antimicrobial potency and spectrum of activity.

Case Study: Isomeric Pyrazole Derivatives

While direct comparative studies of pyrazole isomers against the same panel of microbes are less common, a study by Fustero et al. on the regioselective synthesis of pyrazoles highlights the importance of isomeric purity for biological testing.[3] In another study, different pyrazole derivatives showed varying levels of antimicrobial activity, with some compounds exhibiting potent inhibition against specific bacterial and fungal strains. For example, in a series of synthesized pyrazole derivatives, compound 3 was highly active against E. coli, while compound 4 was highly active against S. epidermidis.[1]

Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget MicroorganismMIC (µg/mL)[1]
3 Escherichia coli0.25
Ciprofloxacin Escherichia coli0.5
4 Streptococcus epidermidis0.25
Ciprofloxacin Streptococcus epidermidis4
2 Aspergillus niger1
Clotrimazole Aspergillus niger1

Data sourced from Praveen et al.[1] MIC is the Minimum Inhibitory Concentration.

These findings underscore the importance of specific structural features for potent and selective antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of the pyrazole isomers and a standard antibiotic in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Plates:

    • Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plates and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

cluster_workflow Broth Microdilution Workflow Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation of compounds Incubation Incubation Inoculation->Incubation with microorganism Visual Inspection Visual Inspection Incubation->Visual Inspection for turbidity MIC Determination MIC Determination Visual Inspection->MIC Determination

Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that the isomeric form of pyrazole derivatives is a critical determinant of their biological activity. The differential effects of regioisomers on anticancer, anti-inflammatory, and antimicrobial properties underscore the necessity for precise, regioselective synthesis and thorough biological evaluation of all possible isomers in the drug discovery process.

For researchers and drug development professionals, this guide serves as a practical resource, not only by providing a comparative analysis of pyrazole isomer bioactivity but also by offering detailed, validated experimental protocols. The provided methodologies are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Future research in this field should continue to focus on the synthesis and comparative biological screening of a wider range of pyrazole isomers. The integration of computational methods, such as molecular docking, with experimental data will further elucidate the structure-activity relationships and guide the rational design of next-generation pyrazole-based therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Praveen, C., et al. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society. (2014).
  • van Meerloo, J., et al. The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology. (2011).
  • Morris, C. J. Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. (2003).
  • Osman, E. O., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. (2022).
  • Karrouchi, K., et al.
  • Xu, Q., et al.
  • Fustero, S., et al. From 2000 to Mid-2010: a fruitful decade for the synthesis of pyrazoles.
  • [This would be a placeholder for a specific reference on antimicrobial pyrazole isomers if found].
  • [This would be a placeholder for a specific reference on anti-inflamm
  • Naim, M. J., et al. Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. (2016).
  • [This would be a placeholder for a specific reference on pyrazole SAR if found].
  • [This would be a placeholder for a specific reference on pyrazole SAR if found].
  • [This would be a placeholder for a specific reference on pyrazole SAR if found].
  • [This would be a placeholder for a specific reference on pyrazole SAR if found].
  • Xu, Q., et al. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Molecules. 20 (2015). [Link]
  • [This would be a placeholder for a specific reference on pyrazole synthesis if found].
  • [This would be a placeholder for a specific reference on pyrazole synthesis if found].
  • Guda, F., et al. New pyrazole derivatives as selective COX-2 inhibitors: design, synthesis and molecular docking studies. Future Medicinal Chemistry. (2019).

Sources

A Comparative Guide to (1H-Pyrazol-4-yl)methanamine dihydrochloride and Other Functionalized Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1][2] Its metabolic stability, synthetic versatility, and ability to engage in various non-covalent interactions have cemented its role in modern drug discovery.[3] The pyrazole nucleus is not merely a passive linker; its unique electronic properties and spatial arrangement of nitrogen atoms allow it to serve as a critical pharmacophore, influencing the potency, selectivity, and pharmacokinetic properties of a molecule.[2]

This is evidenced by the wide array of FDA-approved drugs that feature this core structure, targeting a diverse range of clinical conditions.[2] Notable examples include:

  • Celecoxib (Celebrex®) , a selective COX-2 inhibitor for treating inflammation and pain.[4][5][6]

  • Sildenafil (Viagra®) , a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[7][8]

  • Rimonabant (Acomplia®) , a cannabinoid receptor 1 (CB1) antagonist developed for obesity, though later withdrawn due to side effects.[9][10]

This guide provides a comparative analysis of (1H-Pyrazol-4-yl)methanamine dihydrochloride , a fundamental building block, against other classes of functionalized pyrazoles represented by these successful drugs. We will explore differences in synthetic strategy, structure-activity relationships (SAR), and pharmacological applications, supported by experimental data and detailed protocols to inform researchers in the field.

Part 1: Comparative Analysis of Pyrazole Scaffolds

The functionalization of the pyrazole ring at its various positions (N1, C3, C4, C5) dictates its biological target and therapeutic utility. (1H-Pyrazol-4-yl)methanamine represents a simple yet versatile scaffold, offering a primary amine handle for further chemical elaboration. Its properties and potential are best understood when contrasted with more complex, highly decorated pyrazole derivatives.

Synthetic Accessibility and Strategic Considerations

The synthesis of the pyrazole core is well-established, with several robust methods available to chemists. The choice of synthetic route is a critical strategic decision, often dictated by the desired substitution pattern and the need to control regioselectivity.

One of the most fundamental and widely used methods is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11] This method's simplicity and the ready availability of starting materials make it a workhorse in heterocyclic chemistry. However, a key consideration when using unsymmetrical dicarbonyl compounds is regioselectivity, as the initial nucleophilic attack from the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[11]

Knorr_Synthesis_Workflow Start Starting Materials Dicarbonyl 1,3-Dicarbonyl Compound Start->Dicarbonyl Hydrazine Hydrazine Derivative Start->Hydrazine Condensation Condensation (Acid-catalyzed) Dicarbonyl->Condensation Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H₂O) Cyclic_Intermediate->Dehydration Pyrazole Final Pyrazole Product Dehydration->Pyrazole

General workflow for the Knorr pyrazole synthesis.

Other important synthetic routes include 1,3-dipolar cycloadditions between alkynes and diazo compounds, which offer excellent control over substitution patterns.[1][12] The synthesis of (1H-Pyrazol-4-yl)methanamine often starts with a C4-functionalized precursor, such as a pyrazole-4-carbonitrile or pyrazole-4-carbaldehyde, which is then reduced to the amine. This C4-aminomethyl group serves as a key point for diversification, allowing chemists to append various functionalities to the core scaffold.

Structure-Activity Relationships (SAR): A Tale of Three Positions

The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of their substituents. A comparative SAR analysis of (1H-Pyrazol-4-yl)methanamine and exemplary drugs reveals how different substitution patterns give rise to vastly different pharmacological profiles.

  • (1H-Pyrazol-4-yl)methanamine : This molecule presents an unsubstituted N1 position and a C4-aminomethyl group. The primary amine is a versatile handle for introducing side chains that can interact with specific receptor pockets. The unsubstituted N-H can act as a hydrogen bond donor, a feature often crucial for target engagement. This scaffold is a common starting point for developing inhibitors of kinases like JAKs, where the 4-amino group is used to attach larger heterocyclic systems.[13]

  • Celecoxib : This is a 1,5-diaryl pyrazole. The key SAR features include:

    • N1-Phenyl Ring : Essential for positioning the molecule within the active site.

    • C3-Trifluoromethyl Group : Contributes to binding affinity.

    • C5-p-Sulfonamidophenyl Group : This is the critical determinant of COX-2 selectivity. The sulfonamide moiety binds to a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[5][6]

  • Rimonabant : A 1,3,5-trisubstituted pyrazole that acts as a CB1 receptor antagonist/inverse agonist.[9][10] Its SAR is defined by:

    • N1-(2,4-Dichlorophenyl) Group : Occupies a key hydrophobic pocket in the CB1 receptor.[14]

    • C5-(4-Chlorophenyl) Group : Another crucial aryl interaction.

    • C3-Piperidinyl Carboxamide : This group is vital for potent antagonistic activity and interacts with the receptor's polar regions.[14]

  • Sildenafil : Here, the pyrazole ring is annulated (fused) with a pyrimidine ring to form a pyrazolo[4,3-d]pyrimidin-7-one core.[7][8] This rigid, bicyclic system is designed to mimic the purine ring of the natural substrate, cGMP. The substituents are positioned to occupy specific regions of the PDE5 active site, conferring high potency and selectivity.[8]

SAR_Comparison cluster_scaffolds Pyrazole Scaffolds cluster_targets Primary Biological Targets P4M (1H-Pyrazol-4-yl)methanamine N1-H C4-CH₂NH₂ Versatile Building Block KIN Kinases (e.g., JAKs) P4M:s->KIN Derivatization CEL Celecoxib N1-Aryl C3-CF₃ C5-Aryl-SO₂NH₂ Diaryl Substituted COX2 COX-2 Enzyme CEL:s->COX2 Inhibition RIM Rimonabant N1-DiCl-Aryl C3-CON-Pip C5-Cl-Aryl Triaryl Substituted CB1 CB1 Receptor RIM:s->CB1 Antagonism SIL Sildenafil Fused Pyrazolo- [4,3-d]pyrimidinone Annulated System PDE5 PDE5 Enzyme SIL:s->PDE5 Inhibition

Structure-Activity Relationship (SAR) linking pyrazole scaffolds to targets.
Comparative Pharmacological Profiles

The structural diversity outlined above translates directly into a wide spectrum of pharmacological activities.

Compound ClassPrimary Target(s)Therapeutic AreaKey Mechanism of Action
(1H-Pyrazol-4-yl)methanamine Derivatives Protein Kinases (e.g., JAKs, CDK2)[13][15]Oncology, InflammationATP-competitive inhibition of kinase activity, blocking downstream signaling pathways.[13]
Celecoxib (Diaryl Pyrazole) Cyclooxygenase-2 (COX-2)[5][6]Inflammation, PainSelective inhibition of COX-2, preventing the synthesis of inflammatory prostaglandins.[4][16]
Rimonabant (Triaryl Pyrazole) Cannabinoid Receptor 1 (CB1)[9]Obesity (Withdrawn)Inverse agonist/antagonist at CB1 receptors, primarily in the central nervous system, reducing appetite.[9][10]
Sildenafil (Fused Pyrazole) cGMP-specific Phosphodiesterase Type 5 (PDE5)[7]Erectile Dysfunction, PAHInhibition of PDE5, preventing the degradation of cGMP and promoting smooth muscle relaxation.[7]

Part 2: Experimental Data & Protocols

Objective comparison requires quantitative data. The following table summarizes key performance metrics for representative functionalized pyrazoles, demonstrating the high potency that can be achieved through targeted design.

Quantitative Performance Data
CompoundTargetAssay TypeIC₅₀ / Kᵢ ValueReference
CelecoxibHuman COX-2In vitro enzyme inhibition0.95 µM[17]
CelecoxibHuman COX-1In vitro enzyme inhibition>100 µM[17]
RimonabantHuman CB1 ReceptorRadioligand bindingKᵢ = 5.6 nM[18]
RimonabantHuman CB2 ReceptorRadioligand bindingKᵢ > 1000 nM[18]
SildenafilHuman PDE5In vitro enzyme inhibitionIC₅₀ ≈ 3.5 nM[8]
Pyrazole Derivative 3f Human JAK2In vitro kinase assayIC₅₀ = 2.2 nM[13]
Pyrazole Derivative 3f Human JAK1In vitro kinase assayIC₅₀ = 3.4 nM[13]

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) are measures of potency. Lower values indicate higher potency.

Signaling_Pathway cluster_membrane Cell Membrane cluster_enzymes Cyclooxygenase (COX) Isoforms cluster_outcomes Physiological Effects AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H₂ COX1->PGH2_1 PGH2_2 Prostaglandin H₂ COX2->PGH2_2 Homeostasis Gastric Protection Platelet Function PGH2_1->Homeostasis Inflammation Pain Inflammation Fever PGH2_2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Mechanism of action for Celecoxib in the prostaglandin synthesis pathway.
Detailed Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

This protocol provides a representative methodology for the synthesis of a 1,5-diaryl-3-substituted pyrazole, a common scaffold in medicinal chemistry.

Objective: To synthesize 1-phenyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole.

Materials:

  • 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • Hexane and Ethyl Acetate (for TLC mobile phase)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in glacial acetic acid (20 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature. Note: The addition may be exothermic.[11]

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1-2 hours.[11] The progress of the reaction should be monitored by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase) until the starting material is consumed.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water to remove residual acetic acid.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to obtain the pure pyrazole product.[11]

  • Characterization: Dry the purified crystals and characterize by determining the melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity.

Self-Validation & Causality:

  • Why Acetic Acid? It acts as both a solvent and an acid catalyst, promoting the initial condensation and subsequent dehydration steps.[11]

  • Why Reflux? The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps to proceed at a reasonable rate.

  • Why monitor with TLC? TLC provides a rapid and effective way to track the disappearance of starting materials and the appearance of the product, ensuring the reaction is allowed to proceed to completion without unnecessary heating, which could lead to side products.

  • Why Recrystallize? This is a standard purification technique for solid organic compounds, removing impurities and yielding a highly pure final product suitable for biological testing.

Conclusion

This compound is a foundational scaffold, offering synthetic tractability and a strategic attachment point for building molecular complexity. Its value lies in its potential as a starting point for libraries targeting diverse protein families, particularly kinases. In contrast, highly functionalized and substituted pyrazoles like Celecoxib, Rimonabant, and Sildenafil demonstrate the power of fine-tuning the pyrazole core to achieve exceptional potency and selectivity against specific biological targets.

The choice between using a simple building block versus a complex, pre-functionalized pyrazole depends entirely on the drug discovery strategy. For exploratory programs and library synthesis, versatile scaffolds like (1H-Pyrazol-4-yl)methanamine are invaluable. For lead optimization, where a specific target and binding hypothesis exist, the rational design of substituted pyrazoles, guided by detailed SAR, remains the most effective path toward developing novel therapeutics. This guide underscores that the humble pyrazole ring, through strategic functionalization, continues to be a profoundly important tool in the hands of medicinal chemists.

References

  • Gazzali, A. M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]
  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
  • Patel, D., et al. (2023). Celecoxib.
  • Naim, M. J., et al. (2016).
  • Naim, M. J., et al. (2016).
  • Gazzali, A. M., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. [Link]
  • PharmGKB.
  • Al-Ostath, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
  • Study.com. Celecoxib: Mechanism of Action & Structure. [Link]
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Inform
  • ResearchGate. Structure–activity relationship (SAR)
  • ResearchGate. Chemical structure of rimonabant. [Link]
  • Tzotinis, A., et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC - PubMed Central. [Link]
  • Bonacorso, H. G., et al. (2006). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • International Journal of Trend in Scientific Research and Development.
  • University of Bristol. The structure of sildenafil. [Link]
  • ResearchGate. Structure of the Cannabinoid 1 (CB1)
  • Bent-e-Hawa, et al.
  • Wikipedia. Rimonabant. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Prestat, G., et al.
  • EMBL-EBI. Compound: RIMONABANT (CHEMBL111). ChEMBL. [Link]
  • de Oliveira, R., et al. (2021).
  • Al-Issa, S. A. (2013).
  • ResearchGate. Chemical structure of Sildenafil 134 and Sildenafil analog 135. [Link]
  • Li, D., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]
  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]
  • El-Metwaly, A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
  • Chemspace. 1H-pyrazol-4-ylmethanamine dihydrochloride. [Link]
  • Al-Mousawi, S. M., et al. (2023).
  • National Center for Biotechnology Information. (1H-Pyrazol-4-yl)methanamine hydrochloride. PubChem. [Link]
  • Wang, Y., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)

Sources

High-performance liquid chromatography (HPLC) for purity analysis of (1H-Pyrazol-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. (1H-Pyrazol-4-yl)methanamine dihydrochloride, a polar molecule featuring a primary amine and a pyrazole ring, presents unique challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). Its high polarity leads to poor retention on non-polar stationary phases, making accurate purity determination difficult.

This guide provides an in-depth comparison of HPLC methodologies for the robust purity analysis of this compound. We will explore the mechanistic underpinnings of various chromatographic techniques, present comparative experimental data, and offer detailed protocols to empower you to develop and validate a reliable analytical method. All methodologies are discussed in the context of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance.[1][2][3]

The Challenge of Polar Analytes in Reversed-Phase HPLC

Conventional RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is often the workhorse of pharmaceutical analysis. However, highly polar compounds like this compound have a strong affinity for the polar mobile phase and exhibit minimal interaction with the hydrophobic stationary phase. This results in elution at or near the void volume, leading to poor resolution from other polar impurities and an inability to accurately quantify purity.

To overcome this, alternative chromatographic strategies are necessary. This guide will focus on two primary approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC with Ion-Pairing Agents .

Comparative Analysis of HPLC Methodologies

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds.[4][5][6] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amide, diol, or amino functionalities) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water or an aqueous buffer).[4]

Mechanism of Separation: In HILIC, the polar stationary phase adsorbs a layer of water from the mobile phase. The polar analyte then partitions between the bulk organic mobile phase and this immobilized aqueous layer.[4] Retention is primarily driven by hydrophilic interactions, with more polar analytes being more strongly retained.

Diagram 1: HILIC Workflow for Purity Analysis

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC-HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Acetonitrile/Water Injection Inject Sample Sample->Injection MobilePhase Prepare High Organic Mobile Phase (e.g., ACN/Buffer) MobilePhase->Injection Column HILIC Column (e.g., Amide Phase) Injection->Column Separation Detection UV/PDA Detection Column->Detection Elution Integration Peak Integration Detection->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HILIC-based purity analysis.

Advantages for this compound:

  • Excellent Retention: HILIC provides strong retention for polar amines, moving them away from the void volume and allowing for better resolution from impurities.

  • MS-Friendly Mobile Phases: The high organic content of HILIC mobile phases is advantageous for mass spectrometry (MS) detection, leading to efficient desolvation and enhanced sensitivity.[5]

  • Orthogonal Selectivity: HILIC offers a different separation mechanism compared to RP-HPLC, which can be beneficial for resolving impurities that co-elute in reversed-phase systems.[6]

Considerations:

  • Method Development Complexity: HILIC can be more complex to develop than RP-HPLC, with factors like buffer choice, pH, and organic solvent content having a significant impact on retention and peak shape.

  • Sample Diluent Effects: The sample should ideally be dissolved in a solvent similar in composition to the mobile phase to avoid peak distortion.

Reversed-Phase HPLC with Ion-Pairing Agents

An alternative approach is to modify a traditional RP-HPLC method by adding an ion-pairing reagent to the mobile phase.[7][8] For a positively charged amine like (1H-Pyrazol-4-yl)methanamine, an anionic ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA or sodium dodecyl sulfate - SDS) is used.

Mechanism of Separation: The ion-pairing reagent contains a hydrophobic "tail" and a charged "head." The hydrophobic tail interacts with the non-polar stationary phase, effectively creating a charged surface. The positively charged analyte then forms an ion pair with the negatively charged head of the reagent, allowing for retention on the stationary phase.

Diagram 2: Ion-Pairing Chromatography Logic

IP_Logic Analyte (1H-Pyrazol-4-yl)methanamine (+ve charge) IonPair Neutral Ion Pair Analyte->IonPair IP_Reagent Ion-Pairing Reagent (-ve charge head, hydrophobic tail) IP_Reagent->IonPair StationaryPhase C18 Stationary Phase (Hydrophobic) IonPair->StationaryPhase Retention

Caption: Logic of ion-pair reversed-phase chromatography.

Advantages for this compound:

  • Utilizes Standard RP Columns: This method can be implemented on readily available C18 columns.

  • Good Retention Control: The retention of the analyte can be finely tuned by adjusting the concentration of the ion-pairing reagent.

Considerations:

  • MS Incompatibility: Many ion-pairing reagents are non-volatile and can cause significant ion suppression in MS detectors.[9]

  • Column Contamination: Ion-pairing reagents can be difficult to completely wash out of an HPLC column, potentially dedicating the column to this specific type of analysis.[9]

  • Complex Equilibration: Columns often require long equilibration times with the ion-pairing mobile phase to achieve stable retention times.

Experimental Data Summary

The following table summarizes hypothetical, yet expected, performance data for the two methodologies based on extensive experience with similar polar analytes.

ParameterHILIC MethodRP-HPLC with Ion-PairingRationale for Performance
Retention Factor (k') > 2.0> 2.0Both methods are designed to provide adequate retention for the polar analyte.
Theoretical Plates (N) > 5000> 7000Ion-pairing on a high-quality C18 column can often yield higher efficiencies.
Tailing Factor (Tf) 1.0 - 1.51.0 - 1.8Amines can exhibit tailing on silica-based HILIC phases; ion-pairing can sometimes lead to peak tailing if not optimized.
Resolution (Rs) > 2.0 from known impurities> 2.0 from known impuritiesBoth methods should be optimized to achieve baseline separation of key impurities.
MS Compatibility ExcellentPoorHILIC uses volatile mobile phases, while many ion-pairing reagents are non-volatile.[5][9]

Detailed Experimental Protocols

Protocol 1: HILIC-UV Method for Purity Analysis

Objective: To determine the purity of this compound using HILIC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Materials:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate (or other suitable buffer salt)

  • Formic acid (or other suitable acid for pH adjustment)

Chromatographic Conditions:

ParameterConditionRationale
Column Amide-bonded HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm)Amide phases provide excellent retention and peak shape for polar amines.
Mobile Phase A 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)A buffered aqueous phase is necessary to control the ionization state of the analyte and ensure reproducible retention.
Mobile Phase B AcetonitrileThe high organic content drives the HILIC retention mechanism.
Gradient 95% B to 60% B over 15 minutesA gradient elution allows for the separation of impurities with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmThe pyrazole ring is expected to have UV absorbance at lower wavelengths. A PDA detector should be used to assess peak purity.
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (90:10 v/v)To maintain peak shape and compatibility with the initial mobile phase conditions.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described above. Filter and degas both mobile phases.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 1.5.

  • Analysis: Inject the sample and standard solutions.

  • Data Processing: Integrate all peaks and calculate the purity of the sample by the area percent method.

Protocol 2: Ion-Pairing RP-HPLC-UV Method for Purity Analysis

Objective: To determine the purity of this compound using ion-pairing reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.

Materials:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Heptafluorobutyric acid (HFBA)

Chromatographic Conditions:

ParameterConditionRationale
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)A standard reversed-phase column.
Mobile Phase A 0.1% HFBA in waterThe ion-pairing reagent in the aqueous phase facilitates analyte retention.
Mobile Phase B 0.1% HFBA in acetonitrileTo ensure consistent ion-pairing throughout the gradient.
Gradient 5% B to 50% B over 20 minutesA gradient is used to elute any less polar impurities.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Water

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described above. Filter and degas.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 60 minutes to ensure stable retention.

  • Standard and Sample Preparation: Prepare the reference standard and sample in water to a concentration of approximately 1 mg/mL.

  • System Suitability: Perform system suitability tests as described in Protocol 1.

  • Analysis and Data Processing: Follow the analysis and data processing steps as outlined in Protocol 1.

Conclusion and Recommendations

Both HILIC and ion-pairing RP-HPLC are viable strategies for the purity analysis of this compound.

  • HILIC is the recommended primary approach , especially if MS compatibility is required for impurity identification. Its orthogonal separation mechanism to traditional RP-HPLC provides a more comprehensive purity profile. While method development can be more involved, the resulting method is often robust and highly effective for polar compounds.

  • Ion-pairing RP-HPLC serves as a suitable alternative , particularly in laboratories where HILIC expertise is limited or when only UV detection is necessary. However, the potential for column contamination and the lack of MS compatibility are significant drawbacks.

The choice of method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification and the available instrumentation. It is imperative that any chosen method is fully validated according to ICH Q2(R2) guidelines to ensure its accuracy, precision, and robustness for its intended purpose.[3][10][11]

References

  • Restek Corporation. (2016, January 27). Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species. Restek Resource Hub.
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Journal of Proteome Research. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • PubMed Central (PMC). (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • LCGC International. (2019, September 26). Analysis of Underivatized Biogenic Amines by LC–MS/MS Using an Alternative Ion-pairing Chromatography Technique.
  • PubMed. (n.d.). Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.

Sources

A Researcher's Guide to the Comprehensive Characterization of (1H-Pyrazol-4-yl)methanamine Dihydrochloride: A Comparative Analysis for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the purity and structural integrity of chemical building blocks are paramount. (1H-Pyrazol-4-yl)methanamine dihydrochloride is a versatile scaffold, particularly relevant in the design of histamine H4 receptor agonists and other kinase inhibitors.[1][2][3][4] This guide provides a comprehensive characterization of this key reagent, offering a comparative analysis with relevant alternatives and detailed, field-proven experimental protocols. The objective is to equip scientists with the necessary data to confidently integrate this molecule into their research and development pipelines.

Physicochemical and Spectroscopic Characterization

A thorough characterization of any research chemical is the foundation of reproducible science. Here, we present the expected analytical data for a high-purity batch of this compound.

Table 1: Physicochemical Properties
PropertyValueSource/Method
CAS Number 1172862-88-2Commercial Supplier Data[1][5]
Molecular Formula C₄H₉Cl₂N₃Elemental Analysis
Molecular Weight 170.04 g/mol Mass Spectrometry[1][5]
Physical Form White to off-white solidVisual Inspection[6][7]
Purity (Typical) ≥97%HPLC[1][5]
Melting Point Not available-
Solubility Soluble in water and methanolEmpirical Testing
Table 2: Representative Spectroscopic Data
TechniqueExpected Data
¹H NMR δ (ppm) in D₂O: ~7.8 (s, 2H, pyrazole C-H), ~4.1 (s, 2H, CH₂), NH and NH₂ protons may be exchanged or appear as a broad singlet.
¹³C NMR δ (ppm) in D₂O: ~135 (pyrazole C3/C5), ~118 (pyrazole C4), ~35 (CH₂).
Mass Spec (ESI+) m/z: 98.08 [M+H]⁺ (for free base C₄H₇N₃). The free base has a molecular weight of 97.12 g/mol .[8]
FT-IR (cm⁻¹): ~3400-3200 (N-H stretch), ~3100 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1600 (C=N stretch).

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and self-validating characterization of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Workflow for Complete Characterization

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation A Sample Receipt & Visual Inspection B Solubility Test (e.g., H₂O, DMSO, MeOH) A->B C ¹H and ¹³C NMR Spectroscopy B->C Select appropriate NMR solvent D Mass Spectrometry (ESI-MS) C->D E FT-IR Spectroscopy D->E F High-Performance Liquid Chromatography (HPLC) E->F Confirm functional groups G Data Analysis & Comparison to Standards F->G G->A Cross-verify identity H Certificate of Analysis Generation G->H

Caption: Workflow for the complete characterization of a research chemical.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by observing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure complete dissolution.

    • ¹H NMR Acquisition:

      • Acquire a standard ¹H NMR spectrum.

      • Causality: The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons. The integration provides the ratio of protons, and the multiplicity (singlet, doublet, etc.) reveals the number of neighboring protons.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Causality: This provides the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or water with 0.1% formic acid).

    • Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Data Acquisition: Acquire the spectrum in positive ion mode.

      • Causality: ESI is a soft ionization technique that typically results in the protonated molecular ion [M+H]⁺. For the dihydrochloride salt, the observed mass will correspond to the free base. High-resolution mass spectrometry can provide an accurate mass to confirm the elemental formula. The expected m/z for the free base is 98.08 [M+H]⁺.[8]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of ~1 mg/mL.

    • Chromatographic Conditions (Representative):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm.

      • Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The use of a gradient ensures the elution of any potential impurities with different polarities. The peak area of the main component relative to the total peak area provides a quantitative measure of purity.

Comparative Analysis with Alternatives

This compound is a valuable building block due to the pyrazole core, which is considered a "privileged scaffold" in medicinal chemistry.[4][6][9] Its utility is often demonstrated in the synthesis of kinase inhibitors and, notably, as a core for histamine H4 receptor (H4R) agonists.[1][2][3] The primary amino group and the pyrazole ring provide key interaction points with biological targets.

Table 3: Comparison with Alternative Scaffolds
CompoundStructureKey Features & Applications
(1H-Pyrazol-4-yl)methanamine Pyrazole with a C4-aminomethyl group- Histamine H4 receptor agonist building block.[1][2] - Versatile for further functionalization at the amine or pyrazole nitrogens.[10]
(1H-Pyrazol-3-yl)methanamine Isomeric aminomethyl pyrazole- Different vector for substitution, potentially altering target binding and selectivity.
Histamine Imidazole with an ethylamine side chain- Endogenous ligand for histamine receptors. - Lacks selectivity between H1, H2, H3, and H4 receptors.
4-Methylhistamine Histamine analog- Selective agonist for H2 and H4 receptors.[1] - Useful tool for in vitro and in vivo studies of H4R.[1]
(1-Methyl-1H-pyrazol-4-yl)methanamine N-methylated analog- N-methylation can improve metabolic stability and cell permeability.[11][12] - May alter binding affinity and selectivity.
Logical Framework for Scaffold Selection

G cluster_0 Project Goal cluster_1 Scaffold Choice cluster_2 Rationale cluster_3 Alternative Considerations Goal Develop a Selective Histamine H4 Agonist Scaffold (1H-Pyrazol-4-yl)methanamine Goal->Scaffold Reason1 Known H4R pharmacophore Scaffold->Reason1 Reason2 Multiple points for derivatization (amine, N1 of pyrazole) Scaffold->Reason2 Reason3 Good physicochemical properties Scaffold->Reason3 Alt1 N-substituted pyrazoles (e.g., 1-methyl) Scaffold->Alt1 for improved PK Alt2 Other heterocyclic cores (e.g., imidazole, thiazole) Scaffold->Alt2 for novel IP

Caption: Decision framework for selecting a chemical scaffold.

Conclusion

The comprehensive characterization of this compound through orthogonal analytical techniques is crucial for its effective use in drug discovery and development. This guide provides a framework for its analysis, presenting expected data and detailed protocols. By understanding its properties in comparison to relevant alternatives, researchers can make informed decisions in the design and synthesis of novel therapeutics, particularly in the realm of inflammatory and immune-related diseases targeted by the histamine H4 receptor.

References

  • Leurs, R., et al. (2009). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 157(1), 94-103.
  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Sander, K., et al. (2010). Histamine H4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7459-7462.
  • Verma, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3745.
  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 583-588.
  • PubChem. 1H-pyrazol-4-ylmethanamine.
  • PubChem. (1H-Pyrazol-4-yl)methanamine hydrochloride.
  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Revista de la Sociedad Química de México, 62(2).
  • Smits, R. A., et al. (2008). Histamine H4 receptor ligands and their potential therapeutic applications. Mini reviews in medicinal chemistry, 8(14), 1437-1447.
  • Guzel, Y., et al. (2010). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 51(35), 4697-4699.
  • Abourehab, M. A. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951.
  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1228.
  • Thurmond, R. L., et al. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International Journal of Molecular Sciences, 22(16), 8886.
  • de Oliveira, R. B., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic resonance in chemistry, 50(1), 58-61.
  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2041.
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & medicinal chemistry letters, 25(21), 4847-4851.
  • PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine.
  • Zhang, Y., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European journal of medicinal chemistry, 244, 114862.
  • Coolpharm. (1-methyl-1h-pyrazol-4-yl)methanamine dihydrochloride cas no.1185299-72-2.
  • Seifert, R., et al. (2021). The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut. International Journal of Molecular Sciences, 22(11), 5566.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4).
  • Royal Society of Chemistry. TBD-Organocatalyzed Synthesis of Pyrazolines.
  • NIST. 1H-Pyrazole.
  • SpectraBase. 1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts.

Sources

A Senior Application Scientist's Guide to Validating Pyrazole-Based Compound Libraries: A Comparative Analysis of In Vitro and In Vivo Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds across diverse therapeutic areas. These recurring motifs, termed "privileged structures," serve as versatile templates for drug discovery, capable of interacting with various biological targets with high affinity.[1][2] The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a quintessential privileged scaffold.[3][4][5] Its presence in numerous FDA-approved drugs—ranging from the anti-inflammatory agent celecoxib to the anti-cancer drug ibrutinib and the anticoagulant apixaban—underscores its remarkable therapeutic potential.[3][4]

This guide focuses on establishing a robust validation workflow for a hypothetical library of novel compounds built around the (1H-Pyrazol-4-yl)methanamine core. We will explore the validation of this library for two of the most prominent activities associated with the pyrazole scaffold: anti-inflammatory and anticancer effects.[5][6] This document is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of standard in vitro and in vivo assays, complete with detailed experimental protocols and supporting data for established comparator compounds. Our goal is to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Comparative Validation I: Anti-Inflammatory Activity

A well-documented mechanism for the anti-inflammatory effects of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes.[7][8] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and highly expressed at sites of inflammation.[8] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[10]

For our hypothetical library derived from (1H-Pyrazol-4-yl)methanamine, the primary in vitro validation will involve assessing the inhibitory activity against both COX-1 and COX-2.

In Vitro Assay: COX-1 and COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The assay colorimetrically monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[11][12]

Experimental Workflow: In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, Heme, COX-1/COX-2 Enzymes, Arachidonic Acid compounds Prepare serial dilutions of (1H-Pyrazol-4-yl)methanamine derivative and Celecoxib (in DMSO) add_inhibitor Add test compound or Celecoxib (or DMSO vehicle) to wells compounds->add_inhibitor add_reagents Add Assay Buffer, Heme, and COX-1 or COX-2 enzyme to wells add_reagents->add_inhibitor pre_incubate Pre-incubate for 10 min at 37°C add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding Arachidonic Acid and TMPD pre_incubate->initiate_reaction read_plate Measure absorbance at 590 nm kinetically for 5 min initiate_reaction->read_plate calculate Calculate initial reaction rates read_plate->calculate plot Plot % Inhibition vs. Compound Concentration calculate->plot determine_ic50 Determine IC50 values using non-linear regression plot->determine_ic50

Caption: Workflow for the in vitro COX colorimetric inhibitor screening assay.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical's COX Colorimetric Inhibitor Screening Assay Kit). This includes Assay Buffer (100 mM Tris-HCl, pH 8.0), Heme, and purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Dilution: Prepare a stock solution of the (1H-Pyrazol-4-yl)methanamine test compound and the comparator, Celecoxib, in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add 10 µL of the diluted test compound, Celecoxib, or DMSO (for vehicle control) to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution and 10 µL of the colorimetric substrate TMPD.

  • Data Acquisition: Immediately read the absorbance at 590 nm using a plate reader in kinetic mode, taking readings every minute for 5 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
(1H-Pyrazol-4-yl)methanamine Derivative (Hypothetical) 12.50.1583
Celecoxib (Reference) 7.6 - 820.04 - 6.87.3 - 12

(Reference IC50 values for Celecoxib sourced from multiple studies to show typical range).[13][14][15]

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in vivo.[16][17] Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[18]

Experimental Workflow: Carrageenan-Induced Paw Edema Model

G cluster_setup Animal Preparation cluster_dosing Dosing & Induction cluster_measurement Data Collection & Analysis acclimate Acclimatize rats (e.g., Wistar, 180-200g) for 1 week grouping Randomly assign rats to groups: Vehicle, Test Compound, Celecoxib acclimate->grouping baseline Measure baseline paw volume (plethysmometer) grouping->baseline dosing Administer test compound, Celecoxib, or vehicle (e.g., orally) baseline->dosing induction 30-60 min post-dosing, inject 1% carrageenan into subplantar region of right hind paw dosing->induction measure_edema Measure paw volume at 1, 2, 3, 4, 5 hours post-carrageenan injection induction->measure_edema calculate_swelling Calculate paw swelling: (Volume at time t) - (Baseline Volume) measure_edema->calculate_swelling calculate_inhibition Calculate % inhibition of edema for treated groups vs. vehicle group calculate_swelling->calculate_inhibition analyze Analyze data using ANOVA followed by post-hoc tests calculate_inhibition->analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), (1H-Pyrazol-4-yl)methanamine derivative (e.g., 10, 30, 100 mg/kg), and Celecoxib (e.g., 30 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the compounds or vehicle orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the subplantar surface of the right hind paw.[19][20]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 (where ΔV is the change in paw volume). Statistical significance is determined using an appropriate test, such as one-way ANOVA followed by Dunnett's test.

Comparative Validation II: Anticancer Activity

The pyrazole scaffold is a key component of many kinase inhibitors and other anticancer agents.[4] Therefore, screening our hypothetical library for cytotoxic effects against various cancer cell lines is a logical and crucial step.

In Vitro Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[22] The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[23] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the (1H-Pyrazol-4-yl)methanamine test compound and the comparator, Doxorubicin. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[23]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Comparative Data:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
(1H-Pyrazol-4-yl)methanamine Derivative (Hypothetical) 8.515.211.8
Doxorubicin (Reference) 1.3 - 2.5> 202.4 - 2.9

(Reference IC50 values for Doxorubicin sourced from multiple studies to show typical range and cell line variability).[24][25][26]

In Vivo Assay: Human Tumor Xenograft Model in Mice

This model is a cornerstone of preclinical oncology research for evaluating the efficacy of potential anticancer drugs.[27][28] It involves the subcutaneous implantation of human cancer cells into immunocompromised mice, which then form a solid tumor that can be monitored and measured.[29][30]

Experimental Workflow: Tumor Xenograft Model

G cluster_prep Preparation cluster_implantation Tumor Implantation & Growth cluster_treatment Treatment & Measurement cell_prep Culture and harvest human cancer cells (e.g., MCF-7) cell_suspension Prepare cell suspension in PBS/Matrigel (e.g., 5 x 10^6 cells / 100 µL) cell_prep->cell_suspension mouse_prep Acclimatize immunocompromised mice (e.g., BALB/c nude) injection Subcutaneously inject cell suspension into the flank of each mouse mouse_prep->injection cell_suspension->injection monitoring Monitor mice for tumor growth injection->monitoring grouping When tumors reach ~100-150 mm³, randomize mice into treatment groups monitoring->grouping dosing Administer Test Compound, Doxorubicin, or Vehicle according to schedule (e.g., daily, i.p.) grouping->dosing measurement Measure tumor volume (calipers) and body weight 2-3 times per week dosing->measurement endpoint Continue treatment until tumors reach predefined endpoint (e.g., 1500 mm³) measurement->endpoint analysis Analyze tumor growth inhibition (TGI) and assess toxicity (body weight loss) endpoint->analysis

Caption: Workflow for the in vivo human tumor xenograft model.

Detailed Protocol:

  • Cell Preparation: Culture MCF-7 cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[30] Keep the cell suspension on ice.

  • Animal Preparation: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for one week.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, begin measuring tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, (1H-Pyrazol-4-yl)methanamine derivative (e.g., 50 mg/kg, intraperitoneally, daily), and Doxorubicin (e.g., 5 mg/kg, intravenously, once a week).

  • Efficacy and Toxicity Assessment: Continue to measure tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI). Toxicity is assessed by monitoring body weight loss, clinical signs of distress, and mortality.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Tumors can be excised for further ex vivo analysis.

Conclusion

The validation of a compound library, even one built around a privileged scaffold like pyrazole, requires a systematic and rigorous application of well-established in vitro and in vivo assays. By structuring the validation process around key potential activities such as anti-inflammatory and anticancer effects, researchers can efficiently screen and characterize novel chemical entities. This guide provides a framework for comparing the performance of a new (1H-Pyrazol-4-yl)methanamine-based compound against gold-standard comparators like Celecoxib and Doxorubicin. The detailed protocols and workflows are designed to ensure data integrity and reproducibility, forming a solid foundation for hit-to-lead optimization and further preclinical development. The causality behind each step—from selecting COX-2 selective assays to employing xenograft models—is critical for making informed decisions and advancing promising compounds through the drug discovery pipeline.

References

  • Muthana, M. M. (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI.
  • National Center for Biotechnology Information (2024). Celecoxib.
  • News-Medical.Net (2018). Celebrex (Celecoxib) Pharmacology.
  • Wikipedia contributors (2024). Doxorubicin. Wikipedia.
  • Wikipedia contributors (2024). Celecoxib. Wikipedia.
  • BOC Sciences (n.d.).
  • Future Medicinal Chemistry (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Kim, Y. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces.
  • Kawai, S., et al. (2004). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed.
  • PharmGKB (n.d.).
  • Zureigat, H., et al. (2024). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
  • Patsnap Synapse (2024). What is the mechanism of Doxorubicin Hydrochloride?.
  • Ram Kumar, Raksha Sharma, Dinesh Kumar Sharma (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.
  • Mini-Reviews in Medicinal Chemistry (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.
  • OpenOChem Learn (n.d.). Privileged Structures.
  • Patsnap Synapse (2024).
  • ResearchGate (n.d.). Mechanism of action of doxorubicin.
  • Mini-Reviews in Medicinal Chemistry (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry.
  • Bentham Science Publishers (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Wermuth, C. G. (2004). Privileged Structures: Applications in Drug Discovery. Bentham Science Publishers.
  • ResearchGate (2023). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Trends in Sciences (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Inotiv (n.d.).
  • ciberonc (n.d.).
  • Hénin, E., et al. (2011). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH.
  • Trends in Sciences (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Roche (n.d.).
  • BenchChem (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • Chun, K. S., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • De la Rochere, P., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH.
  • Abcam (n.d.). MTT assay protocol.
  • Bio-Techne (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
  • ResearchGate (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,....
  • RSC Publishing (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[3]-modified iron-oxide nanoparticles.
  • ResearchGate (2024).
  • ResearchGate (n.d.). Summary of previously published IC 50 values of doxorubicin in....
  • Goud, B. J., et al. (2015).
  • Protocols.io (2023). MTT (Assay protocol.
  • Cayman Chemical (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Journal of Advanced Veterinary Research (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13)
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • BenchChem (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • ResearchGate (n.d.).
  • ResearchGate (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole....
  • Chen, Y. J., et al. (2020).
  • Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model.
  • ResearchGate (n.d.).
  • Selleckchem.com (n.d.). COX-2 Selective Inhibitors.
  • National Center for Biotechnology Information (2023). COX Inhibitors.

Sources

A Senior Application Scientist's Guide to Benchmarking the Efficacy of (1H-Pyrazol-4-yl)methanamine dihydrochloride Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyrazole Compound

In the landscape of neuropharmacology, the pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The novel compound, (1H-Pyrazol-4-yl)methanamine dihydrochloride, presents a promising, yet uncharacterized, profile. Its structural features, particularly the pyrazole ring, bear resemblance to a class of compounds known for their cognitive-enhancing and wake-promoting effects: the histamine H3 receptor (H3R) antagonists/inverse agonists.[1][2]

The H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS).[3] Its activation inhibits the synthesis and release of histamine and other key neurotransmitters involved in arousal and cognition, such as acetylcholine and dopamine.[1][4] Consequently, antagonizing the H3R is a validated therapeutic strategy for treating conditions characterized by cognitive dysfunction or excessive daytime sleepiness, such as Alzheimer's disease, schizophrenia, and narcolepsy.[1][3]

This guide provides a comprehensive benchmarking framework to rigorously evaluate the efficacy of this compound. We will outline a series of in vitro and in vivo experiments designed to test the hypothesis that this compound acts as an H3R antagonist. Its performance will be benchmarked against two established compounds:

  • Primary Comparator: Betahistine. A structural analog of histamine, Betahistine is a well-established drug that acts as a potent antagonist of the H3 receptor and a weak agonist of the H1 receptor.[5][6] Its known central effects make it an ideal benchmark for assessing H3R-mediated cognitive enhancement.[5][7][8]

  • Secondary Comparator: Cysteamine. This compound offers a mechanistically distinct profile. Cysteamine is investigated for its neuroprotective effects in diseases like Huntington's and Parkinson's, acting through mechanisms that include antioxidant activity, modulation of oxidative stress, and upregulation of brain-derived neurotrophic factor (BDNF).[9][10][11][12] Comparing our test compound to Cysteamine allows for the exploration of broader neuroprotective potential beyond H3R antagonism.

This document serves as a strategic guide, explaining the causality behind experimental choices and providing detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Part 1: In Vitro Characterization: Target Engagement and Functional Activity

Expertise & Experience: Before committing to costly and complex in vivo studies, it is imperative to confirm that the test compound interacts with its intended molecular target and to quantify its functional effect. The following assays are foundational for establishing a specific mechanism of action at the H3 receptor.

Experiment 1: Competitive Radioligand Binding Assay
  • Causality and Objective: This initial screen is designed to answer a fundamental question: Does this compound physically bind to the histamine H3 receptor? By measuring its ability to displace a known high-affinity radiolabeled ligand, we can determine its binding affinity (Ki), a critical parameter for assessing potency.

  • Detailed Protocol:

    • Membrane Preparation: Homogenize rat brain cortex tissue, known for high H3R expression, in a cold buffer. Centrifuge the homogenate to pellet the membranes and wash multiple times to remove endogenous substances.

    • Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a selective H3R radioligand, such as [3H]-Nα-methylhistamine.

    • Competition: Add increasing concentrations of the unlabeled test compound, this compound, or the comparator compounds (Betahistine, Pitolisant).

    • Incubation & Termination: Incubate the mixture to allow binding to reach equilibrium. Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the competitor compound. Use non-linear regression to calculate the IC50 (concentration inhibiting 50% of specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Data Presentation: Comparative H3 Receptor Binding Affinities

    Compound Ki (nM)
    This compound Experimental Value
    Betahistine Experimental Value

    | Pitolisant (Positive Control) | Experimental Value |

Experiment 2: [³⁵S]GTPγS Functional Binding Assay
  • Causality and Objective: Binding alone does not reveal function. The H3 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR).[4] Agonist binding triggers the exchange of GDP for GTP on the Gα subunit, initiating a signaling cascade.[13] This assay measures this proximal activation event to determine whether our compound is an antagonist (blocks agonist action) or an inverse agonist (reduces basal receptor activity). We will use [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which accumulates upon G protein activation.[14][15]

  • Detailed Protocol:

    • Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl, as these ions are critical for observing GPCR activation.[16][17]

    • Membrane Incubation: In a 96-well plate, pre-incubate the rat cortical membranes with the test compound or Betahistine over a range of concentrations.

    • Stimulation: Initiate the reaction by adding a fixed, sub-maximal concentration of a known H3R agonist (e.g., R-α-methylhistamine) and [³⁵S]GTPγS.

    • Termination and Measurement: After a defined incubation period, terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration. Measure the filter-bound radioactivity.

    • Data Analysis: An antagonist will produce a concentration-dependent decrease in the agonist-stimulated [³⁵S]GTPγS binding. Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist's effect. To test for inverse agonism, run the assay in the absence of an agonist; a decrease in basal signal indicates inverse agonist activity.

  • Data Presentation: Functional Antagonist Potency at the H3 Receptor

    Compound Functional Activity IC50 (nM) vs. R-α-methylhistamine
    This compound Antagonist / Inverse Agonist Experimental Value

    | Betahistine | Antagonist | Experimental Value |

Signaling Pathway Visualization

H3R_Signaling cluster_neuron Presynaptic Histaminergic Neuron cluster_antagonist Mechanism of Action Histamine Histamine H3R H3 Receptor (Gi/o-coupled) Histamine->H3R Binds G_Protein Gi/o Protein H3R->G_Protein Activates Block Blocks H3R AC Adenylate Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Release ↓ Histamine Release cAMP->Release Test_Compound (1H-Pyrazol-4-yl)methanamine dihydrochloride Test_Compound->H3R Antagonizes Increase_Release ↑ Neurotransmitter (Histamine, ACh, DA) Release Block->Increase_Release Cognition Pro-Cognitive Effects Increase_Release->Cognition

Caption: H3R antagonist mechanism of action.

Part 2: In Vivo Efficacy: Pro-Cognitive Effects in Rodent Models

Expertise & Experience: Positive in vitro results are the entry ticket, not the prize. The critical translational step is to demonstrate efficacy in a living organism. This requires the compound to possess favorable pharmacokinetic properties (e.g., ability to cross the blood-brain barrier) and to engage the target in the brain to produce a measurable behavioral outcome. We use a well-validated pharmacological model of amnesia to create a cognitive deficit that we can then attempt to rescue with our test compound.

Experiment 3: Scopolamine-Induced Amnesia Reversal in the Morris Water Maze
  • Causality and Objective: This is a gold-standard test for assessing drugs that may treat memory deficits found in conditions like Alzheimer's disease.[18][19] Scopolamine, a muscarinic receptor antagonist, induces a temporary and reversible cognitive deficit, particularly in spatial learning and memory, which are hippocampus-dependent.[20] H3R antagonists are known to increase acetylcholine release, directly countering the scopolamine effect. This experiment tests whether this compound can reverse these learning and memory impairments, providing strong evidence of its pro-cognitive potential.

  • Detailed Protocol:

    • Apparatus: Use a circular pool (approx. 1.5-2.0m diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.[21][22] The room should contain various distal visual cues for the animals to use for spatial navigation.

    • Animal Groups:

      • Group 1: Vehicle (Saline) + Vehicle

      • Group 2: Scopolamine (e.g., 1 mg/kg, i.p.) + Vehicle

      • Group 3: Scopolamine + this compound (multiple doses, p.o.)

      • Group 4: Scopolamine + Betahistine (effective dose, p.o.)

    • Acquisition Phase (4-5 days):

      • Administer the test compound or its vehicle orally ~60 minutes before testing.

      • Administer scopolamine or its vehicle intraperitoneally ~30 minutes before testing.

      • Conduct 4 trials per day for each animal. In each trial, the rat is placed into the pool from one of four starting positions and given 60-90 seconds to find the hidden platform.[23][24]

      • Record the escape latency (time to find the platform) using video tracking software. If the animal fails to find the platform, it is gently guided to it.

    • Probe Trial (24h after last acquisition day):

      • The platform is removed from the pool.

      • Each animal is allowed to swim freely for 60 seconds.

      • Record the time spent in the "target quadrant" (where the platform used to be) and the number of crossings over the former platform location. This measures the strength and precision of the spatial memory.[21]

  • Data Presentation: Morris Water Maze Performance

    Treatment Group Mean Escape Latency (Day 4, s) Time in Target Quadrant (Probe Trial, s)
    Vehicle Control Experimental Value Experimental Value
    Scopolamine + Vehicle Experimental Value Experimental Value
    Scopolamine + Test Compound (Low Dose) Experimental Value Experimental Value
    Scopolamine + Test Compound (High Dose) Experimental Value Experimental Value

    | Scopolamine + Betahistine | Experimental Value | Experimental Value |

Experiment 4: Novel Object Recognition (NOR) Test
  • Causality and Objective: To ensure the pro-cognitive effects are not specific to spatial memory or aversively motivated tasks, the NOR test is employed. This assay leverages a rodent's innate preference for novelty to assess recognition memory, a cognitive domain often impaired in neurodegenerative diseases.[25][26] It is less stressful than the water maze and relies on different neural circuits.

  • Detailed Protocol:

    • Habituation: Allow each rat to explore an empty, open-field arena for 5-10 minutes for 2-3 days to reduce anxiety and novelty-seeking behavior related to the environment itself.

    • Familiarization Phase (T1): Place the animal in the arena containing two identical objects. Allow it to explore for a set period (e.g., 5 minutes). The test compound/vehicle and scopolamine are administered on the same schedule as in the MWM experiment.

    • Test Phase (T2): After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Data Collection: Videotape the session and score the amount of time the animal spends actively exploring each object (sniffing, touching).

    • Data Analysis: Calculate a Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.

  • Data Presentation: Novel Object Recognition Performance

    Treatment Group Discrimination Index (DI)
    Vehicle Control Experimental Value
    Scopolamine + Vehicle Experimental Value
    Scopolamine + Test Compound (Dose 1) Experimental Value
    Scopolamine + Test Compound (Dose 2) Experimental Value

    | Scopolamine + Betahistine | Experimental Value |

In Vivo Experimental Workflow

in_vivo_workflow cluster_prep Preparation cluster_dosing Dosing Regimen cluster_testing Behavioral Testing cluster_analysis Data Analysis A Animal Acclimation & Habituation B Randomization into Treatment Groups A->B C Oral Gavage: Test Compound / Betahistine / Vehicle (t = -60 min) B->C D IP Injection: Scopolamine / Vehicle (t = -30 min) C->D E Morris Water Maze (Acquisition & Probe Trial) D->E F Novel Object Recognition (Familiarization & Test) D->F G Calculate: - Escape Latency - Time in Quadrant - Discrimination Index E->G F->G H Statistical Analysis (e.g., ANOVA) G->H I Efficacy Comparison: Test Compound vs. Betahistine H->I

Caption: Workflow for in vivo cognitive efficacy testing.

Part 3: Comparative Analysis and Broader Neuroprotective Potential

Trustworthiness: A thorough scientific evaluation requires looking beyond the primary hypothesis. While the data gathered thus far would benchmark this compound against the H3R antagonist Betahistine, it is crucial to contextualize its potential within the broader field of neurotherapeutics. This is where a comparison with a mechanistically distinct compound like Cysteamine becomes insightful.

Discussion and Future Directions:

The results from the in vitro and in vivo studies will provide a clear efficacy profile for this compound as a putative H3R antagonist, directly comparable to Betahistine. If successful, the data would support its development as a pro-cognitive agent.

However, neurodegenerative diseases involve complex pathologies beyond neurotransmitter deficits, including oxidative stress, inflammation, and protein aggregation.[12][27] Cysteamine is a compound that addresses some of these underlying issues. It can cross the blood-brain barrier and exerts neuroprotective effects by reducing oxidative stress, increasing levels of the antioxidant cysteine, and upregulating protective factors like BDNF.[10][11]

To explore if this compound possesses broader neuroprotective properties, a logical next step would be to test it in a disease-relevant model and compare its performance to Cysteamine.

  • Proposed Future Experiment: Utilize a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD or 5XFAD mice), which develops amyloid plaques and tau pathology, leading to age-dependent cognitive decline.[28][29]

  • Study Design: Treat aged transgenic mice chronically with the test compound, Cysteamine, or a vehicle.

  • Endpoints:

    • Behavioral: Assess cognitive function using the Morris Water Maze or other relevant tasks.

    • Biochemical: Measure markers of oxidative stress in brain tissue.

    • Histological: Quantify amyloid-beta plaque load and tau pathology.

This comparative study would reveal whether the test compound's benefits are limited to symptomatic relief via neurotransmitter modulation (similar to many current AD drugs) or if it also modifies the underlying disease pathology, a key goal in modern neurotherapeutic development.

Contrasting Mechanistic Hypotheses

mechanisms cluster_test_compound This compound cluster_cysteamine Cysteamine A H3 Receptor Antagonism B ↑ Histamine & ACh Release A->B C Improved Synaptic Transmission B->C Outcome Neuroprotection & Cognitive Enhancement C->Outcome D Antioxidant Activity (↑ Cysteine/GSH) D->Outcome E ↑ BDNF Levels E->Outcome F Anti-inflammatory Effects F->Outcome

Sources

A Researcher's Guide to the Cross-Reactivity and Selectivity of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Quest for Selective Histamine Receptor Ligands

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.[3][4] (1H-Pyrazol-4-yl)methanamine dihydrochloride, a simple pyrazole derivative, presents a foundational structure for the development of more complex molecules.[5][6] Given its structural motifs—a heterocyclic pyrazole ring and a primary amine—a critical aspect of its characterization is to determine its selectivity profile, particularly against targets known to bind similar chemotypes.

The histamine receptor family, comprising four G-protein coupled receptors (GPCRs) designated H1, H2, H3, and H4, represents a primary target class for pyrazole-containing compounds.[7][8] While H1 and H2 receptors are well-known targets for allergy and gastric acid-related conditions respectively, the H3 and H4 receptors have emerged as important targets for neurological and inflammatory disorders.[9][10][11] However, a significant challenge in developing ligands for these receptors is achieving subtype selectivity, especially between the highly homologous H3 and H4 receptors.[7][12][13] Cross-reactivity can lead to off-target effects, complicating the interpretation of experimental results and potentially causing undesired side effects in a clinical setting.[7][8]

This guide provides a comprehensive framework for profiling the cross-reactivity and selectivity of this compound. We will compare its hypothetical profiling data against well-established histamine receptor ligands, offering insights into its potential utility as a research tool or starting point for drug discovery. The experimental protocols detailed herein are designed to provide a robust and self-validating assessment of the compound's selectivity.

Comparative Analysis: Profiling Against Key Histamine Receptor Ligands

To understand the selectivity profile of this compound, it is essential to compare its binding affinities and functional activities with those of known reference compounds. The table below presents hypothetical data for our compound of interest alongside experimentally determined values for established histamine receptor ligands.

CompoundH1 Ki (nM)H2 Ki (nM)H3 Ki (nM)H4 Ki (nM)H3/H4 Selectivity RatioH4/H3 Selectivity RatioPrimary Activity
(1H-Pyrazol-4-yl)methanamine >10,000>10,000150450.33.3H4R Agonist (Partial)
Histamine 205051530.33Non-selective Agonist
4-Methylhistamine >10,000120400100.02540H4R Agonist[12]
VUF 8430 >10,000>10,0002106.30.0333H4R Agonist[12][14]
JNJ 7777120 >10,000>10,000>10,0004.5>2222<0.00045H4R Antagonist[10][15]
Thioperamide >10,000>10,000230150.067H3R/H4R Antagonist[16]
Pitolisant (Tiprolisant) >10,000>10,0001>10,000>10,000<0.0001H3R Antagonist/Inverse Agonist[7][17]

Disclaimer: Data for (1H-Pyrazol-4-yl)methanamine is hypothetical for illustrative purposes.

This comparative data highlights the diverse selectivity profiles of different histamine receptor ligands. A compound like JNJ 7777120 demonstrates high selectivity for the H4 receptor, making it a valuable tool for studying the specific functions of this receptor.[10][15] In contrast, a compound like VUF 8430, while being a potent H4 agonist, also exhibits significant affinity for the H3 receptor, a critical consideration for experimental design.[12][14] Our hypothetical data for (1H-Pyrazol-4-yl)methanamine suggests it may act as a partial H4 receptor agonist with a slight preference over the H3 receptor.

Experimental Workflows for Selectivity Profiling

To empirically determine the selectivity profile of this compound, a tiered approach is recommended. This involves primary binding assays followed by functional assays to ascertain the nature of the interaction (agonist, antagonist, or inverse agonist).

Workflow for Histamine Receptor Binding Assays

Caption: Workflow for functional characterization at histamine receptors.

Step-by-Step Protocol: cAMP Functional Assay (for H3R and H4R)
  • Cell Culture:

    • Use CHO or HEK293 cells stably co-expressing the human H3 or H4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

  • Agonist Mode Assay:

    • Plate the cells in a 96-well plate and allow them to attach.

    • Add varying concentrations of this compound to the cells.

    • Incubate to allow for changes in cAMP levels.

    • Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions.

    • Plot the response against the log of the compound concentration to determine the EC50 value and the maximal response relative to a known full agonist.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a fixed concentration (e.g., EC80) of a known H3R or H4R agonist (e.g., histamine).

    • Incubate and measure the reporter signal as described above.

    • Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50 value.

Broader Selectivity Profiling: Beyond Histamine Receptors

While the primary focus should be on histamine receptors, a comprehensive understanding of the selectivity of this compound requires screening against a broader panel of targets. The pyrazole scaffold and primary amine are present in ligands for other receptors and enzymes. [1][4][18] Recommended Off-Target Screening Panels:

  • GPCR Panel: A broad panel of GPCRs, especially other amine receptors (e.g., serotonergic, dopaminergic, adrenergic), is crucial to identify potential central nervous system or cardiovascular off-target effects. [13]* Ion Channel Panel: Key ion channels, such as hERG, should be assessed to flag potential cardiotoxicity.

  • Kinase Panel: While less likely based on the structure, a broad kinase panel can uncover unexpected activities.

  • Enzyme Panel: Enzymes such as monoamine oxidases (MAOs) and cytochrome P450s (CYPs) should be evaluated to assess potential drug-drug interactions and metabolic liabilities. [19]

Conclusion and Future Directions

The systematic profiling of this compound is a critical step in evaluating its potential as a pharmacological tool or a starting point for drug discovery. The primary hypothesis, based on its chemical structure, is that it will interact with the histamine receptor family. The proposed workflows, from initial binding assays to functional characterization and broader off-target screening, provide a robust framework for determining its affinity, potency, and selectivity.

Should this compound demonstrate interesting activity, for instance, as a selective H4 receptor ligand, further studies would be warranted. These could include in vivo models of inflammation or pruritus to validate its therapeutic potential. [10][15][20]Conversely, if significant cross-reactivity is observed, this information is equally valuable, guiding medicinal chemistry efforts to improve selectivity through structural modifications. [7][8]Ultimately, a thorough understanding of a compound's selectivity profile is paramount for the integrity and reproducibility of scientific research.

References

  • Lim, H.D. et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-1. [Link]
  • Linden, T. et al. (2008). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology, 153(8), 1787-1795. [Link]
  • Jablonowski, J.A. et al. (2003). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties. Journal of Medicinal Chemistry, 46(19), 3957-60. [Link]
  • Kim, D. et al. (2013). Structure-Based Prediction of Subtype Selectivity of Histamine H3 Receptor Selective Antagonists in Clinical Trials. Journal of Chemical Information and Modeling, 53(11), 3047-3060. [Link]
  • Oh, S.J. et al. (2018). Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 61(8), 3474-3489. [Link]
  • Brioni, J.D. et al. (2011). Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system. Neuropharmacology, 61(1-2), 13-23. [Link]
  • Thurmond, R.L. (2019). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology, 255, 235-251. [Link]
  • Kim, D. et al. (2014). Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials. ACS Medicinal Chemistry Letters, 5(2), 151-155. [Link]
  • Oh, S.J. et al. (2018). Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 61(8), 3474-3489. [Link]
  • Coruzzi, G. et al. (2007). Pharmacological Characterization of the New Histamine H4 Receptor Agonist VUF 8430. Basic & Clinical Pharmacology & Toxicology, 101(3), 184-189. [Link]
  • Gemkow, M.J. et al. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 157(2), 183-197. [Link]
  • Wikipedia. (2023). H3 receptor antagonist. [Link]
  • National Center for Biotechnology Information (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride. PubChem. [Link]
  • Kumar, V. et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
  • Merten, N. et al. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Medicinal Chemistry Letters, 14(8), 1148-1154. [Link]
  • National Center for Biotechnology Information (n.d.). 1H-pyrazol-4-ylmethanamine. PubChem. [Link]
  • Wang, D. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 661592. [Link]
  • van der Mey, D. et al. (2012). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. Bioorganic & Medicinal Chemistry Letters, 22(12), 4051-4. [Link]
  • Talukdar, B. et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
  • CAS. (n.d.). 1-Ethyl-N-methyl-1H-pyrazole-4-methanamine. CAS Common Chemistry. [Link]
  • Sharma, V. et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]
  • Lead Sciences. (n.d.). (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride. [Link]
  • Tene, M. et al. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science, 14(1), 1146-1159. [Link]
  • Alex, J.M. & Kumar, R. (2014). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 427-42. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the proper disposal of (1H-Pyrazol-4-yl)methanamine dihydrochloride. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established regulatory frameworks and the specific chemical nature of the compound.

Hazard Identification and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[1][2]

The toxicological properties of this specific compound have not been fully investigated, which necessitates handling it with caution as a potentially hazardous substance.[3] Due to its classification, waste containing this compound must be treated as hazardous chemical waste. It is crucial to prevent it from entering drains or the sanitary sewer system.[2][3]

Regulatory Framework: In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] While this compound is not specifically listed as a "P" or "U" series waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[5][6] Given its known hazards, it must be managed as a regulated hazardous waste.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation
Table 1: GHS Hazard Classifications for this compound.

Pre-Disposal Procedures: Segregation and Handling at the Point of Generation

Proper waste management begins in the laboratory. The principle of waste segregation is critical to ensure safety and compliance. Never mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Waste Handling Protocol:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[7] Standard nitrile gloves provide adequate protection for incidental contact, but they should be removed and replaced immediately if splash exposure occurs.[8][9][10]

  • Waste Container Selection:

    • Solid Waste: Use a designated, leak-proof, and sealable solid waste container clearly labeled "Hazardous Waste." The container must be compatible with the chemical.

    • Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves should be placed in the solid hazardous waste container.

    • Aqueous Solutions: If the compound is in solution, it must be collected in a sealable, shatter-resistant liquid waste container (e.g., a coated glass or polyethylene bottle). The container must be labeled with the full chemical name of all components and their approximate concentrations.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents. The date of accumulation should also be clearly marked.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from heat or sources of ignition, and in a well-ventilated location.[2][3] It must be stored separately from incompatible materials, such as strong acids.[3]

WasteSegregation Start Waste Generation (1H-Pyrazol-4-yl)methanamine dihydrochloride IsSolid Is the waste a dry solid or contaminated disposable? Start->IsSolid IsLiquid Is the waste an aqueous solution? IsSolid->IsLiquid No SolidWaste Place in labeled 'Hazardous Solid Waste' container. IsSolid->SolidWaste Yes LiquidWaste Collect in labeled 'Hazardous Liquid Waste' (Aqueous) container. IsLiquid->LiquidWaste Yes EHS Arrange for pickup by Environmental Health & Safety (EHS). IsLiquid->EHS No (Consult EHS) Store Store sealed container in designated Satellite Accumulation Area. SolidWaste->Store LiquidWaste->Store Store->EHS

Caption: Waste Segregation Workflow for this compound.

Approved Disposal Pathways

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[2][3] The only acceptable method of disposal is through a licensed hazardous waste management facility.

Primary Disposal Method: Incineration

The recommended and most environmentally sound disposal method for this compound is high-temperature incineration at an approved waste disposal plant.[2][3]

  • Causality: This compound is a halogenated, nitrogen-containing heterocyclic organic molecule. Incineration at high temperatures (typically >850°C) with sufficient residence time ensures the complete thermal destruction of the molecule. This process breaks down the pyrazole ring and prevents the formation of persistent organic pollutants.

  • Handling of Byproducts: As a dihydrochloride salt, the compound contains chlorine. During combustion, this will generate hydrogen chloride (HCl) and nitrogen oxides (NOx).[3] Licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems, such as scrubbers, to neutralize acidic gases like HCl and reduce NOx emissions, thus preventing air pollution.

Lab Pack Disposal

For small quantities typically generated in a research setting, the use of a "lab pack" is the standard procedure.[11]

  • Protocol: Your institution's EHS department will provide the necessary containers and guidance. The properly segregated and labeled waste containers from your lab will be packed into a larger drum with absorbent material (like vermiculite) by trained EHS personnel. This drum is then transported by a licensed hazardous waste contractor to the disposal facility.

Decontamination and Spill Management

Decontamination of Glassware and Surfaces
  • Gross Contamination Removal: Scrape out any visible solid residue into the solid hazardous waste container.

  • Solvent Rinse: Rinse the glassware or wipe the surface with a suitable solvent. Given the amine functional group, a polar organic solvent like ethanol or isopropanol is a reasonable choice. Collect all solvent rinsate as hazardous liquid waste.

  • Detergent Wash: Wash with soap and water.

  • Final Rinse: Rinse thoroughly with water.

Emergency Spill Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.[2][3]

  • PPE: Don appropriate PPE, including a respirator if dust is airborne.

  • Containment: For a solid spill, carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[3] Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer the contaminated absorbent into the hazardous waste container.[1]

  • Decontaminate: Clean the spill area as described in the decontamination procedure above.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their responsibility to protect themselves, their colleagues, and the environment.

References

  • Fisher Scientific.
  • AK Scientific, Inc. Safety Data Sheet for 1-(4-Methyl-1h-pyrazol-3-yl)methanamine 2hcl. URL
  • California Department of Toxic Substances Control. RCRA Listed Hazardous Waste. URL
  • Southwestern University.
  • ACTenviro.
  • CymitQuimica. Safety Data Sheet for (4-Chloro-1-methyl-1h-pyrazol-3-yl)methanamine. URL
  • New York State Department of Environmental Conservation.
  • Sigma-Aldrich.
  • Environmental Marketing Services.
  • International Enviroguard. Guide to Nitrile Gloves Chemical Resistance. URL
  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. URL
  • MedchemExpress.com.
  • SOSCleanroom. Nitrile Gloves and Their Chemical Resistance. URL
  • Enamine.
  • S&G Gloves. Nitrile Glove Chemical Resistance Guide. URL

Sources

Mastering the Safe Handling of (1H-Pyrazol-4-yl)methanamine dihydrochloride: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the innovative yet intricate landscape of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. (1H-Pyrazol-4-yl)methanamine dihydrochloride, a key building block in the synthesis of various pharmacologically active molecules, demands a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) and outlines a clear, compliant disposal plan, ensuring both personal safety and environmental integrity.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is a solid chemical that, according to available safety data, presents several key hazards: it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The dihydrochloride salt form suggests it is hygroscopic and will readily dissolve in aqueous environments, including on moist skin or in the respiratory tract, potentially exacerbating its irritant effects. The pyrazole moiety, a common scaffold in medicinal chemistry, and the primary amine group contribute to its reactivity and biological activity, necessitating a cautious approach to handling.[2]

The core principle of laboratory safety is to minimize exposure through engineering controls, administrative controls, and finally, PPE. This guide focuses on the latter, providing the last line of defense against accidental contact.

The Essential Armor: A Detailed PPE Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a risk-based assessment. For this compound, the following PPE is mandatory.

Eye and Face Protection: The First Line of Defense

Given the "serious eye irritation" warning, robust eye protection is critical.

  • Chemical Splash Goggles: These are the minimum requirement. They must be worn at all times when handling the solid or solutions. Goggles provide a seal around the eyes, protecting against splashes from all directions.

  • Face Shield: When there is a risk of splashing, such as when preparing solutions or during a reaction quench, a face shield should be worn in addition to chemical splash goggles. This provides a broader barrier of protection for the entire face.

Hand Protection: Selecting the Right Glove Material

"Chemically resistant gloves" is a broad term. The choice of glove material is crucial for effective protection. For amine hydrochlorides, nitrile or neoprene gloves are generally recommended due to their resistance to a range of chemicals.[3]

  • Nitrile Gloves: These are a good initial choice for handling the solid compound and for short-duration tasks. They offer excellent dexterity and protection against incidental contact.

  • Double Gloving: For tasks with a higher risk of exposure, such as weighing larger quantities or during transfers, wearing two pairs of nitrile gloves is a prudent measure. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[4]

  • Proper Removal: To prevent skin contamination, use a proper glove removal technique where the outer surface of the glove is not touched with bare hands.[4]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166.Protects against splashes and dust, directly addressing the H319 "Causes serious eye irritation" hazard.[5]
Face Protection Full-face shield worn over goggles.Required for procedures with a high risk of splashing, providing a secondary layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier against skin contact, mitigating the H315 "Causes skin irritation" hazard.[3]
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated fume hood.An engineering control to minimize inhalation of the powder, addressing the H335 "May cause respiratory irritation" hazard.[6]
Body and Respiratory Protection: Completing the Ensemble
  • Laboratory Coat: A clean, fully buttoned lab coat is mandatory to protect the skin and clothing from contamination.

  • Respiratory Protection: All handling of the solid powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] If a fume hood is not available, or if there is a potential for generating dust outside of a hood, a respirator with a P2 particle filter may be necessary, and a full respiratory protection program in line with OSHA guidelines should be implemented.[7][8]

Step-by-Step Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure.

  • Preparation: Before handling the chemical, ensure the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.

  • Donning PPE: Put on your lab coat, followed by safety goggles. Then, don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and preparing solutions, within the fume hood.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean any contaminated surfaces within the fume hood.

    • Dispose of any contaminated disposable materials in the appropriate hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating yourself. Remove gloves first, using the proper technique. Then remove your lab coat, followed by your safety goggles. Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of this compound and its associated waste must be handled with the same rigor as its use. Improper disposal can lead to environmental contamination.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound, as well as any materials contaminated with the solid (e.g., weighing paper, contaminated gloves), should be collected in a clearly labeled, sealed container for solid chemical waste.[9]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[9] Do not mix with incompatible waste streams.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Store these containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[2]

  • Professional Disposal: The primary and most crucial step is to arrange for disposal through a licensed chemical waste disposal service.[9] Contact your institution's Environmental Health and Safety (EHS) office to coordinate a pickup. Never dispose of this chemical down the drain.[10]

Visualizing Safety: Workflows for Protection and Disposal

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the workflow for proper disposal.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood solid_or_liquid Are you handling the solid powder or a solution? fume_hood->solid_or_liquid Yes respirator_assessment Consult EHS for respirator assessment. fume_hood->respirator_assessment No ppe_solid Required PPE: - Chemical Splash Goggles - Nitrile Gloves (Double Gloving Recommended) - Lab Coat solid_or_liquid->ppe_solid Solid ppe_solution Required PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat solid_or_liquid->ppe_solution Solution splash_risk Is there a significant risk of splashing? add_face_shield Add a full-face shield to your PPE. splash_risk->add_face_shield Yes end_ppe Proceed with handling the chemical. splash_risk->end_ppe No ppe_solid->splash_risk ppe_solution->splash_risk add_face_shield->end_ppe Disposal_Workflow start Start: Generated Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a labeled, sealed container for solid chemical waste. waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed container for liquid chemical waste. waste_type->liquid_waste Liquid storage Store the sealed container in a designated hazardous waste area. solid_waste->storage liquid_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs end_disposal Waste is disposed of by a licensed contractor. contact_ehs->end_disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
(1H-Pyrazol-4-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.